2,4-Dichlorobenzoyl Cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCNUBDKYFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431458 | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-43-6 | |
| Record name | 2,4-Dichlorobenzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzoyl Cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichlorobenzoyl cyanide chemical properties
An In-depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide: Properties, Synthesis, and Reactivity
Introduction
This compound, with CAS Number 35022-43-6, is a highly reactive aromatic organic compound.[1][2][3] Structurally, it is classified as an acyl cyanide, a functional group consisting of a carbonyl group single-bonded to a cyanide moiety.[4] The presence of the electron-withdrawing dichlorinated phenyl ring, coupled with the inherent reactivity of the acyl cyanide group, makes this molecule a valuable and versatile intermediate in synthetic organic chemistry. Its primary applications are found in the synthesis of agrochemicals, specifically benzoylcyclohexanedione pesticides, and it is also recognized as a key intermediate or impurity in the manufacturing of pharmaceuticals like the anticonvulsant drug Lamotrigine.[1][3][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is typically encountered as a grey solid at room temperature.[1][5] Its reactivity profile is largely dictated by the electrophilic carbonyl carbon, which is activated by both the adjacent cyanide group and the dichlorinated aromatic ring.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [1][2][3][5][6] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][5][6] |
| Molecular Weight | 200.02 g/mol | [1][5] |
| Appearance | Grey Solid | [1][5][7] |
| Solubility | Soluble in Dichloromethane | [5] |
| Storage Temperature | Room Temperature; 2-8°C recommended for long-term | [5][7] |
Chemical Structure
The structure features a benzene ring substituted with chlorine atoms at positions 2 and 4, and a benzoyl cyanide group at position 1.
Caption: Chemical Structure of this compound.
Synthesis Protocols
Acyl cyanides are classically prepared via the salt metathesis reaction between an acyl chloride and a cyanide salt.[4] In the case of this compound, the precursor is 2,4-dichlorobenzoyl chloride. The choice of cyanide source (e.g., sodium cyanide, cuprous cyanide) and solvent is critical to optimize yield and minimize side reactions, particularly hydrolysis of the highly reactive acyl chloride starting material.[8][9]
Representative Synthesis Workflow
The following protocol is a representative method adapted from procedures for structurally similar dichlorobenzoyl cyanides.[9][10][11]
Objective: To synthesize this compound from 2,4-Dichlorobenzoyl chloride.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN) or Sodium Cyanide (NaCN)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 2,4-Dichlorobenzoyl chloride and the chosen anhydrous aprotic solvent.
-
Causality: The use of an anhydrous aprotic solvent is crucial to prevent the premature hydrolysis of the 2,4-Dichlorobenzoyl chloride, which would form the unreactive 2,4-dichlorobenzoic acid.[12] An inert atmosphere prevents moisture from the air from interfering.
-
-
Cyanide Addition: The cyanide salt (e.g., CuCN) is added to the stirred solution. The reaction may be performed at room temperature or require heating depending on the specific reagents.[9]
-
Expertise: Cuprous cyanide is often preferred in these reactions as it can enhance the reaction rate and selectivity compared to alkali metal cyanides in certain solvent systems.
-
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salt byproduct (e.g., CuCl or NaCl) is removed by filtration.[10]
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. It is an excellent substrate for nucleophilic acyl substitution.[4][13]
Nucleophilic Acyl Substitution
In a nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the cyanide ion as a leaving group to form a new acyl compound.[13] This pathway is fundamental to its use as a synthetic intermediate.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[13]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O pi bond is reformed, and the C-CN bond is cleaved, ejecting the cyanide ion (CN⁻), which is a relatively good leaving group.
-
Caption: General mechanism for Nucleophilic Acyl Substitution.
Hydrolysis
In the presence of water, especially under acidic or basic conditions, this compound will readily hydrolyze. The nucleophile is water (neutral) or hydroxide (basic). The final product of complete hydrolysis is 2,4-dichlorobenzoic acid and hydrogen cyanide (or cyanide salt).[8][14] This reactivity underscores the need for anhydrous conditions during its synthesis and handling in other reactions.
Use in Heterocyclic Synthesis
The dual reactivity of the carbonyl and cyanide groups makes it a precursor for synthesizing heterocyclic compounds. For instance, its reaction with aminoguanidine is a step in the synthesis of triazine derivatives, a core structure in the drug Lamotrigine.[9][15]
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution. Acyl cyanides and related benzyl cyanides are classified as toxic or fatal if ingested, inhaled, or absorbed through the skin.[16][17]
Hazard Identification and Precautions
The following table summarizes the key GHS hazard classifications and precautionary statements.
| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P270: Do not eat, drink or smoke when using this product.[18] P280: Wear protective gloves/protective clothing/eye protection.[16][18] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[18] |
| Skin/Eye Irritation | H315: Causes skin irritation.[16][18] H319: Causes serious eye irritation.[16][18] | P264: Wash skin thoroughly after handling.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Use of a closed system is recommended for larger quantities.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The storage area should be secure and accessible only to authorized personnel.[16][18]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[16]
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2,4-Dichlorobenzoyl cyanide synthesis pathways
An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzoyl Cyanide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, a key chemical intermediate. As a reactive acyl cyanide, this compound serves as a valuable building block in the synthesis of various target molecules, including agrochemicals and as an impurity reference standard in pharmaceutical development.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety considerations.
Strategic Overview of Synthesis
The principal and most direct route to this compound is through the nucleophilic acyl substitution of its corresponding acyl chloride, 2,4-Dichlorobenzoyl chloride. The primary variables in this transformation are the choice of cyanating agent, the catalytic system, and the reaction solvent. The overall synthetic logic begins with the readily available 2,4-dichlorotoluene, which is converted to the acyl chloride before the final cyanation step.
Caption: Overall synthesis pathway from 2,4-Dichlorotoluene to this compound.
The synthesis of the 2,4-Dichlorobenzoyl chloride precursor is typically achieved via the chlorination of 2,4-dichlorotoluene to 2,4-dichlorotrichlorotoluene, followed by a controlled hydrolysis.[4][5][6] This guide, however, will focus on the critical final step: the cyanation reaction.
The Core Reaction: Cyanation of 2,4-Dichlorobenzoyl Chloride
The conversion of an acyl chloride to an acyl cyanide is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the cyanide anion (CN⁻), a potent nucleophile. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to yield the final acyl cyanide product.
The primary challenge in this synthesis is not the mechanism itself, but managing the practical aspects of the reaction, such as the solubility of inorganic cyanide salts in organic solvents and mitigating side reactions.
Cyanating Agents and Methodologies
The choice of cyanide source is the most critical decision, dictating the necessary reaction conditions, including catalyst and solvent selection.
A. Alkali Metal Cyanides (NaCN, KCN)
Sodium and potassium cyanide are inexpensive and common cyanating agents. However, their ionic nature and poor solubility in typical aprotic organic solvents create a two-phase system (solid-liquid), which can lead to slow and inefficient reactions.[7]
-
Causality Behind Experimental Choices: To overcome this solubility barrier, several strategies are employed. The reaction can be run at high temperatures in a high-boiling solvent like o-dichlorobenzene to increase reaction rates.[7] Alternatively, phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be used to transport the cyanide anion from the solid phase into the organic phase where the reaction occurs. A more modern approach involves the use of catalysts like silver iodide (AgI) and polyethylene glycol (PEG-400) in DMF, which can facilitate the reaction even at room temperature.[8]
B. Heavy Metal Cyanides (CuCN)
Copper(I) cyanide (cuprous cyanide) is a frequently used reagent for the synthesis of aroyl cyanides, a method related to the Rosenmund-von Braun reaction.[9] Although more expensive and toxic than alkali cyanides, CuCN offers distinct advantages.
-
Expertise & Experience: Copper(I) cyanide has better compatibility with organic solvents than NaCN or KCN. The mechanism is believed to involve coordination between the copper salt and the reactants, facilitating the displacement of the chloride. It can be used stoichiometrically or, in some cases, catalytically with an alkali metal cyanide.[7] This method is particularly effective for aroyl chlorides and can often provide higher yields and cleaner reactions compared to uncatalyzed reactions with alkali cyanides.[10][11] For the analogous synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate for the drug Lamotrigine, the reaction of the corresponding acyl chloride with cuprous cyanide is a well-documented and industrially significant method.[11][12]
C. Alternative and Less Toxic Cyanide Sources
Growing emphasis on green chemistry has prompted research into less acutely toxic cyanide sources. Potassium ferrocyanide [K₄Fe(CN)₆] is a stable, non-toxic coordination complex that can serve as a cyanide source in palladium-catalyzed reactions for aryl halides.[9][13] While less common for acyl chlorides, its use represents a frontier in safer cyanation chemistry.[14] Similarly, zinc cyanide (Zn(CN)₂) is another less toxic alternative employed in nickel-catalyzed cyanations of aryl chlorides.[13][15]
Comparative Analysis of Synthesis Protocols
The selection of a specific protocol depends on factors such as scale, available equipment, cost, and safety considerations.
| Parameter | Method A: NaCN/High Temp | Method B: CuCN/Toluene | Method C: Catalytic/DMF |
| Cyanide Source | Sodium Cyanide (NaCN) | Copper(I) Cyanide (CuCN) | Potassium Ferrocyanide [K₄Fe(CN)₆] |
| Catalyst/Promoter | Copper(I) Cyanide (catalytic) | None (stoichiometric) | AgI, KI, PEG-400 |
| Solvent | o-Dichlorobenzene | Toluene or neat | Dimethylformamide (DMF) |
| Temperature | 150-210 °C[7] | ~160 °C[16][17] | Room Temperature[8] |
| Key Advantage | Low-cost reagents | High yields, good for aroyls | Mild conditions, safer CN source |
| Key Disadvantage | Harsh conditions, side products | Toxic heavy metal waste | Catalyst cost, solvent removal |
Detailed Experimental Protocol: Cyanation using CuCN
This protocol is a representative procedure for the synthesis of an aroyl cyanide using copper(I) cyanide, adapted from methods for similar substrates.[16][17] It is a self-validating system where reaction completion can be monitored, and product purity is confirmed via standard analytical techniques.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a dry nitrogen or argon atmosphere. This is critical as 2,4-Dichlorobenzoyl chloride is moisture-sensitive and will hydrolyze.[4][18]
-
Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,4-Dichlorobenzoyl chloride (1.0 eq) and copper(I) cyanide (1.1-1.2 eq).
-
Reaction: Begin vigorous stirring and heat the mixture to 160-165°C using a heating mantle. Maintain this temperature for 5-7 hours. The reaction is typically run neat (without solvent).[16][17]
-
Monitoring: Periodically and carefully take small aliquots from the reaction mixture. Quench with a small amount of water and extract with dichloromethane. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to approximately 85°C. Cautiously add toluene (approx. 3-4 mL per gram of starting material) to the mixture. Stir for 1 hour while allowing it to cool further to room temperature (15-20°C).[16]
-
Isolation: Filter the slurry through a pad of Celite to remove the precipitated inorganic salts (copper chloride and excess CuCN). Wash the filter cake with a small amount of fresh toluene.
-
Purification: Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product, a grey solid, can be purified by either vacuum distillation or recrystallization from a suitable solvent such as petroleum ether.[1][16]
-
Characterization: The final product should be characterized to confirm its identity and purity. Techniques include ¹H and ¹³C NMR, IR spectroscopy (a strong C≡N stretch will be visible around 2230 cm⁻¹), and mass spectrometry. The melting point should also be determined.
Mandatory Safety and Handling Protocols
The synthesis of this compound involves multiple highly hazardous materials. Strict adherence to safety protocols is non-negotiable.
-
Hazard Assessment:
-
2,4-Dichlorobenzoyl Chloride: Corrosive and lachrymatory. Reacts violently with water, releasing HCl gas. Causes severe skin and eye burns.[18]
-
Cyanide Salts (NaCN, CuCN): Acutely toxic. Fatal if swallowed, inhaled, or in contact with skin.[19] Crucially, contact with acids or water will liberate highly toxic hydrogen cyanide (HCN) gas.
-
This compound (Product): As an acyl cyanide, it is considered highly toxic and an irritant.
-
Solvents: Toluene and o-dichlorobenzene are flammable and/or toxic.
-
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with excellent ventilation to prevent inhalation of dust, vapors, or potential HCN gas. A safety shower and eyewash station must be immediately accessible.[20][21]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Waste Disposal & Quenching: All cyanide-containing waste (solid and liquid) is considered hazardous and must be segregated and disposed of according to institutional guidelines. A quenching solution (e.g., a basic solution of sodium hypochlorite or hydrogen peroxide) should be prepared in advance to neutralize any residual cyanide on glassware or from small spills.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, primarily relying on the cyanation of the corresponding acyl chloride. While traditional methods using stoichiometric copper(I) cyanide at high temperatures are robust and effective, they present significant safety and environmental challenges. Future advancements in this field will likely focus on the adoption of milder, catalytic systems that utilize less toxic and more environmentally benign cyanide sources. The development of continuous flow processes could also offer a safer, more controlled, and scalable alternative to batch production for this important chemical intermediate.
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A Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzoyl Cyanide
Abstract: This technical guide provides a comprehensive examination of the physical and chemical properties of 2,4-Dichlorobenzoyl cyanide (CAS No. 35022-43-6). Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes available data with field-proven analytical methodologies. We delve into the compound's identity, core physical characteristics, spectroscopic profile, and crucial safety and handling protocols. The guide emphasizes the rationale behind experimental choices, offering self-validating protocols for characterization and handling. By addressing common points of confusion with structurally similar compounds and providing detailed procedural outlines, this whitepaper serves as an essential resource for the safe and effective use of this compound in a laboratory setting.
Introduction and Chemical Identity
This compound is a niche aromatic compound primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its significance is noted in the preparation of certain benzoylcyclohexanedione pesticides and as a known impurity in the manufacturing of the anticonvulsant drug Lamotrigine.[1][2] Accurate characterization is therefore paramount for quality control, process optimization, and regulatory compliance.
Nomenclature and Key Identifiers
Precise identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| CAS Number | 35022-43-6 | [1][3][4] |
| Molecular Formula | C₈H₃Cl₂NO | [1][4][5] |
| Molecular Weight | 200.02 g/mol | [1][3][4] |
| Synonyms | 2,4-Dichlorophenylglyoxylonitrile; 2,4-Dichloro-α-oxobenzeneacetonitrile | [3][4] |
| InChI Key | CEOCVKWBUWKBKA-UHFFFAOYSA-N | [6] |
Structural Representation
The molecular structure, comprising a 2,4-disubstituted dichlorophenyl ring attached to an acyl cyanide group, dictates its reactivity and physical properties.
Critical Distinction from Related Compounds
A significant source of error in sourcing and data retrieval is the confusion between this compound and its structural relatives. It is critical to distinguish it from:
-
2,4-Dichlorobenzyl cyanide (CAS: 6306-60-1): This compound lacks the carbonyl (C=O) group, featuring a methylene (-CH₂-) bridge between the aromatic ring and the cyanide. This structural difference drastically alters its physical and chemical properties, including its melting point, which is well-documented at 60-62 °C.
-
Isomeric Variants: Positional isomers, such as 2,3-Dichlorobenzoyl cyanide (CAS: 77668-42-9), also exhibit distinct properties and should not be used interchangeably.[7]
Researchers must always verify the CAS number to ensure they are working with the correct substance.
Core Physical and Chemical Properties
The physical properties of a compound are essential for designing experiments, developing purification strategies, and ensuring safe handling.
Summary of Physicochemical Data
The following table summarizes the known and predicted physical properties of this compound.
| Property | Value | Notes and Rationale | Source(s) |
| Appearance | Grey Solid | The compound is consistently reported as a grey-colored solid at room temperature. | [2][3][4][8] |
| Melting Point | Data Not Available | No experimentally determined melting point is available in the reviewed literature. This is a critical data gap. Experimental determination via Differential Scanning Calorimetry (DSC) is strongly recommended for purity assessment. | |
| Boiling Point | 304.8 ± 32.0 °C | This value is computationally predicted and should be treated as an estimate. Experimental determination would require vacuum distillation to prevent thermal decomposition. | [1] |
| Density | 1.446 ± 0.06 g/cm³ | This is a predicted value. It suggests the solid is significantly denser than water. | [1] |
| Solubility | Soluble in Dichloromethane | Documented solubility in a common chlorinated solvent.[1][4][8] For practical applications, its solubility in other solvents like ethyl acetate, acetonitrile, and THF should be experimentally determined. | [1][4][8] |
Spectroscopic and Analytical Characterization
Rigorous characterization is non-negotiable for verifying the identity and purity of any chemical standard or intermediate. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint, while chromatography confirms purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple, showing only signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, three distinct aromatic protons would be observed, with their coupling patterns (doublets, doublet of doublets) providing confirmation of the 2,4-dichloro substitution.
-
¹³C NMR (Carbon NMR): The carbon spectrum will be more complex. Key expected signals include the carbonyl carbon (~160-170 ppm), the cyanide carbon (~110-120 ppm), and six distinct aromatic carbon signals, two of which will be directly attached to chlorine and shifted accordingly.[9] Quaternary carbon signals (including the carbonyl, cyanide, and C1, C2, C4 of the ring) will likely have lower intensities.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a calibrated NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction to obtain a clear spectrum for interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups.
-
Expected Absorptions:
-
Acyl Cyanide (C=O): A strong, sharp absorption expected in the region of 1680-1700 cm⁻¹.
-
Cyanide (C≡N): A sharp, medium-intensity absorption around 2200-2250 cm⁻¹. The conjugation with the carbonyl group may slightly lower this frequency.
-
Aromatic C=C: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small, representative amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Scan the sample over the standard range (e.g., 4000-600 cm⁻¹).
-
Data Analysis: Label the significant peaks corresponding to the key functional groups.
Mass Spectrometry (MS)
MS provides crucial information about the compound's molecular weight and fragmentation pattern, confirming its elemental composition.
-
Expected Molecular Ion: The key feature will be the molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
-
A peak for [M]⁺ with two ³⁵Cl atoms.
-
A larger peak for [M+2]⁺ with one ³⁵Cl and one ³⁷Cl atom.
-
A smaller peak for [M+4]⁺ with two ³⁷Cl atoms. The relative intensity ratio of these peaks (approximately 9:6:1) is a definitive indicator of a dichlorinated compound.
-
-
Expected Fragmentation: Common fragmentation pathways would include the loss of the cyanide radical (•CN) and the loss of carbon monoxide (CO), leading to significant daughter ions.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of non-volatile organic compounds.
-
Methodology Rationale: A reverse-phase HPLC method is most appropriate. A C18 column provides excellent retention and separation for aromatic compounds. UV detection is ideal, as the aromatic ring and carbonyl group are strong chromophores. A wavelength of ~254 nm is a good starting point.
-
Causality in Method Development: The choice of mobile phase (e.g., acetonitrile/water or methanol/water) is driven by the need to achieve adequate retention and a good peak shape. A gradient elution (gradually increasing the organic solvent percentage) is often necessary to elute any potential impurities with different polarities in a reasonable timeframe.
Stability, Handling, and Safety
Given its structure as an acyl cyanide, this compound must be treated as a highly hazardous substance.
Chemical Stability and Storage
-
Hydrolytic Sensitivity: Acyl cyanides can be sensitive to moisture, potentially hydrolyzing to the corresponding carboxylic acid (2,4-Dichlorobenzoic acid) and releasing toxic hydrogen cyanide gas.
-
Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and refrigerated at 2-8°C.[3]
Hazard Evaluation
While a specific safety data sheet is not widely available, the hazard profile can be inferred from its structural components and related compounds.
-
Toxicity: The cyanide moiety makes this compound highly toxic if ingested, inhaled, or absorbed through the skin. The hazards of the related 2,4-Dichlorobenzyl cyanide (Toxic if swallowed, in contact with skin or if inhaled) should be assumed to apply.
-
Irritation: It is expected to be a severe skin and eye irritant.
-
Reactivity: Avoid contact with strong acids, bases, oxidizing agents, and water.[10][11]
Recommended Handling Protocols
All manipulations must be conducted with strict adherence to safety protocols.
-
Engineering Controls: All work must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential HCN release.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
-
Decontamination: Have a cyanide antidote kit available and ensure personnel are trained in its use. Prepare a decontamination solution (e.g., a buffered bleach solution) for spills and glassware.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, vials) and excess compound must be disposed of as hazardous chemical waste in a designated, sealed container according to institutional and local regulations.[10]
Conclusion
This compound is a valuable chemical intermediate whose utility is matched by its hazardous nature. This guide has consolidated the available physical data, highlighting critical gaps such as the experimental melting point, and provided a framework for its comprehensive characterization. The predicted properties and detailed analytical protocols serve as a robust starting point for any researcher. By understanding its properties, distinguishing it from related compounds, and adhering strictly to the outlined safety procedures, scientists can confidently and safely incorporate this compound into their synthetic and analytical workflows.
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- Chem 117 Reference Spectra Spring 2011. (n.d.).
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents. (n.d.).
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An In-Depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide for Chemical Researchers
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2,4-Dichlorobenzoyl cyanide (CAS No. 35022-43-6), a key chemical intermediate.
This technical whitepaper provides a comprehensive overview of this compound, a crucial building block in the synthesis of pharmaceuticals and agrochemicals. From its fundamental chemical and physical properties to detailed synthetic protocols and safety considerations, this document serves as an essential resource for professionals in the chemical and pharmaceutical industries.
Core Characteristics and Physicochemical Properties
This compound is a grey solid organic compound with the chemical formula C₈H₃Cl₂NO and a molecular weight of 200.02 g/mol .[1][2] It is recognized for its role as a reactive intermediate, primarily in the preparation of benzoylcyclohexanedione pesticides and as a crucial precursor in the synthesis of the antiepileptic drug Lamotrigine.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [1][2] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Appearance | Grey solid | [1] |
| Boiling Point | 304.8 ± 32.0 °C (Predicted) | [1] |
| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane | [1][4] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound involves the reaction of 2,4-dichlorobenzoyl chloride with a cyanide source. A common and effective method utilizes cuprous cyanide (CuCN) in a suitable solvent.
Synthesis via Nucleophilic Acyl Substitution
The formation of this compound from 2,4-dichlorobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The chloride ion, being a good leaving group, is subsequently displaced.
The use of cuprous cyanide is often preferred as it can provide a controlled release of cyanide ions, and the copper(I) may coordinate with the reactants, facilitating the reaction. Solvents such as acetonitrile or toluene are frequently employed, and the reaction may be carried out at elevated temperatures to ensure a reasonable reaction rate.[5]
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from methodologies described in the patent literature for the synthesis of related compounds.[5]
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Toluene (anhydrous)
-
Petroleum ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichlorobenzoyl chloride (e.g., 1.67 moles) and cuprous cyanide (e.g., 200.0 g).
-
Heat the reaction mixture to 160-165 °C under a nitrogen atmosphere and stir vigorously for approximately 7 hours.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to 85 °C and cautiously add toluene (e.g., 1200 mL).
-
Stir the resulting suspension for 1 hour at 60 °C, then cool to 15 °C.
-
Filter the mixture to remove the inorganic salts (cuprous chloride and unreacted cuprous cyanide).
-
Wash the filter cake with a small amount of cold toluene.
-
Concentrate the filtrate under reduced pressure at 55 °C to remove the toluene.
-
The crude product can be purified by crystallization from petroleum ether to yield this compound as a solid.[5]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic applications. While publicly available, detailed spectra are scarce, the expected spectral features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the dichlorinated benzene ring. The integration and splitting patterns (multiplicities) of these signals will be consistent with the substitution pattern of the ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. Key expected chemical shifts include a signal for the carbonyl carbon (C=O) typically in the range of 160-180 ppm, and a signal for the cyanide carbon (C≡N) around 110-120 ppm. The remaining six signals will correspond to the carbons of the dichlorinated aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. A strong absorption band around 2200-2240 cm⁻¹ is indicative of the cyanide (C≡N) stretching vibration. A strong carbonyl (C=O) stretching band is expected in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200 for ¹²C, ³⁵Cl; with isotopic peaks for ³⁷Cl). Fragmentation patterns would likely involve the loss of CO, CN, and chlorine atoms.
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of several important commercial products, most notably the antiepileptic drug Lamotrigine and a class of herbicides.
Intermediate in the Synthesis of Lamotrigine
Lamotrigine, a phenyltriazine class anticonvulsant, is synthesized using a dichlorobenzoyl cyanide derivative as a key starting material. The synthesis involves the condensation of the benzoyl cyanide with aminoguanidine, followed by cyclization to form the triazine ring.[6][7][8][9]
Figure 2: Simplified workflow for the synthesis of Lamotrigine from a dichlorobenzoyl cyanide.
Precursor for Benzoylcyclohexanedione Herbicides
This compound is used in the preparation of benzoylcyclohexanedione herbicides, such as sulcotrione. The synthesis involves the acylation of a 1,3-cyclohexanedione derivative with this compound.[1][3]
Detailed Experimental Protocol for Acylation: The following is a representative protocol for the reaction of this compound with 1,3-cyclohexanedione.[3]
Materials:
-
1,3-Cyclohexanedione
-
This compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Triethylamine
-
Methylene chloride (DCM)
-
Hydrochloric acid (2N)
-
Sodium carbonate solution (5%)
-
Copper(II) acetate solution (5%)
Procedure:
-
Combine 1,3-cyclohexanedione (0.1 mole), this compound (0.1 mole), and anhydrous zinc chloride (0.11 mole) in methylene chloride (100 mL).
-
Slowly add triethylamine (0.12 mole) to the mixture while cooling to control the exothermic reaction.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into 2N hydrochloric acid and separate the organic phase.
-
Wash the organic phase four times with 150 mL portions of 5% sodium carbonate solution.
-
Combine the aqueous washings, acidify with HCl, and extract with methylene chloride.
-
Dry and concentrate the organic extracts to obtain the crude product.
-
For purification, dissolve the crude product in ether and stir with 5% copper(II) acetate solution to form the copper salt.
-
Filter the copper salt, wash with ether, and then treat with 6N hydrochloric acid to regenerate the desired product.
-
Extract with ether to obtain the purified 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione.[3]
Safety, Handling, and Toxicology
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: If handling as a powder or if there is a risk of inhalation, use a NIOSH-approved respirator.
-
Lab Coat: A lab coat should be worn to prevent skin contact.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Toxicology: The toxicity of this compound is primarily associated with the cyanide group. Cyanide is a potent inhibitor of cellular respiration, specifically targeting the cytochrome c oxidase enzyme in the mitochondrial electron transport chain. This inhibition prevents cells from utilizing oxygen, leading to cytotoxic hypoxia.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or professional working with this compound. This guide provides a foundational understanding to facilitate its effective and safe use in research and development.
References
- Quick Company. (n.d.). A Novel Process For Synthesis Of Lamotrigine And Its Intermediate.
- Google Patents. (n.d.). EP2054396A1 - A process for the preparation of lamotrigine.
- New Drug Approvals. (2014, November 12). Ламотрижин, Lamotrigine an antiepileptic.
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- Quick Company. (n.d.). An Improved Process For Preparation Of Lamotrigine Intermediates.
- PrepChem.com. (n.d.). Synthesis of 2- (2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione.
- Organic Syntheses. (n.d.). 1,5-Dichloro-2,4-pentanedione.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Syntheses. (n.d.). tert-BUTYL N-PHENYLFORMIMIDATE.
- ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or....
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). BENZOYL CYANIDE.
- Organic Syntheses. (n.d.). BENZOPHENONE.
- Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE.
- American Elements. (n.d.). This compound.
- NIST. (n.d.). Benzeneacetonitrile, 2,4-dichloro-.
- NIST. (n.d.). 2,4-Dichlorobenzonitrile.
- NIST. (n.d.). Benzoyl chloride, 2,4-dichloro-.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Pharmaffiliates. (n.d.). CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- SpectraBase. (n.d.). 2,4-Dichlorobenzamide - Optional[1H NMR] - Chemical Shifts.
- ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides.
- Chemsrc. (n.d.). 2,4-Dichlorobenzyl cyanide | CAS#:6306-60-1.
- Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1.
- Eurisotop. (n.d.). NMR Solvent data chart.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- UCL. (n.d.). Chemical shifts.
- ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 2-(4-cholorophenyl)-3,3-dichloroacrylonitrile (1d).
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An In-Depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide: Structure, Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dichlorobenzoyl cyanide, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its core structural features, synthesis, chemical reactivity, and its emerging role as a potential covalent modifier of therapeutic targets.
Core Molecular Structure and Physicochemical Properties
This compound, with the empirical formula C₈H₃Cl₂NO, is an aromatic acyl cyanide.[1][2][3][4] Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a benzoyl cyanide moiety. This arrangement of electron-withdrawing groups and reactive functionalities dictates its chemical behavior and potential biological activity.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 35022-43-6 | [1][2][4] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 200.02 g/mol | [1][2][3][4] |
| Appearance | Grey Solid | [1] |
| Synonyms | 2,4-Dichlorophenylglyoxylonitrile, 2,4-Dichloro-α-oxo-benzeneacetonitrile | [1] |
digraph "2_4_Dichlorobenzoyl_cyanide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; N1 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"];
// Define the structure of the benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Attach substituents to the benzene ring C1 -- C7; C2 -- Cl1; C4 -- Cl2; C3 -- H1; C5 -- H2; C6 -- H3;
// Define the benzoyl cyanide group C7 -- O1 [style=double]; C7 -- C8; C8 -- N1 [style=triple];
// Position the nodes using neato layout engine C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Cl1 [pos="2.4,0!"]; Cl2 [pos="0,4.2!"]; C7 [pos="-0.6,-1.4!"]; O1 [pos="-1.8,-1.4!"]; C8 [pos="0,-2.8!"]; N1 [pos="0,-4.2!"]; H1[pos="2.4,2.8!"]; H2[pos="-2.4,2.8!"]; H3[pos="-2.4,0!"];
}
Caption: Chemical structure of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the nucleophilic substitution of the chloride in 2,4-dichlorobenzoyl chloride with a cyanide anion. While various cyanide sources can be employed, the use of copper(I) cyanide is frequently cited in patent literature for the synthesis of related benzoyl cyanides.
Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride
This protocol is a representative synthesis based on established methods for analogous compounds.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous toluene (or another suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2,4-dichlorobenzoyl chloride and anhydrous toluene.
-
Stir the solution and add copper(I) cyanide portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanism of Action as a Cysteine Protease Inhibitor
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and, to a lesser extent, the nitrile carbon. This inherent electrophilicity makes it a candidate for covalent modification of nucleophilic residues in biological macromolecules.
Of particular interest to drug development professionals is its potential to act as a covalent inhibitor of cysteine proteases. The nitrile group in such compounds is considered an attractive "warhead" for covalent inhibition due to its milder electrophilicity compared to more reactive groups, which can reduce off-target effects.[5]
The proposed mechanism of inhibition involves the nucleophilic attack of the thiolate anion of the catalytic cysteine residue in the active site of a cysteine protease on the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate which can then rearrange, leading to the formation of a stable thioester bond and effectively inactivating the enzyme.
Caption: Proposed mechanism of cysteine protease inhibition.
Physicochemical Characterization (Predicted)
Predicted Spectroscopic Data:
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic region (7.0-8.0 ppm): Three protons exhibiting complex splitting patterns (doublets and doublet of doublets) due to ortho and meta coupling. |
| ¹³C NMR | Aromatic carbons: ~125-140 ppm. Carbonyl carbon: ~160-170 ppm. Nitrile carbon: ~110-120 ppm. |
| IR Spectroscopy | C=O stretch: ~1680-1700 cm⁻¹. C≡N stretch: ~2220-2240 cm⁻¹. C-Cl stretches: ~1000-1100 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200/202/204 (isotopic pattern for two chlorine atoms). Fragmentation would likely involve the loss of the cyanide radical (·CN) and subsequent loss of carbon monoxide (CO) from the benzoyl cation. |
Applications in Research and Development
This compound serves as a valuable molecule in several areas of chemical science and industry.
-
Covalent Inhibitor Development: Its structure, featuring a reactive aroyl cyanide moiety, makes it a compelling starting point or fragment for the design of targeted covalent inhibitors for cysteine proteases. These enzymes are implicated in a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[5]
-
Agrochemical Synthesis: This compound is a known intermediate in the manufacturing of certain benzoylcyclohexanedione pesticides.[4]
-
Pharmaceutical Process Chemistry: this compound has been identified as a process-related impurity in the synthesis of the antiepileptic drug Lamotrigine.[4] Its characterization and control are therefore crucial for the quality and safety of the final pharmaceutical product.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a multifaceted molecule with established roles in industrial synthesis and significant potential in the field of medicinal chemistry. Its well-defined structure and reactivity, particularly as a covalent modifier of cysteine proteases, position it as a valuable tool for researchers and scientists. A thorough understanding of its synthesis, characterization, and handling is essential for its safe and effective utilization in both academic and industrial settings.
References
- do Canto, F. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.
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- The Royal Society of Chemistry. (2013).
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- ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 2-(4-cholorophenyl)-3,3-dichloroacrylonitrile (1d).
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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- Defense Technical Information Center. (n.d.).
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- WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. YouTube.
- National Center for Biotechnology Information. (2014). Past, present and future of cyanide antagonism research: From the early remedies to the current therapies. World Journal of Emergency Medicine.
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2,4-Dichlorobenzoyl cyanide mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2,4-Dichlorobenzoyl Cyanide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the proposed mechanism of action for this compound. Based on its chemical structure, particularly the presence of an electrophilic benzoyl cyanide moiety, the primary mechanism is hypothesized to be the covalent, reversible inhibition of cysteine proteases. This document elucidates the chemical basis for this interaction, identifies potential enzyme targets such as papain-like cysteine proteases and deubiquitinating enzymes (DUBs), and presents a comprehensive, self-validating experimental workflow to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the biochemical activity of this compound.
Introduction: Unveiling the Reactive Potential of this compound
This compound (CAS No. 35022-43-6) is an organic compound characterized by a dichlorinated benzene ring attached to a carbonyl group and a cyanide moiety.[1][2][3] While specific biological studies on this molecule are not extensively documented in publicly available literature, its chemical architecture provides significant insight into its likely biochemical reactivity. The core of its potential mechanism of action lies in the benzoyl cyanide group, a structure known to be a reactive electrophile.
The cyanide group, in this context, is not acting in its typical systemic role as a metabolic poison that inhibits cytochrome c oxidase.[4][5] Instead, the carbon atom of the nitrile group is rendered highly electrophilic by the adjacent electron-withdrawing carbonyl group. This electronic arrangement makes it a prime candidate for nucleophilic attack by residues within an enzyme's active site. This guide will focus on the most plausible targets: the highly nucleophilic thiol groups of cysteine residues, which are the defining feature of cysteine proteases.[6][7]
Proposed Core Mechanism: Covalent Inhibition of Cysteine Proteases
The central hypothesis is that this compound functions as a covalent, reversible inhibitor of cysteine proteases. This mechanism is well-established for other nitrile-containing small molecules.[8][9]
The Chemistry of Inhibition: Thioimidate Adduct Formation
The inhibitory action proceeds via the nucleophilic attack of the catalytic cysteine's thiol group (-SH) on the electrophilic carbon of the cyanide moiety. This reaction forms a covalent thioimidate adduct .[9] This process is typically reversible, allowing for the potential dissociation of the inhibitor from the enzyme.
The active site of a papain-like cysteine protease, for example, contains a catalytic dyad (or triad), most commonly featuring a cysteine and a histidine residue.[10] The histidine acts as a general base, deprotonating the cysteine thiol to form a highly reactive thiolate anion (-S⁻). This thiolate is the key nucleophile that initiates the attack on the inhibitor.
Below is a diagram illustrating the proposed chemical interaction.
Caption: Proposed reaction between the catalytic cysteine and this compound.
Potential Enzyme Targets
The family of cysteine proteases is vast and functionally diverse, presenting numerous potential targets for this compound. Two prominent and therapeutically relevant subfamilies include:
-
Papain-like Cysteine Proteases (PLCPs): This group includes human cathepsins (L, S, K), which are involved in processes ranging from immune response to bone remodeling, and proteases from pathogens like protozoa and viruses.[6][8][10][11] Their well-defined substrate-binding pockets make them druggable targets.
-
Deubiquitinating Enzymes (DUBs): DUBs are critical regulators of the ubiquitin-proteasome system, which controls protein stability and signaling pathways.[12][13] The majority of DUBs are cysteine proteases and have emerged as significant targets in oncology and neurodegenerative diseases.[13][14] Their dysregulation is implicated in numerous pathologies, making inhibitors highly sought after.[12]
A Self-Validating Experimental Workflow for Mechanism Verification
To move from a proposed mechanism to a validated one, a structured, multi-stage experimental approach is required. This workflow is designed to be self-validating, where each stage provides the foundation for the next and incorporates controls to ensure scientific rigor.
Stage 1: Initial Target Class Screening
Objective: To confirm if this compound inhibits cysteine proteases and to assess broad selectivity.
Methodology:
-
Enzyme Panel Selection: Assemble a panel of commercially available proteases including representative cysteine proteases (e.g., Papain, Cathepsin B, Cathepsin L), serine proteases (e.g., Trypsin), and metalloproteases (e.g., MMP-2).[15]
-
Activity Assay: Employ a fluorogenic substrate assay for each enzyme. The substrate is a peptide sequence specific to the enzyme, conjugated to a fluorophore that is quenched until cleaved.
-
Protocol:
-
Pre-incubate each enzyme with a concentration range of this compound (e.g., 100 µM down to 1 nM) for a set time (e.g., 30 minutes) in an appropriate assay buffer.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor for each enzyme class as a positive control (100% inhibition).
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Outcome: A significant reduction in activity for the cysteine proteases with minimal to no effect on other protease classes would provide the first line of evidence supporting the proposed mechanism.
| Enzyme Target | Protease Class | Known Inhibitor (Control) | Expected IC₅₀ (this compound) |
| Papain | Cysteine | E-64 | Low µM to nM range |
| Cathepsin L | Cysteine | E-64 | Low µM to nM range |
| Trypsin | Serine | Aprotinin | > 100 µM (No significant inhibition) |
| MMP-2 | Metallo | EDTA | > 100 µM (No significant inhibition) |
Stage 2: Investigating the Nature of Inhibition
Objective: To determine if the inhibition is reversible and to elucidate the kinetic mechanism (e.g., competitive, non-competitive).[16]
Methodology:
-
Reversibility Assay (Dialysis or Rapid Dilution):
-
Incubate a selected cysteine protease (e.g., Papain) with a high concentration of this compound (e.g., 10x IC₅₀) for 1 hour to form the enzyme-inhibitor complex.
-
Dialysis: Dialyze the complex against a large volume of assay buffer for several hours to remove the unbound inhibitor.
-
Rapid Dilution: Alternatively, dilute the complex 100-fold into a solution containing the fluorogenic substrate. This reduces the free inhibitor concentration to a non-inhibitory level.
-
Measure the enzymatic activity post-dialysis/dilution and compare it to a control enzyme that was not exposed to the inhibitor.
-
Rationale: Recovery of enzymatic activity indicates a reversible inhibitor, as the covalent adduct can dissociate. Lack of recovery suggests irreversible inhibition.
-
-
Mechanism of Action (MOA) Plot Analysis:
-
Perform the activity assay using a matrix of both substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
Rationale: The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) reveals the inhibition type. For a competitive inhibitor, Vmax remains unchanged while the apparent Km increases. For a non-competitive inhibitor, Km is unaffected, but the apparent Vmax decreases.[5][16]
-
Stage 3: Direct Target Engagement and Covalent Adduct Confirmation
Objective: To provide direct physical evidence of the covalent bond formation between the inhibitor and the target enzyme.
Methodology:
-
Intact Protein Mass Spectrometry (MS):
-
Incubate the target cysteine protease with and without this compound.
-
Desalt the samples and analyze them using high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Rationale: The formation of a covalent adduct will result in a mass shift in the enzyme's molecular weight corresponding exactly to the molecular weight of the bound inhibitor (C₈H₃Cl₂NO, MW ≈ 200 g/mol ).[1] This provides unequivocal proof of covalent binding.
-
-
Peptide Mapping by LC-MS/MS:
-
After incubation (as above), denature, reduce, alkylate, and digest the enzyme with a sequence-specific protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Rationale: Identify the specific peptide containing the catalytic cysteine. This peptide will show a mass modification corresponding to the inhibitor. MS/MS fragmentation will pinpoint the cysteine residue as the exact site of modification.
-
Below is a diagram illustrating the comprehensive experimental workflow.
Caption: A self-validating workflow to confirm the mechanism of action.
Conclusion and Future Directions
The chemical structure of this compound strongly suggests its primary mechanism of action is the covalent, reversible inhibition of cysteine proteases through the formation of a thioimidate adduct. This guide outlines this proposed mechanism and provides a robust, multi-stage experimental plan to validate it. Confirmation of this mechanism would position this compound as a valuable chemical probe for studying cysteine protease biology and as a potential starting point for the development of therapeutic agents targeting enzymes in this class, such as cathepsins or deubiquitinating enzymes. Future work should focus on executing the described workflow, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
References
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- Interaction of papain-like cysteine proteases with dipeptide-derived nitriles. PubMed. [Link]
- Interaction of Papain-like Cysteine Proteases with Dipeptide-Derived Nitriles.
- Role of Papain-Like Cysteine Proteases in Plant Development. Frontiers in Plant Science. [Link]
- Accelerating inhibitor discovery for deubiquitin
- Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics. International Journal of Molecular Sciences. [Link]
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The Genesis and Evolution of Acyl Cyanides: A Technical Guide for the Modern Chemist
Abstract
Acyl cyanides, a fascinating class of organic compounds characterized by the juxtaposition of a carbonyl and a nitrile group, have carved a unique niche in the landscape of synthetic chemistry. From their initial discovery in the mid-19th century to their contemporary applications in the synthesis of complex molecules and pharmaceuticals, their journey reflects the broader evolution of organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and synthetic development of acyl cyanides, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile functional group. We will delve into the foundational synthetic methodologies, trace their evolution into more efficient and safer protocols, and illuminate their diverse reactivity, which continues to be exploited in modern organic synthesis.
The Dawn of a New Functional Group: The Initial Synthesis of Acetyl Cyanide
The story of acyl cyanides begins in 1862, a period of fervent discovery in organic chemistry. The first documented synthesis of an acyl cyanide, specifically acetyl cyanide, is credited to H. Hübner. In a landmark experiment, Hübner demonstrated that heating acetyl chloride with silver cyanide in a sealed tube at 100°C yielded the novel compound.[1] This reaction, a classic salt metathesis, laid the groundwork for the entire field of acyl cyanide chemistry.
The initial method, while groundbreaking, was not without its limitations. The reliance on expensive silver cyanide and the harsh reaction conditions of a sealed tube experiment were significant drawbacks for broader application.[1] Another early approach, reported in 1887, involved the reaction of isonitrosoacetone with acetyl chloride.[1] These pioneering efforts, though perhaps rudimentary by modern standards, were crucial in establishing the existence and fundamental reactivity of this new class of compounds.
The Evolution of Synthetic Strategies: From Stoichiometric Metals to Catalytic Innovations
The inherent value of acyl cyanides as synthetic intermediates spurred the development of more practical and economical synthetic routes. The historical trajectory of their synthesis can be broadly categorized into classical methods and modern catalytic and cyanide-free approaches.
Classical Synthetic Routes: The Reign of Metal Cyanides
For much of their history, the synthesis of acyl cyanides was dominated by the reaction of acyl halides with various metal cyanides.
-
The Silver and Copper Cyanide Era: Following Hübner's initial discovery, the use of heavy metal cyanides, particularly silver(I) cyanide and copper(I) cyanide, became the standard.[1] Copper(I) cyanide, being more cost-effective than its silver counterpart, gained considerable popularity. These reactions, typically performed by heating the neat acyl halide with the metal cyanide, provided a direct route to both aliphatic and aromatic acyl cyanides. However, the yields could be variable, and the reactions often required high temperatures. A significant side reaction in these preparations was the formation of dimeric acyl cyanides, which could complicate purification and reduce the yield of the desired monomeric product.[2]
-
The Advent of Alkali Metal Cyanides and Catalysis: A significant step towards more economical syntheses was the use of alkali metal cyanides like sodium and potassium cyanide. These reagents are considerably cheaper than heavy metal cyanides but are also less reactive. To overcome this, the use of catalysts became essential. The addition of catalytic amounts of copper(I) cyanide was found to effectively promote the reaction between acyl chlorides and sodium cyanide, significantly improving yields and suppressing the formation of dimeric byproducts.[2]
Industrial Scale Synthesis: The Rise of Gaseous Reagents
The mid-20th century witnessed a paradigm shift in the production of acetyl cyanide with the development of vapor-phase reactions utilizing readily available industrial feedstocks.
-
From Ketene and Hydrogen Cyanide: A major breakthrough was the vapor-phase reaction of ketene with hydrogen cyanide over a granular carbon catalyst at elevated temperatures (200-400°C).[1] This method provided a continuous and highly economical route for the large-scale synthesis of acetyl cyanide.
-
Acetic Anhydride as a Ketene Surrogate: A related and equally important industrial process involves the reaction of acetic anhydride with hydrogen cyanide in the vapor phase over a contact catalyst such as activated charcoal.[3] This process offered an alternative pathway, avoiding the direct handling of the highly reactive ketene.
Modern Synthetic Innovations: Towards Milder and Safer Methodologies
The drive for greener, safer, and more efficient chemical processes has led to the development of novel approaches to acyl cyanide synthesis in recent decades.
-
Phase-Transfer Catalysis: The application of phase-transfer catalysis (PTC) has provided a mild and efficient method for the synthesis of acyl cyanides. This technique utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the cyanide anion from an aqueous or solid phase into an organic phase containing the acyl halide. This allows the reaction to proceed under milder conditions, often at room temperature, with high yields and minimal byproduct formation.
-
Cyanide-Free Synthesis: Recognizing the inherent toxicity of cyanide reagents, the development of cyanide-free methods for generating acyl cyanides has been a significant area of research. One innovative approach involves the Ru-catalyzed selective C-H oxidation of benzylic nitriles. This method generates the acyl cyanide in situ, avoiding the handling of external cyanide sources. Another strategy utilizes N-hydroxy-2-oxopropanimidoyl chloride as a latent cyanide transfer reagent for the synthesis of related cyano-containing compounds, showcasing a move towards safer cyanating agents.
The Chemical Persona of Acyl Cyanides: Properties and Reactivity
Acyl cyanides are characterized by the presence of two highly reactive electrophilic centers: the carbonyl carbon and the nitrile carbon. This dual reactivity makes them versatile building blocks in organic synthesis.
Physicochemical and Spectroscopic Properties
Acyl cyanides are typically colorless to yellow liquids or low-melting solids with sharp, characteristic odors. Their stability can vary, with some being prone to hydrolysis and dimerization, especially in the presence of moisture or basic impurities.
Table 1: Physicochemical and Spectroscopic Data for Representative Acyl Cyanides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Acetyl Cyanide | C₃H₃NO | 69.06 | 93 | 0.974 | ~2230 (C≡N), ~1700 (C=O) | ~2.4 (s, 3H) | ~190 (C=O), ~115 (C≡N), ~30 (CH₃) |
| Benzoyl Cyanide | C₈H₅NO | 131.13 | 206-208 | 1.127 | ~2225 (C≡N), ~1675 (C=O) | ~7.5-8.1 (m, 5H) | ~185 (C=O), ~135, 130, 129 (Aromatic), ~116 (C≡N) |
Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument.
Key Reactions of Acyl Cyanides
The rich reactivity of acyl cyanides stems from their electrophilic nature and the ability of the cyanide group to act as a leaving group.
-
Acylation Reactions: Acyl cyanides are effective acylating agents for a variety of nucleophiles, including alcohols, amines, and Grignard reagents. The cyanide ion is a good leaving group, facilitating these transformations.
-
Hydrolysis: In the presence of water, acyl cyanides readily hydrolyze to the corresponding carboxylic acid and hydrogen cyanide. This reaction can be catalyzed by both acids and bases.
-
Dimerization: A characteristic reaction of many acyl cyanides is their tendency to dimerize, particularly in the presence of base. This dimerization often leads to the formation of O-acyl-tartrononitriles.
-
Cycloaddition Reactions: The activated nitrile group in acyl cyanides can participate in cycloaddition reactions. For instance, they can react with azides in a "click" reaction to form acyl tetrazoles.[4] They also serve as effective dienophiles in hetero-Diels-Alder reactions, leading to the synthesis of various heterocyclic systems.
-
Synthesis of Heterocycles: The unique reactivity of acyl cyanides has been extensively exploited in the synthesis of a wide range of heterocyclic compounds. They can serve as versatile building blocks for the construction of oxazoles, thiazoles, pyrroles, and other important heterocyclic motifs.[5][6]
Experimental Protocols: A Practical Guide
To provide a practical context, this section details a representative experimental procedure for the synthesis of benzoyl cyanide.
Synthesis of Benzoyl Cyanide via Phase-Transfer Catalysis
This procedure is adapted from established phase-transfer catalysis methods for the synthesis of acyl cyanides.
Materials:
-
Benzoyl chloride
-
Sodium cyanide
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (e.g., 14.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Add tetrabutylammonium bromide (e.g., 1.6 g, 0.005 mol) to the solution and stir until it dissolves.
-
In a separate beaker, carefully prepare a solution of sodium cyanide (e.g., 7.4 g, 0.15 mol) in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the aqueous sodium cyanide solution to the vigorously stirred dichloromethane solution at room temperature.
-
Continue to stir the biphasic mixture vigorously for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of benzoyl chloride.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to afford crude benzoyl cyanide.
-
The crude product can be purified by vacuum distillation to yield pure benzoyl cyanide as a colorless to pale yellow liquid that solidifies upon cooling.
Visualizing the Chemistry of Acyl Cyanides
To further illustrate the concepts discussed, the following diagrams provide a visual representation of key reactions and workflows.
Caption: The inaugural synthesis of acetyl cyanide by Hübner.
Caption: Mechanism of phase-transfer catalyzed acyl cyanide synthesis.
Conclusion: A Legacy of Versatility and a Future of Opportunity
From a laboratory curiosity in the 19th century to a valuable tool in the modern synthetic chemist's arsenal, the journey of acyl cyanides is a testament to the enduring power of fundamental chemical discovery. The evolution of their synthesis from hazardous and inefficient methods to sophisticated catalytic and cyanide-free strategies highlights the progress in chemical manufacturing. The rich and diverse reactivity of acyl cyanides continues to inspire the development of novel synthetic methodologies for the construction of complex molecules, including pharmaceuticals and agrochemicals.[2] As the demand for sustainable and efficient chemical processes grows, the future of acyl cyanide chemistry will undoubtedly lie in the development of even more elegant and environmentally benign synthetic routes and their application in innovative synthetic endeavors.
References
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- Sadek, K. U., Mekheimer, R. A., Abd-Elmonem, M., & Elnagdi, M. H. (2019). Aroyl and acyl cyanides as orthogonal protecting groups or as building blocks for the synthesis of heterocycles. Molecular Diversity, 23(4), 1065–1084.
- Request PDF. Synthesis of heterocycles from cyanide, oxime, and azo compounds using Raney nickel. [Link]
- Request PDF. Acyl Cyanides as Carbonyl Heterodienophiles: Application to the Synthesis of Naphthols, Isoquinolones, and Isocoumarins. [Link]
- Zhai, L., et al. (2021). Synthesis of N-Heteroarenemethyl Esters via C–C Bond Cleavage of Acyl Cyanides Under Transition Metal-Free Conditions. Frontiers in Chemistry, 9, 705149.
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A Theoretical Investigation of 2,4-Dichlorobenzoyl Cyanide: A Computational Chemistry Whitepaper
Abstract
2,4-Dichlorobenzoyl cyanide is a significant chemical intermediate in the synthesis of pharmaceuticals and pesticides.[1][2][3] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for optimizing its use and developing novel applications. This guide outlines a comprehensive theoretical investigation of this compound using first-principles quantum chemical methods. We detail a complete computational workflow, from geometry optimization and vibrational analysis to the exploration of the electronic landscape and reactivity descriptors. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for a robust computational study of this molecule.
Introduction and Rationale
This compound (C₈H₃Cl₂NO) is a halogenated aromatic acyl cyanide.[1][4][5] Its structure, featuring a dichlorinated benzene ring attached to a carbonyl cyanide group, suggests a unique interplay of electronic effects that dictate its chemical behavior. While its role as a synthetic precursor is established, a detailed, molecular-level understanding of its properties remains largely unexplored in publicly accessible literature.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive means to elucidate the fundamental characteristics of a molecule.[6] Such in silico investigations can predict molecular geometry with high accuracy, simulate spectroscopic signatures (IR, Raman), and quantify electronic properties that are difficult or impossible to measure experimentally. The insights gained from these studies can guide synthetic strategies, predict reactive sites, and provide a foundation for understanding its potential biological activity or that of its derivatives.
This whitepaper presents a detailed protocol for a bottom-up theoretical analysis of this compound. The causality behind our choice of computational methods is rooted in their proven efficacy for organic molecules, balancing computational cost with high accuracy.
The Theoretical Framework: A DFT-Centric Approach
For a molecule of this size and complexity, Density Functional Theory (DFT) stands as the method of choice. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a computationally efficient alternative to traditional wave-function-based methods without significant compromise in accuracy.
2.1. The B3LYP Functional and 6-311++G(d,p) Basis Set
Our proposed study will primarily employ the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of many organic systems. It is widely regarded as a robust functional for predicting geometries, vibrational frequencies, and electronic properties.
The choice of basis set is equally critical. We recommend the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions (d,p) are essential for correctly modeling the bonding in a molecule with multiple polar bonds and a π-system.
Proposed Computational Workflow
The following workflow provides a systematic approach to the theoretical characterization of this compound. Each step builds upon the previous one, creating a self-validating system where the results of one calculation inform the next.
Caption: 2D representation of the molecular structure of this compound.
Conclusion
The proposed theoretical investigation provides a comprehensive framework for elucidating the fundamental chemical and physical properties of this compound. By systematically applying DFT methods, we can generate a detailed understanding of its molecular geometry, vibrational spectra, electronic structure, and reactivity. These insights are invaluable for current applications in chemical synthesis and for the rational design of new molecules with desired properties. This guide serves as a robust protocol for researchers seeking to explore this and similar molecules through the powerful lens of computational chemistry.
References
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An In-depth Technical Guide to the Electrophilicity and Reactivity of 2,4-Dichlorobenzoyl Cyanide
Abstract
This technical guide provides a comprehensive examination of 2,4-Dichlorobenzoyl cyanide, a highly reactive aroyl cyanide of significant interest in synthetic chemistry. We will dissect the molecular architecture and electronic properties that contribute to its pronounced electrophilicity, placing it in context with related acylating agents. This document details its synthesis, explores its primary reaction pathways—including nucleophilic acyl substitution and additions to the carbonyl group—and provides validated experimental protocols. The content herein is structured to offer researchers, chemists, and drug development professionals both a robust theoretical framework and practical, field-proven methodologies for utilizing this versatile chemical intermediate.
Introduction: The Aroyl Cyanide Functional Group
Acyl cyanides, characterized by the R-C(O)CN functional group, represent a unique class of organic compounds where a carbonyl group is directly attached to a nitrile.[1] This arrangement results in a fascinating interplay of electronic effects, rendering the carbonyl carbon exceptionally electrophilic. Unlike acyl chlorides, the cyanide moiety is a pseudohalogen, providing a similar leaving group ability but with distinct reactivity profiles. The chemistry of acyl cyanides has been a subject of study for decades, offering a versatile platform for acylation, cyanohydrin synthesis, and cycloaddition reactions.[2][3]
The introduction of substituents onto the aromatic ring of a benzoyl cyanide scaffold allows for the fine-tuning of its electrophilicity. Electron-withdrawing groups, in particular, can dramatically enhance the reactivity of the carbonyl center, making the molecule a potent acylating agent. This guide focuses specifically on this compound, a exemplar of this electronic activation.
Molecular Structure and Enhanced Electrophilicity
The notable reactivity of this compound stems directly from the cumulative electron-withdrawing effects of its substituents. To understand its high electrophilicity, we must consider the contributions of each component:
-
The Cyano Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction (due to the high electronegativity of nitrogen) and resonance. It strongly polarizes the adjacent carbonyl bond.
-
The Chlorine Substituents (-Cl): Located at the ortho and para positions, the two chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) due to their high electronegativity. This effect significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. While halogens can exert a weak resonance-donating effect (+R effect), the inductive effect is dominant in this context.
The synergy of these three electron-withdrawing moieties makes the carbonyl carbon of this compound exceptionally electron-deficient (δ+) and therefore a prime target for nucleophilic attack. This heightened electrophilicity is the cornerstone of its synthetic utility. Theoretical studies on substituted benzaldehydes have confirmed that the electrophilicity is directly related to the charge on the carbonyl carbon, which is heavily influenced by the electron-donating or -withdrawing power of substituents.[4] The electrostatic attraction between the electrophilic carbonyl and an incoming nucleophile is a primary determinant of reactivity.[5][6]
Diagram 1: Electronic Effects in this compound
Caption: Inductive (-I) and resonance (-R) effects enhancing carbonyl electrophilicity.
Synthesis of this compound
The most direct and reliable method for the preparation of aroyl cyanides is the reaction of the corresponding aroyl chloride with a cyanide salt.[3] This approach leverages the readily available 2,4-Dichlorobenzoyl chloride as a precursor. While various cyanide sources can be used, copper(I) cyanide is often preferred for aromatic acyl chlorides to ensure a clean reaction.[7]
Diagram 2: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained.
A. Materials & Reagents:
-
2,4-Dichlorobenzoyl chloride (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.1 eq)
-
Anhydrous Acetonitrile (solvent)
-
Diatomaceous earth (for filtration)
-
Toluene
-
Hexanes
B. Procedure:
-
Reactor Setup & Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. An inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride starting material.
-
Reagent Addition: Charge the flask with Copper(I) cyanide (1.1 eq) and anhydrous acetonitrile. Begin vigorous stirring to form a slurry.
-
Substrate Introduction: Add 2,4-Dichlorobenzoyl chloride (1.0 eq) dropwise to the stirred slurry at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, looking for the disappearance of the starting acyl chloride. Causality: The elevated temperature is required to overcome the activation energy for the substitution reaction on the relatively sterically hindered aroyl chloride.
-
Work-up & Filtration: Cool the reaction mixture to room temperature. Dilute with toluene and filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with additional toluene. Causality: Toluene is used to ensure the product remains in solution while the inorganic salts are removed efficiently.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, often a grey solid[8][9], can be purified by recrystallization from a solvent system like toluene/hexanes or by vacuum distillation.
C. Safety Precautions:
-
Acyl cyanides and their precursors are toxic and corrosive.[3] All manipulations must be performed in a well-ventilated fume hood.
-
Cyanide salts are highly toxic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available.
-
Quench any residual cyanide with bleach before disposal.
Key Reaction Pathways and Mechanisms
The high electrophilicity of this compound dictates its reactivity, making it a superb substrate for reactions involving nucleophiles.
Nucleophilic Acyl Substitution
This is the most prominent reaction class for this compound. The reaction proceeds via the canonical addition-elimination mechanism, where the cyanide ion serves as an effective leaving group.[10][11] This pathway allows for the efficient synthesis of a wide range of carboxylic acid derivatives.
Diagram 3: Mechanism of Nucleophilic Acyl Substitution
Caption: The addition-elimination mechanism for nucleophilic acyl substitution.
Example Protocol: Synthesis of N-Benzyl-2,4-dichlorobenzamide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Nucleophile Addition: Cool the solution to 0°C in an ice bath. Add a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in DCM dropwise. Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCN that may form, driving the reaction to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude amide, which can be purified by recrystallization.
Addition to the Carbonyl Group (Cyanohydrin-like Reactions)
While substitution is common, strong, non-basic nucleophiles like Grignard reagents or organolithiums can add directly to the carbonyl group. This reaction is analogous to cyanohydrin formation from ketones or aldehydes, where a new carbon-carbon bond is formed at the carbonyl carbon.[12][13][14]
The initial product is a tetrahedral intermediate, a salt of a cyanohydrin. Upon acidic workup, this intermediate is protonated to yield the stable α-substituted cyanohydrin. This product is a valuable synthetic intermediate, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.[14][15]
Reaction Scheme: 2,4-Cl₂-Ph-C(O)CN + R-MgBr → [2,4-Cl₂-Ph-C(O⁻)(CN)-R] MgBr⁺ [2,4-Cl₂-Ph-C(O⁻)(CN)-R] MgBr⁺ + H₃O⁺ → 2,4-Cl₂-Ph-C(OH)(CN)-R + Mg²⁺ + Br⁻ + H₂O
Cycloaddition Reactions
Acyl cyanides can also participate as electrophiles in pericyclic reactions, such as [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes.[1] The highly activated carbonyl group in this compound makes it a potent dienophile. This reactivity opens pathways to complex heterocyclic structures, although it is a less common application compared to its role as an acylating agent.
Analytical Characterization and Data
Proper characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques are employed.[16]
| Property / Technique | Observation / Data |
| CAS Number | 35022-43-6[17] |
| Molecular Formula | C₈H₃Cl₂NO[18] |
| Molecular Weight | 200.02 g/mol |
| Appearance | Grey Solid[8][9] |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1690-1710 cm⁻¹), Strong C≡N stretch (~2220-2240 cm⁻¹), C-Cl stretches in the fingerprint region. |
| ¹H NMR Spectroscopy | Aromatic protons will appear as a complex multiplet pattern in the ~7.4-7.8 ppm region, consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR Spectroscopy | Distinct signals for the carbonyl carbon (~160-170 ppm), the nitrile carbon (~115-120 ppm), and the six aromatic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 200, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |
Conclusion and Future Outlook
This compound stands out as a highly valuable and reactive intermediate in organic synthesis. Its pronounced electrophilicity, engineered through the strategic placement of three powerful electron-withdrawing groups, makes it an exceptional acylating agent for the construction of amides, esters, and ketones. Its participation in carbonyl addition and cycloaddition reactions further broadens its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound with confidence and precision. As the demand for complex molecular architectures in pharmaceuticals and materials science continues to grow, the application of such precisely tuned, highly reactive building blocks will undoubtedly expand.
References
- Hünig, S., & Schaller, R. (1982). The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition in English, 21(1), 36-49. URL: https://doi.org/10.1002/anie.198200361[2]
- Morris, J. (2001). Acetyl Cyanide. Encyclopedia of Reagents for Organic Synthesis. URL: https://onlinelibrary.wiley.com/doi/10.1002/047084289X.ra035[3]
- Wikipedia. (n.d.). Acyl cyanide.
- Fernández, I., & Bickelhaupt, F. M. (2020). What defines electrophilicity in carbonyl compounds. Chemical Science, 11(19), 4965-4973. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249419/[4][5]
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- Wikipedia. (n.d.). Cyanohydrin reaction.
- Chemistry Stack Exchange. (2018, February 23). Why is acetyl cyanide not obtained from acetyl chloride?.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- Patsnap Eureka. (2025, July 24). Advanced Analytical Tools for Carbonyl Group Study.
- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
- ResearchGate. (2024, February 5). (PDF) What defines electrophilicity in carbonyl compounds.
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The Dual-Reactivity of the Cyanide Group in 2,4-Dichlorobenzoyl Cyanide: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of the reactivity of the cyanide group in 2,4-Dichlorobenzoyl cyanide, a versatile intermediate in organic synthesis. We will dissect the electronic influences governing its behavior and detail its key transformations, including hydrolysis, reduction, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this compound. We will provide not only the "what" but also the "why," grounding our discussion in mechanistic principles and providing actionable experimental protocols.
Introduction: The Unique Electronic Profile of this compound
This compound is a fascinating molecule where the reactivity of the nitrile group is significantly modulated by the adjacent carbonyl and the electron-withdrawing chloro-substituted phenyl ring. The two chlorine atoms at the 2- and 4-positions of the benzene ring exert a strong inductive (-I) and a weaker deactivating mesomeric (-M) effect. This, combined with the inherent electron-withdrawing nature of the benzoyl carbonyl group, renders the carbon atom of the cyanide group highly electrophilic. This heightened electrophilicity is the cornerstone of its reactivity, making it susceptible to a wide range of nucleophilic attacks and a valuable precursor for various functional groups and heterocyclic systems.
Key Structural Features:
-
Electrophilic Cyanide Carbon: The primary site for nucleophilic attack.
-
Electrophilic Carbonyl Carbon: A secondary site for nucleophilic attack, leading to a balance of reactivity.
-
Planar Aromatic System: Influences the stereochemistry of certain reactions.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic substitution of the corresponding acid chloride with a cyanide salt. The choice of cyanide source and reaction conditions is critical for achieving high yields and purity.
Synthesis from 2,4-Dichlorobenzoyl Chloride
A robust method for the preparation of this compound involves the reaction of 2,4-dichlorobenzoyl chloride with copper(I) cyanide. This method is particularly suitable for preparing various halogen-substituted benzoyl cyanides.[1]
Protocol: Synthesis of this compound
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Aprotic organic solvent (e.g., toluene, xylene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a stirrer, reflux condenser, and an inert gas inlet, add 2,4-dichlorobenzoyl chloride.
-
Add 1.0 to 1.3 molar equivalents of copper(I) cyanide.
-
Heat the mixture to a reaction temperature between 150 and 165°C under an inert atmosphere.
-
Maintain the reaction for a maximum of 5 hours.
-
Cool the reaction mixture to below 100°C and add an aprotic organic solvent to precipitate the copper salts.
-
Filter off the precipitated copper salts.
-
Cool the filtrate to between -40 and +20°C to crystallize the crude this compound.
-
Isolate the crude product by filtration and dry under vacuum.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: CuCN is an effective cyanating agent, and its use can lead to high yields.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
High Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.
-
Inert Atmosphere: Both the reactants and the product are sensitive to water, necessitating an inert atmosphere to prevent hydrolysis.[1]
-
Aprotic Solvent: The use of an aprotic solvent for workup facilitates the removal of inorganic copper salts and allows for the crystallization of the product.[1]
Reactivity of the Cyanide Group
The electron-deficient nature of the cyanide carbon in this compound dictates its reactivity, making it a versatile handle for a variety of chemical transformations.
Hydrolysis to 2,4-Dichlorobenzoic Acid
The cyanide group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-dichlorobenzoic acid. This transformation is a fundamental reaction of nitriles.
Protocol: Acidic Hydrolysis of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
10% Sodium hydroxide solution
-
2N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of water and concentrated sulfuric acid.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with 10% sodium hydroxide solution.
-
Acidify the aqueous layer with 2N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2,4-dichlorobenzoic acid.
Expected Spectroscopic Data for 2,4-Dichlorobenzoic Acid:
| Technique | **Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) ** |
| ¹H NMR (DMSO) | 7.83-7.80 (m, 1H), 7.72 (d, J = 1.9 Hz, 1H), 7.52-7.50 (m, 1H)[2] |
| ¹³C NMR (DMSO) | 165.9, 136.6, 133.1, 132.4, 130.2, 130.1, 127.5[2] |
| IR (KBr) | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1475 (C=C stretch) |
Reduction of the Cyanide Group
The cyanide group in this compound can be reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.
Conceptual Protocol: Reduction to 2,4-Dichlorobenzaldehyde
Materials:
-
This compound
-
A mild reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Aqueous acid for workup (e.g., dilute HCl)
Procedure:
-
Dissolve this compound in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add one equivalent of DIBAL-H.
-
Stir the reaction at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction by the slow addition of an aqueous acid.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting aldehyde by chromatography or distillation.
Complete reduction of the nitrile functionality to a primary amine can be achieved using stronger reducing agents.
Protocol: Reduction to 2,4-Dichlorobenzylamine
Materials:
-
This compound (or the corresponding benzyl cyanide)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a catalyst (e.g., Pd/C)
-
Anhydrous ether or ethanol
-
Dilute acid and base for workup
Procedure (using H₂/Pd/C):
-
Dissolve 2,4-dichlorobenzyl cyanide in ethanol in a hydrogenation vessel.[3]
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture and monitor the uptake of hydrogen.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to obtain the crude amine, which can be purified by distillation or by forming a salt.
Cycloaddition and Condensation Reactions: Gateway to Heterocycles
The activated cyanide group of this compound is a valuable synthon for the construction of various heterocyclic rings, which are of great interest in medicinal chemistry.
Acyl cyanides can react with isocyanates in a base-catalyzed cascade cyclization to form oxazoles.[4] This reaction provides a straightforward route to highly substituted oxazole derivatives.
Conceptual Workflow for Oxazole Synthesis
Caption: Workflow for the synthesis of oxazoles from this compound.
While direct cycloaddition of this compound to form thiazoles is less common, related strategies involving α-aminonitriles (which can be conceptually derived from acyl cyanides) are well-established. The Cook-Heilbron thiazole synthesis, for instance, utilizes α-aminonitriles and carbon disulfide or related reagents to form 5-aminothiazoles.[5][6]
Conceptual Mechanistic Pathway for Thiazole Formation
Caption: Conceptual pathway for thiazole synthesis from an acyl cyanide derivative.
Reaction with Organometallic Reagents
The reaction of this compound with organometallic reagents like Grignard reagents provides a route to ketones. The reaction proceeds via nucleophilic addition to the cyanide carbon, followed by hydrolysis of the intermediate imine.
Protocol: Reaction with a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Anhydrous ether or THF
-
Aqueous acid (e.g., dilute HCl) for workup
Procedure:
-
Dissolve this compound in an anhydrous ethereal solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of aqueous acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the resulting ketone.
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. The electron-withdrawing nature of the dichlorobenzoyl moiety activates the cyanide group towards a wide array of transformations, including hydrolysis, reduction, and cycloaddition/condensation reactions. This guide has provided a comprehensive overview of its reactivity, grounded in mechanistic principles and supported by experimental protocols. For researchers in drug discovery and development, the ability to readily convert this compound into carboxylic acids, aldehydes, amines, and various heterocyclic systems makes it a powerful tool for the synthesis of novel molecular architectures.
References
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- Robinson, R. (1909). CXXV.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 1087-1096.
- Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). 258. Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
- Li, G., Wei, H., Gao, H., & Lian, J. (2025). A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids. The Journal of Organic Chemistry.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- PrepChem. (n.d.). Preparation of 2,4-dichlorobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Zhou, Y., et al. (2024).
- Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis.
- Sanz-Cervera, J. F., Blasco, R., Piera, J., Cynamon, M., Ibáñez, I., Murguía, M., & Fustero, S. (2009). A straightforward synthesis of 2,5-disubstituted oxazoles and thiazoles. The Journal of organic chemistry, 74(23), 8988–8996.
- Sugiura, Y., Tachikawa, Y., Nagasawa, Y., Tada, N., & Itoh, A. (2015).
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- Pazdera, P. (2008).
- Job, G. E., & Squires, T. G. (2006). Process for preparing substituted benzoyl cyanides (U.S.
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents. (n.d.).
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- Goalby, N. (n.d.). Nucleophilic substitution of haloalkanes with cyanide ions. Chemrevise.
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- El-Shall, M. S., & El-Nahas, A. M. (2018). Generation of a substituted 1, 2, 4-thiadiazole ring via the [3+ 2] cycloaddition reaction of benzonitrile sulfide toward trichloroacetonitrile. A DFT study of the regioselectivity and of the molecular mechanism. Comptes Rendus Chimie, 21(11-12), 1083-1090.
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potential biological activities of dichlorobenzoyl cyanides
An In-depth Technical Guide to the Potential Biological Activities of Dichlorobenzoyl Cyanides
Abstract
Dichlorobenzoyl cyanides are a class of aromatic organic compounds characterized by a dichlorinated phenyl ring attached to a carbonyl cyanide group. While extensively documented as critical intermediates in the synthesis of pharmaceuticals—most notably the anticonvulsant drug Lamotrigine[1][2][3]—their inherent biological activities remain largely underexplored. This technical guide moves beyond their established role in synthetic chemistry to provide a comprehensive analysis of their potential pharmacological effects. We will dissect the dual nature of the cyanide moiety, exploring its mechanisms of toxicity and endogenous detoxification pathways. Furthermore, we will present a scientifically grounded hypothesis on their potential as covalent inhibitors of cysteine proteases, a class of enzymes implicated in numerous diseases. This guide provides detailed experimental protocols for both the synthesis of these compounds and the in-vitro evaluation of their enzyme inhibitory potential, equipping researchers with the foundational knowledge and practical methodologies to further investigate this promising, yet overlooked, class of molecules.
Part 1: Chemical Properties and Synthesis Overview
Dichlorobenzoyl cyanides are acyl cyanides, a class of compounds known for their reactivity. The presence of two chlorine atoms on the benzene ring and the electrophilic nature of the carbonyl cyanide group are key determinants of their chemical behavior. The position of the chlorine atoms (e.g., 2,3-, 2,4-, 2,5-, or 3,4-dichloro) influences the electronic properties and steric hindrance of the molecule, which can, in turn, affect its biological interactions.
The most common synthetic route involves the cyanation of the corresponding dichlorobenzoyl chloride.[2] This reaction has been optimized using various cyanide sources and catalytic systems to achieve high yields. Classic methods often required high-temperature treatment with copper(I) cyanide (CuCN).[4] More refined, milder processes utilize catalysts or polar cosolvents like acetonitrile to improve reaction rates and conditions.[3][4]
Caption: General synthesis workflow for dichlorobenzoyl cyanides.
Part 2: Known and Postulated Biological Activities
While direct studies on the broader biological effects of dichlorobenzoyl cyanides are sparse, we can infer potential activities based on the well-understood toxicology of the cyanide group and the chemical reactivity of the acyl cyanide moiety.
The Double-Edged Sword of the Cyanide Moiety
The biological impact of any cyanide-containing compound is intrinsically linked to the potential release of the cyanide ion (CN⁻). This ion is a potent and rapid-acting metabolic poison.
Mechanism of Cyanide Toxicity: The primary target of the cyanide ion is the mitochondrial electron transport chain, which is essential for cellular oxygen utilization and ATP production.[5] Cyanide exhibits a high affinity for ferric iron (Fe³⁺) and binds tightly to the ferric iron atom in cytochrome c oxidase (also known as Complex IV).[6] This binding reversibly inhibits the enzyme, effectively halting the electron transport chain.[5] As a result, cells can no longer use oxygen to generate ATP, leading to cytotoxic hypoxia and rapid cell death. The central nervous system is particularly vulnerable to this effect.[5]
Endogenous Cyanide and Detoxification: Interestingly, cyanide is not just an exogenous poison; it is also produced in small, regulated amounts within the human body and may play a role in physiological processes like enhancing cell survival during oxygen deprivation.[7] The body possesses a highly efficient detoxification system to prevent self-poisoning. The primary enzyme responsible for this is rhodanese , which is abundant in the liver.[7] Rhodanese catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to the cyanide ion, converting it into the much less toxic thiocyanate (SCN⁻), which is then excreted in urine.[7]
Caption: Competing pathways of cyanide toxicity and detoxification.
Potential as Covalent Enzyme Inhibitors: Cysteine Proteases
Beyond the general toxicity of the cyanide group, the complete dichlorobenzoyl cyanide structure holds potential as a targeted therapeutic agent. The benzoyl cyanide moiety contains an electrophilic nitrile carbon that is susceptible to nucleophilic attack. This chemical feature makes it a candidate for a covalent inhibitor, particularly for enzymes that utilize a nucleophilic residue in their active site, such as cysteine proteases.[2]
Proposed Mechanism of Action: The active site of a cysteine protease features a highly reactive cysteine residue within a catalytic dyad or triad. The thiol group (-SH) of this cysteine acts as the nucleophile. It is hypothesized that this thiol can attack the electrophilic nitrile carbon of the dichlorobenzoyl cyanide. This would form a covalent thioimidate adduct, effectively and often irreversibly inactivating the enzyme.[2]
Cysteine proteases are implicated in a wide range of diseases, including parasitic infections (e.g., cathepsins in parasites), cancer progression (e.g., cathepsins B and L), and neurodegenerative disorders, making them attractive drug targets.[2] The potential for dichlorobenzoyl cyanides to act as inhibitors for this enzyme class represents a significant, yet unproven, therapeutic avenue.
Caption: Proposed mechanism of covalent inhibition of cysteine proteases.
Part 3: Experimental Protocols for Investigating Biological Activity
To empower researchers to validate these hypotheses, this section provides detailed, field-proven methodologies.
Experimental Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This protocol describes a common laboratory-scale synthesis from 2,3-dichlorobenzoyl chloride using a copper(I) cyanide-mediated reaction.[2][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| 2,3-Dichlorobenzoyl chloride | ≥98% | Sigma-Aldrich |
| Copper(I) cyanide (CuCN) | ≥99% | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Petroleum Ether | ACS Grade | VWR |
| Reaction Vessel (e.g., 3-neck flask) | --- | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Condenser | --- | --- |
| Thermometer | --- | --- |
| Filtration Apparatus (Büchner funnel) | --- | --- |
| Rotary Evaporator | --- | --- |
Step-by-Step Procedure:
-
Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and thermometer under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactor: To the vessel, add 2,3-dichlorobenzoyl chloride (e.g., 1.67 moles, 350.0 g) and copper(I) cyanide (e.g., 200.0 g).[9]
-
Reaction: Heat the mixture to 160-165 °C with vigorous stirring. Maintain this temperature for approximately 7 hours.[2][9] The reaction progress can be monitored by techniques such as HPLC or TLC.
-
Workup - Quenching and Extraction: Cool the reaction mixture to approximately 85 °C. Carefully add toluene (e.g., 1200 mL) to the mixture.[9] Stir for an additional hour at 60 °C to dissolve the product and precipitate inorganic salts.
-
Filtration: Cool the mixture to 15 °C and filter through a Büchner funnel to remove the inorganic copper salts.[9] Wash the filter cake with an additional portion of toluene to ensure complete product recovery.
-
Solvent Removal: Combine the filtrates and remove the toluene using a rotary evaporator under reduced pressure at approximately 55 °C.[9]
-
Crystallization: To the crude product residue, add petroleum ether and stir to induce crystallization. Cool the suspension to promote complete precipitation.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield purified 2,3-dichlorobenzoyl cyanide. The expected yield is typically high, often exceeding 90%.[8][9]
Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol outlines a general fluorometric assay to measure the inhibitory activity of a dichlorobenzoyl cyanide compound against a model cysteine protease, such as papain.
Materials and Reagents
| Reagent/Material | Details |
|---|---|
| Cysteine Protease (e.g., Papain) | Lyophilized powder |
| Fluorogenic Substrate | e.g., Z-FR-AMC |
| Assay Buffer | 100 mM sodium phosphate, 100 mM NaCl, pH 6.5 |
| Activation Buffer Additive | 10 mM Dithiothreitol (DTT) |
| Test Compound | Dichlorobenzoyl cyanide dissolved in DMSO |
| Positive Control Inhibitor | e.g., E-64 |
| 96-well black microplate | For fluorescence reading |
| Fluorescence Microplate Reader | Ex/Em suitable for AMC (e.g., 360/460 nm) |
Step-by-Step Procedure:
-
Enzyme Activation: Prepare an activated enzyme solution by dissolving the protease in assay buffer containing 10 mM DTT. Incubate for 15 minutes at 37 °C to ensure the active site cysteine is in its reduced, active state.
-
Compound Preparation: Prepare a serial dilution of the dichlorobenzoyl cyanide test compound in DMSO. A typical starting concentration for screening is 10 mM.
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer and substrate, but no enzyme.
-
Control Wells (100% Activity): Add activated enzyme solution and DMSO (vehicle control).
-
Test Wells: Add activated enzyme solution and the desired final concentration of the test compound (e.g., in a range from 100 µM to 1 nM).
-
-
Pre-incubation: Add the enzyme to the control and test wells. Mix gently and pre-incubate the plate for 30 minutes at 37 °C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., Z-FR-AMC to a final concentration of 20 µM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37 °C. Measure the increase in fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates of the test wells to the rate of the DMSO control wells to determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Hypothetical Data Summary
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
|---|---|
| 100 | 98.5 ± 1.2 |
| 10 | 92.1 ± 2.5 |
| 1 | 55.3 ± 4.1 |
| 0.1 | 15.8 ± 3.3 |
| 0.01 | 2.1 ± 1.9 |
| Calculated IC₅₀ | ~0.85 µM |
Caption: Experimental workflow for the cysteine protease inhibition assay.
Part 4: Future Directions and Conclusion
The current body of scientific literature primarily defines dichlorobenzoyl cyanides by their utility as synthetic building blocks. However, a deeper analysis based on their chemical structure and the known bioactivity of their constituent moieties suggests a significant untapped potential. The inherent toxicity of the cyanide group necessitates caution, but it also prompts a deeper investigation into how this reactivity can be harnessed for therapeutic benefit, for instance, through targeted covalent inhibition.
The hypothesis that these compounds can act as covalent inhibitors of cysteine proteases is compelling and experimentally testable.[2] Future research should focus on:
-
Broad-Spectrum Screening: Evaluating various dichlorobenzoyl cyanide isomers against a diverse panel of cysteine proteases (e.g., caspases, cathepsins, calpains) to identify specific targets.
-
Mechanism of Inhibition Studies: Performing detailed kinetic analyses (e.g., determining kᵢₙₐcₜ/Kᵢ values) and using mass spectrometry to confirm covalent adduct formation on the active site cysteine.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with different substitution patterns on the phenyl ring to optimize potency and selectivity while minimizing off-target toxicity.
-
Antimicrobial and Antiviral Screening: Given the general reactivity, direct screening for antimicrobial or antiviral activity is warranted, as some related benzonitriles have shown such properties.
References
- Fandrick, D. R., et al. (2017). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development. [Link]
- Google Patents. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine.
- Nuke. FM 8-9 Part III/Chptr 5 Cyanogen Agents (Blood Agents). [Link]
- Google Patents.
- ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. [Link]
- ResearchGate.
- Park, S., et al. (2017). Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Applied Microbiology and Biotechnology. [Link]
- South Dakota State University. (2025). Groundbreaking research reveals cyanide plays a major role in the human body. [Link]
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An In-Depth Technical Guide to 2,4-Dichlorobenzoyl Cyanide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dichlorobenzoyl cyanide, a key chemical intermediate. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, applications, and safe handling. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and practical considerations that are critical for its effective use in a laboratory and developmental setting.
Introduction and Physicochemical Properties
This compound, with the chemical formula C₈H₃Cl₂NO, is an aromatic acyl cyanide.[1][2][3][4][5] It presents as a grey solid and is soluble in solvents like dichloromethane.[3] This compound is a bifunctional molecule, featuring a reactive acyl chloride group and a cyanide moiety, which contribute to its utility in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35022-43-6 | [1][2][3][4][5] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][3][4][5] |
| Molecular Weight | 200.02 g/mol | [1][2][3] |
| Appearance | Grey Solid | [3] |
| Solubility | Soluble in Dichloromethane | [3] |
Synthesis of this compound
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding acyl chloride.
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from the Synthesis of 2,3-Dichlorobenzoyl Cyanide)
This protocol is adapted from a patented procedure for the synthesis of 2,3-dichlorobenzoyl cyanide and should be optimized for the 2,4-isomer.[6][7][8][9][10][11]
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Toluene (anhydrous)
-
Petroleum ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichlorobenzoyl chloride and cuprous cyanide.
-
Reaction: Heat the mixture to 160-165 °C and stir at this temperature for approximately 7 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to approximately 85 °C.
-
Carefully add anhydrous toluene to the mixture and stir for 1 hour at 60 °C.
-
Cool the mixture to 15 °C to allow for the precipitation of inorganic salts.
-
Filter the inorganic salts and wash the filter cake with a small amount of cold toluene.
-
-
Purification:
-
Combine the filtrate and the washings.
-
Remove the toluene by distillation under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent, such as petroleum ether, to yield this compound as a solid.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the presence of two electrophilic centers: the carbonyl carbon and the cyanide carbon.
Nucleophilic Acyl Substitution
The carbonyl carbon is the more electrophilic center due to the significant polarization of the C=O bond and the presence of a good leaving group (the cyanide ion). Therefore, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
Figure 2: General scheme of nucleophilic acyl substitution with this compound.
This reactivity makes it a useful acylating agent in organic synthesis.
Reactions at the Cyanide Group
While less reactive than the carbonyl group, the cyanide moiety can participate in reactions under specific conditions. For example, it can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, although this is generally a slower process compared to the hydrolysis of the acyl chloride precursor.
Applications in Drug Development and Organic Synthesis
The primary application of dichlorobenzoyl cyanides in the pharmaceutical industry is as a key intermediate in the synthesis of the anti-epileptic drug, lamotrigine.[6][7][8][9][13] Specifically, the 2,3-isomer is the direct precursor.
Role in Lamotrigine Synthesis
2,3-Dichlorobenzoyl cyanide is reacted with aminoguanidine to form an intermediate which then cyclizes to form lamotrigine.
Figure 3: Simplified reaction scheme for the synthesis of Lamotrigine.
While this compound is not the primary building block for lamotrigine, its presence as a potential impurity from the synthesis of the starting material (2,4-dichlorobenzoyl chloride) is a critical consideration for quality control in the manufacturing process. Therefore, analytical methods for its detection and quantification are important in pharmaceutical analysis.
Other Potential Applications
Beyond its role in lamotrigine synthesis, this compound is also used in the preparation of benzoylcyclohexanedione pesticides.[3] Its reactivity as an acylating agent suggests potential applications in the synthesis of other biologically active molecules and in the preparation of various fine chemicals.
Analytical Characterization
The characterization of this compound is crucial to ensure its purity and to confirm its structure. Standard analytical techniques are employed for this purpose.
Table 2: Analytical Data for this compound and Related Compounds
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Aromatic carbons will be observed in the 120-140 ppm range. The carbonyl carbon will appear significantly downfield (typically >160 ppm), and the cyanide carbon will be in the 110-120 ppm range. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl cyanide will be present around 1680-1700 cm⁻¹. A sharp, medium intensity band for the C≡N stretch will be observed around 2200-2250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (200.02), with a characteristic isotopic pattern for two chlorine atoms. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. As with all cyanides, there is a risk of releasing highly toxic hydrogen cyanide gas, especially in the presence of acids.
Hazard Identification
-
Toxicity: Acyl cyanides are generally toxic if swallowed, in contact with skin, or if inhaled.[14]
-
Irritation: Can cause skin and eye irritation.
-
Environmental Hazards: Toxic to aquatic life.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust and vapors.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
In case of dust formation, use a respirator with an appropriate filter.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and seek medical attention.
-
Toxicology Insights
The toxicity of cyanides primarily stems from their ability to inhibit cellular respiration by binding to the ferric ion in cytochrome c oxidase.[15] This leads to cytotoxic hypoxia and can be fatal. While the intact acyl cyanide has its own toxicity profile, the potential for the release of free cyanide ions is a major concern.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis, with its most notable application in the pharmaceutical industry being its potential role as an impurity in the synthesis of lamotrigine. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or drug development professional working with this compound. The information and protocols provided in this guide are intended to serve as a comprehensive resource to support the effective and safe utilization of this compound in a research and development setting.
References
- Rao SN, et al. An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. 2024.
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- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.
- A novel process for the synthesis of lamotrigine and its intermediate - P
- WO2007122638A2 - An improved process for preparation of lamotrigine intermediates.
- Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.
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- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- This compound | CAS Number 35022-43-6. Klivon.
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- This compound 35022-43-6 wiki. Guidechem.
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- ECETOC TR 121 Vol II. Efficacy and Safety of Antidotes for Acute Poisoning by Cyanides.
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- SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or...
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safety and handling of 2,4-Dichlorobenzoyl cyanide
An In-Depth Technical Guide to the Safe Handling and Application of 2,4-Dichlorobenzoyl Cyanide
This guide provides a comprehensive overview of this compound (CAS No. 35022-43-6), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical safety protocols, handling procedures, and technical data to ensure its responsible and effective use in a laboratory setting.
Introduction and Chemical Profile
This compound, also known as 2,4-Dichlorophenylglyoxylonitrile, is a reactive organic compound utilized primarily as an intermediate in the synthesis of specialized chemicals.[1][2] Its applications include the preparation of benzoylcyclohexanedione pesticides and its appearance as a known impurity in the synthesis of the anticonvulsant drug Lamotrigine.[2][3][4] The presence of both a nitrile and a carbonyl group, attached to a dichlorinated phenyl ring, makes it a versatile but hazardous substance that demands rigorous safety measures. The nitrile group, in particular, is a recognized pharmacophore in numerous pharmaceuticals and can be leveraged for covalent inhibitor development, highlighting the compound's relevance in medicinal chemistry.[5][6]
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in ensuring its safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and emergency response actions.
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [2][3] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][3] |
| Molecular Weight | 200.02 g/mol | [1][2][3] |
| Appearance | Grey or White Solid | [1][2][4] |
| Solubility | Soluble in Dichloromethane | [1] |
| Synonyms | 2,4-Dichlorophenylglyoxylonitrile; 2,4-Dichloro-α-oxo-benzeneacetonitrile | [1] |
Synthesis and Reactivity
Synthesis Pathway Overview
While specific, proprietary synthesis methods may vary, the preparation of acyl cyanides like this compound generally involves the reaction of a corresponding acyl chloride with a cyanide salt. A plausible and documented route for a similar compound, 2,3-Dichlorobenzoyl cyanide, involves the reaction of 2,3-Dichlorobenzoyl chloride with cuprous cyanide or sodium cyanide in a suitable solvent like acetonitrile.[4][7] The precursor, 2,4-Dichlorobenzoyl chloride, is an important industrial intermediate synthesized via methods such as the chlorination-hydrolysis of 2,4-dichlorotoluene.[8][9]
The causality behind this choice of reactants lies in the nucleophilic character of the cyanide ion (CN⁻) and the electrophilic nature of the carbonyl carbon in the acyl chloride. The reaction is a nucleophilic acyl substitution.
Caption: Decision workflow for responding to a chemical spill.
First Aid for Exposure
Speed is essential in any cyanide exposure scenario. [10][11]Immediate medical attention is paramount.
| Exposure Route | Immediate First Aid Action | Source(s) |
| All Exposures | Call for emergency medical help immediately. Remove the victim from the source of exposure if it is safe to do so. | [12][11] |
| Inhalation | Move the person to fresh air. Administer high-flow oxygen if trained personnel are available. Do not perform mouth-to-mouth resuscitation. | [13][10][11][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with copious amounts of soap and water for at least 20 minutes. | [13][10] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [13][11] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. | [15][16][14] |
Note on Antidotes: Specific cyanide antidotes (e.g., hydroxocobalamin, sodium thiosulfate) exist but must be administered by trained emergency medical professionals. [14][17]Laboratory personnel should not attempt to administer antidotes; the focus is on immediate first aid and summoning professional help.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of Bristol. (n.d.). Guidance on the Use of Cyanides and Nitriles. Retrieved from a general university safety guidance search.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Columbia University Environmental Health & Safety. (2013). Cyanide Safe Use Guidelines.
- ResearchGate. (n.d.). Scheme 1.5 Preparation of 2,4-dichlorobenzyl cyanide....
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide....
- University of Leeds. (n.d.). Cyanide poisoning.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834232, this compound.
- Capot Chemical. (2010). MSDS of 2,3-Dichlorobenzoyl cyanide.
- American Elements. (n.d.). This compound.
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Methodological & Application
The Versatile Role of 2,4-Dichlorobenzoyl Cyanide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Bifunctional Reagent
2,4-Dichlorobenzoyl cyanide is a versatile bifunctional reagent that holds significant potential for a range of transformations in organic synthesis. Its structure, featuring both a reactive acyl cyanide moiety and a dichlorinated aromatic ring, allows it to participate in a variety of reactions, making it a valuable tool for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The electron-withdrawing nature of the two chlorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. Simultaneously, the cyanide group can act as a nucleophile or a precursor to other functional groups, offering a dual mode of reactivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Safety Considerations
Before utilizing this compound in any synthetic procedure, it is crucial to be aware of its properties and to handle it with appropriate safety precautions.
| Property | Value |
| Chemical Formula | C₈H₃Cl₂NO |
| Molecular Weight | 200.02 g/mol |
| Appearance | Grey Solid[1] |
| CAS Number | 35022-43-6 |
| Solubility | Soluble in dichloromethane[1] |
Safety Precautions: this compound is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.
Application I: Acylation of Carbon Nucleophiles - Synthesis of Benzoylcyclohexanedione Pesticides
One of the notable applications of this compound is in the synthesis of benzoylcyclohexanedione herbicides.[1] In this context, it serves as a potent acylating agent for carbon nucleophiles, such as 1,3-cyclohexanedione. The resulting 2-(2,4-dichlorobenzoyl)-cyclohexane-1,3-dione is a key intermediate in the production of this class of agrochemicals.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The enolate of 1,3-cyclohexanedione, formed in the presence of a base, acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent loss of the cyanide ion as a leaving group yields the desired triketone product. The use of a Lewis acid, such as zinc chloride, can facilitate the reaction by activating the acyl cyanide.
Caption: Mechanism of this compound acylation.
Experimental Protocol: Synthesis of 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione
This protocol is adapted from a known procedure for the synthesis of similar compounds.
Materials:
-
1,3-Cyclohexanedione
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
2N Hydrochloric Acid (HCl)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Diethyl ether
-
5% Copper (II) acetate solution
-
6N Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a round-bottom flask containing anhydrous dichloromethane (100 mL), add 1,3-cyclohexanedione (11.2 g, 0.1 mol), this compound (20.0 g, 0.1 mol), and anhydrous powdered zinc chloride (13.6 g, 0.11 mol).
-
Cool the mixture in an ice bath and slowly add triethylamine (10.1 g, 0.12 mol) with continuous stirring.
-
Remove the ice bath and stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture into 2N hydrochloric acid and separate the organic layer.
-
Wash the organic phase four times with 150 mL portions of 5% sodium carbonate solution.
-
Combine the aqueous washings and acidify with concentrated HCl.
-
Extract the acidified aqueous layer with dichloromethane, dry the organic extract over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
For purification, dissolve the crude product in diethyl ether and stir with 250 mL of 5% copper (II) acetate solution.
-
Filter the resulting copper salt, wash it with ether, and then stir with 6N hydrochloric acid to break the salt complex.
-
Extract the aqueous layer with diethyl ether, wash the combined ether extracts, dry over anhydrous sodium sulfate, and concentrate to yield the purified 2-(2,4-dichlorobenzoyl)-cyclohexane-1,3-dione.
Application II: Synthesis of α-Aminonitriles via the Strecker Reaction
Acyl cyanides, including this compound, can serve as effective cyanide sources in the Strecker synthesis of α-aminonitriles. This three-component reaction, involving an aldehyde or ketone, an amine, and a cyanide source, is a cornerstone for the synthesis of α-amino acids and their derivatives. While a specific protocol for this compound is not widely reported, the following general procedure for benzoyl cyanide can be readily adapted. The 2,4-dichloro substitution is expected to enhance the reactivity of the acyl cyanide.
Reaction Principle and Mechanism
The reaction proceeds through the initial formation of an imine from the aldehyde/ketone and the amine. The acyl cyanide then acts as a cyanide donor, adding to the imine to form the α-aminonitrile. The 2,4-dichlorobenzoyl group is subsequently removed during the reaction or workup.
Caption: General workflow for the Strecker synthesis.
General Experimental Protocol: Catalyst-Free Synthesis of α-Aminonitriles
This protocol is based on the general reactivity of benzoyl cyanides with imines.[2]
Materials:
-
Imine (pre-formed or generated in situ)
-
This compound
-
Anhydrous acetonitrile or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 mmol) in anhydrous acetonitrile (2 mL).
-
Add this compound (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-aminonitrile.
| Entry | Imine Substrate (Example) | Product (Example) | Expected Yield Range (%) |
| 1 | N-Benzylideneaniline | 2-Anilino-2-phenylacetonitrile | 80-95 |
| 2 | N-(4-Methoxybenzylidene)aniline | 2-Anilino-2-(4-methoxyphenyl)acetonitrile | 85-98 |
| 3 | N-Cyclohexylidenecyclohexylamine | 1-(Cyclohexylamino)cyclohexanecarbonitrile | 75-90 |
Application III: Synthesis of Cyanohydrin Benzoates
This compound can also be employed in the synthesis of protected cyanohydrins, specifically cyanohydrin benzoates. This transformation is valuable as cyanohydrins are important synthetic intermediates, and their protection as benzoates enhances their stability and handling. The reaction with aldehydes provides a direct route to these protected derivatives.
Reaction Principle and Mechanism
The reaction involves the nucleophilic addition of the cyanide from the acyl cyanide to the carbonyl carbon of the aldehyde. This is followed by an intramolecular acyl transfer of the 2,4-dichlorobenzoyl group to the newly formed alkoxide, yielding the cyanohydrin benzoate.
Sources
Application Notes and Protocols: 2,4-Dichlorobenzoyl Cyanide as a Key Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of dichlorobenzoyl cyanides as pivotal intermediates in pharmaceutical manufacturing. While 2,4-Dichlorobenzoyl Cyanide is noted for its use in the preparation of benzoylcyclohexanedione pesticides, this guide will focus on the closely related and well-documented role of 2,3-Dichlorobenzoyl Cyanide in the synthesis of the anticonvulsant drug, Lamotrigine.[1][2][3] The protocols and mechanistic discussions provided are grounded in established chemical literature and are designed for researchers, scientists, and drug development professionals. This guide details the synthesis of the dichlorobenzoyl cyanide intermediate from its corresponding acyl chloride, followed by its conversion to Lamotrigine, emphasizing the causality behind experimental choices and inherent safety protocols.
Introduction: The Significance of Acyl Cyanides in Synthesis
Acyl cyanides are a class of organic compounds characterized by an acyl group attached to a cyanide moiety.[4] Their unique electronic structure, featuring an electrophilic carbonyl carbon and a cyanide group that can act as a leaving group or participate in further reactions, makes them versatile intermediates in organic synthesis. The reactivity of the acyl cyanide allows for the construction of complex heterocyclic structures, which form the backbone of many active pharmaceutical ingredients (APIs).
While aliphatic acyl cyanides can be highly reactive, aromatic acyl cyanides, such as dichlorobenzoyl cyanides, offer a more stable yet sufficiently reactive platform for nucleophilic attacks, essential for building pharmaceutical scaffolds.[5] The synthesis of the anti-epileptic drug Lamotrigine serves as a prime example of the industrial utility of these intermediates, where 2,3-Dichlorobenzoyl Cyanide is a key precursor.[1][3] Although this compound is primarily associated with pesticide synthesis, it is also recognized as a potential impurity in the Lamotrigine synthesis process, underscoring the importance of isomeric purity of the starting materials.[6][7]
Synthesis of Dichlorobenzoyl Cyanide Intermediate
The synthesis of dichlorobenzoyl cyanides is most commonly achieved through the nucleophilic substitution of the corresponding dichlorobenzoyl chloride with a cyanide salt.[1][3] Copper(I) cyanide (CuCN) is often the reagent of choice over alkali metal cyanides like NaCN or KCN for the synthesis of aromatic acyl cyanides, as it tends to give cleaner reactions and higher yields.[5][8] The reaction mechanism involves a nucleophilic acyl substitution where the cyanide ion attacks the electrophilic carbonyl carbon of the acyl chloride.
Mechanistic Considerations
The reaction proceeds via a nucleophilic addition-elimination pathway. The cyanide anion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon of the dichlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the acyl cyanide product. The use of aprotic solvents is crucial to prevent hydrolysis of the highly reactive acyl chloride starting material.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-Dichlorobenzoyl Cyanide.
Protocol: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This protocol is adapted from established methods for the synthesis of aromatic acyl cyanides.[8][10][11]
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Toluene (anhydrous)
-
Cetyltrimethylammonium bromide (CTAB) (optional, as a phase transfer catalyst)[8]
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Apparatus for filtration under inert atmosphere
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction. This is critical to prevent moisture from hydrolyzing the acyl chloride.
-
Reagent Addition: To the flask, add copper(I) cyanide (1.1 equivalents) and toluene. If using, add the phase transfer catalyst CTAB (0.05 equivalents).[8] Begin vigorous stirring.
-
Reactant Addition: Dissolve 2,3-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture under nitrogen to remove the precipitated copper salts. Wash the solid cake with fresh toluene.
-
Isolation: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or by crystallization from a suitable solvent like petroleum ether to yield 2,3-Dichlorobenzoyl Cyanide as a solid.[11]
| Parameter | Condition | Rationale |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Provides cleaner conversion for aromatic acyl chlorides compared to NaCN/KCN.[5][8] |
| Solvent | Toluene / Xylene | Aprotic solvent prevents hydrolysis of the acyl chloride. High boiling point allows for necessary reaction temperature.[10] |
| Catalyst | CTAB (Phase Transfer Catalyst) | Alleviates clumping of CuCN and leads to consistent reactivity, improving reaction rate.[8] |
| Atmosphere | Inert (Nitrogen) | 2,3-Dichlorobenzoyl chloride is highly sensitive to moisture. |
| Temperature | Reflux | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |
| Typical Yield | 77-94% | Dependent on catalyst and specific conditions.[8][10][11] |
Application in Pharmaceutical Synthesis: Lamotrigine
Lamotrigine is a phenyltriazine class anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Its synthesis prominently features the reaction of 2,3-Dichlorobenzoyl Cyanide with aminoguanidine.
Lamotrigine Synthesis Pathway
The synthesis involves two key steps starting from the acyl cyanide intermediate:
-
Condensation: A condensation reaction between 2,3-Dichlorobenzoyl Cyanide and aminoguanidine bicarbonate forms a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile.[12] This reaction is typically carried out in an acidic medium.
-
Cyclization: The Schiff base intermediate is then cyclized under basic conditions to form the 1,2,4-triazine ring system of Lamotrigine.[13]
Caption: Synthetic pathway from 2,3-Dichlorobenzoyl Cyanide to Lamotrigine.
Protocol: Synthesis of Lamotrigine
This protocol is a generalized procedure based on published patent literature.[12][13]
Materials:
-
2,3-Dichlorobenzoyl Cyanide
-
Aminoguanidine bicarbonate
-
Sulfuric acid (or Nitric acid)
-
Toluene
-
Sodium methoxide solution (in methanol)
-
Methanol
-
Deionized water
Equipment:
-
Reaction vessel with stirrer, thermometer, and condenser
-
Addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Schiff Base Formation (Condensation): a. In a reaction vessel, create a stirred suspension of aminoguanidine bicarbonate (1.1 equivalents) in toluene. b. Carefully add concentrated sulfuric acid to the suspension. The acid protonates the aminoguanidine, making it a better nucleophile. c. Add a solution of 2,3-Dichlorobenzoyl Cyanide (1.0 equivalent) in toluene dropwise to the mixture. d. Heat the reaction mixture to reflux for 3-4 hours to drive the condensation.[13] The reaction forms the Schiff base intermediate.
-
Cyclization: a. Cool the reaction mixture to approximately 25°C. b. Remove the toluene by distillation. c. To the residue, add a solution of sodium methoxide in methanol. The base catalyzes the intramolecular cyclization of the Schiff base. d. Heat the mixture to reflux for 3 hours.[13]
-
Isolation and Purification: a. Cool the mixture and remove the methanol by distillation. b. Add water to the cooled residue and stir for 1 hour. This precipitates the crude Lamotrigine. c. Filter the solid product and wash it thoroughly with water until the washings are neutral. d. Dry the crude product in a vacuum oven. e. Recrystallize the crude Lamotrigine from a suitable solvent, such as methanol or isopropanol, to obtain the final product of high purity.[14]
| Parameter | Condition | Rationale |
| Condensation Catalyst | Sulfuric Acid / Nitric Acid | Protonates aminoguanidine, facilitating nucleophilic attack on the nitrile carbon of the acyl cyanide.[1] |
| Cyclization Catalyst | Sodium Methoxide (NaOMe) | A strong base required to deprotonate the guanidinyl group, initiating the intramolecular cyclization to form the triazine ring.[13][14] |
| Step 1 Solvent | Toluene | Aprotic solvent suitable for the initial condensation reaction. |
| Step 2 Solvent | Methanol | Polar protic solvent suitable for the base-catalyzed cyclization. |
| Purification Method | Recrystallization | Standard method for purifying solid organic compounds to achieve pharmaceutical-grade purity. |
Safety and Handling
Working with acyl cyanides and cyanide salts requires strict adherence to safety protocols due to their high toxicity.
-
Toxicity: Dichlorobenzoyl cyanide is harmful if swallowed, inhaled, or in contact with skin. Cyanide compounds can be rapidly fatal.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
Acid Contact: CRITICAL: Avoid contact between cyanide salts (e.g., CuCN) and acids. This will liberate highly toxic hydrogen cyanide (HCN) gas. All workup procedures must be designed to avoid this possibility.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.
Conclusion
Dichlorobenzoyl cyanides are valuable and reactive intermediates in the synthesis of complex organic molecules. The synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide exemplifies a robust and scalable industrial process that relies on the unique reactivity of the acyl cyanide functional group. Understanding the mechanistic principles behind the formation of the intermediate and its subsequent conversion is crucial for process optimization, impurity control, and ensuring the safety of the synthetic route. The protocols and data presented herein provide a foundational guide for researchers engaged in the synthesis of triazine-based pharmaceuticals and other complex heterocyclic systems.
References
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The Cornerstone of Modern Herbicide Development: Applications of 2,4-Dichlorobenzoyl Cyanide in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Key Intermediate
In the competitive landscape of agrochemical research and development, the identification of versatile and efficient chemical intermediates is paramount to the discovery of novel and effective crop protection agents. 2,4-Dichlorobenzoyl cyanide, a reactive organic compound, has emerged as a crucial building block in the synthesis of a significant class of herbicides: the benzoylcyclohexanediones.[1][2][3] These herbicides are renowned for their efficacy in controlling a broad spectrum of weeds in major crops. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of these vital agricultural tools. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of this chemistry in the broader context of modern herbicide development.
Chemical Properties and Reactivity Profile
This compound (C₈H₃Cl₂NO) is a grey solid with a molecular weight of 200.02 g/mol .[3] Its chemical structure, characterized by a dichlorinated benzene ring attached to a carbonyl cyanide group, imparts a unique reactivity profile that is central to its application in agrochemical synthesis. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring, coupled with the cyanide group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed in the synthesis of benzoylcyclohexanedione herbicides.
| Property | Value | Source |
| CAS Number | 35022-43-6 | [1][3] |
| Molecular Formula | C₈H₃Cl₂NO | [3] |
| Molecular Weight | 200.02 g/mol | [3] |
| Appearance | Grey Solid | [1] |
| Solubility | Soluble in Dichloromethane | [2] |
Application in the Synthesis of Benzoylcyclohexanedione Herbicides
The primary application of this compound in agrochemical synthesis is as a key precursor for benzoylcyclohexanedione herbicides.[1][2][3] This class of herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plastoquinone and tocopherol biosynthesis in plants.[4] The disruption of this pathway leads to the bleaching of new growth and ultimately, the death of susceptible weed species.
The core synthetic strategy involves the reaction of this compound with a 1,3-dione, such as 1,3-cyclohexanedione. This reaction, a form of acylation, leads to the formation of the characteristic 2-(2,4-dichlorobenzoyl)-1,3-cyclohexanedione structure.
Reaction Workflow
The synthesis of 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione from this compound is a well-established process, often carried out in the presence of a Lewis acid catalyst and a base. The following diagram illustrates the key steps in this transformation.
Caption: Synthetic pathway for 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione.
Experimental Protocol: Synthesis of 2-(2,4-Dichlorobenzoyl)-cyclohexane-1,3-dione
The following protocol is adapted from established literature and provides a detailed procedure for the synthesis of a representative benzoylcyclohexanedione herbicide.[5][6]
Materials and Reagents:
-
This compound (0.1 mole, 20.0 g)
-
1,3-Cyclohexanedione (0.1 mole, 11.2 g)
-
Anhydrous, powdered zinc chloride (0.11 mole, 13.6 g)
-
Triethylamine (0.12 mole, 10.1 g)
-
Dichloromethane (100 ml)
-
2N Hydrochloric acid
-
5% Sodium carbonate solution
-
Ether
-
5% Copper (II) acetate solution
-
6N Hydrochloric acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 1,3-cyclohexanedione (11.2 g, 0.1 mole), this compound (20.0 g, 0.1 mole), and anhydrous, powdered zinc chloride (13.6 g, 0.11 mole) in 100 ml of dichloromethane.
-
Addition of Base: Slowly add triethylamine (10.1 g, 0.12 mole) to the reaction mixture with cooling to manage any exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours.
-
Workup:
-
Pour the reaction mixture into 2N hydrochloric acid.
-
Separate the organic phase and discard the aqueous phase.
-
Wash the organic phase four times with 150 ml of 5% sodium carbonate solution.
-
-
Isolation of Crude Product:
-
Combine the aqueous washings and acidify with HCl.
-
Extract the acidified aqueous phase with dichloromethane.
-
Dry the organic extracts and concentrate to yield the crude product.
-
-
Purification via Copper Salt Formation:
-
Dissolve the crude product in ether and stir with 250 ml of 5% copper (II) acetate solution.
-
Filter the resulting copper salt and wash with ether.
-
Stir the collected copper salt with 6N hydrochloric acid to break the salt.
-
-
Final Product Isolation: Extract the mixture with ether to yield the purified 2-(2,4-dichlorobenzoyl)-cyclohexane-1,3-dione. The expected yield is approximately 77.7%.[6]
Expected Results:
The final product, 2-(2,4-dichlorobenzoyl)-cyclohexane-1,3-dione, should be a solid with a melting point of 138-140°C.[6] The structure should be confirmed by instrumental analysis (e.g., NMR, IR, and Mass Spectrometry).
Causality Behind Experimental Choices
-
Zinc Chloride as a Lewis Acid Catalyst: Zinc chloride activates the carbonyl group of this compound, making it more susceptible to nucleophilic attack by the enolate of 1,3-cyclohexanedione.
-
Triethylamine as a Base: Triethylamine serves to deprotonate 1,3-cyclohexanedione, forming the nucleophilic enolate species required for the acylation reaction. It also neutralizes the hydrogen cyanide that is likely formed as a byproduct.
-
Acidic Workup: The initial acidic workup removes the zinc salts and any remaining triethylamine.
-
Basic Wash: The sodium carbonate wash is crucial for separating the desired product (which is acidic) from neutral impurities. The product is deprotonated by the base and dissolves in the aqueous layer.
-
Purification via Copper Salt: The formation of a copper (II) chelate is a classic purification method for 1,3-dicarbonyl compounds. The chelate is often a crystalline solid that can be easily separated from soluble impurities. Subsequent treatment with a strong acid regenerates the purified dicarbonyl compound.
Safety and Handling Precautions
This compound and its precursor, 2,4-dichlorobenzoyl chloride, are toxic and corrosive compounds.[7] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Cyanide-containing compounds are highly toxic, and appropriate quenching and waste disposal procedures must be followed.
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate in the synthesis of benzoylcyclohexanedione herbicides. The synthetic route described herein provides a robust and scalable method for the preparation of these important agrochemicals. The principles of this reaction can be extended to the synthesis of a diverse library of substituted benzoylcyclohexanediones, allowing for the exploration of structure-activity relationships and the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles. The continued investigation into the applications of such versatile building blocks will undoubtedly fuel innovation in the agrochemical industry.
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Application Notes & Protocols: Versatile Synthesis of Heterocyclic Scaffolds from 2,4-Dichlorobenzoyl Cyanide
Introduction: The Strategic Value of 2,4-Dichlorobenzoyl Cyanide
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound stands out as a highly versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds.[1] Its utility stems from the presence of two distinct electrophilic centers: the carbonyl carbon and the nitrile carbon. The reactivity of these sites can be selectively harnessed by varying reaction partners and conditions, allowing for controlled and divergent synthesis of valuable scaffolds.[2] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further activates the carbonyl group towards nucleophilic attack, making it an excellent precursor for condensation reactions.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, offering detailed protocols and mechanistic insights for researchers engaged in the discovery of novel bioactive molecules. We will cover the synthesis of key five- and six-membered heterocycles, demonstrating the compound's broad applicability.
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound is rooted in its dual electrophilicity. Nucleophiles can engage with the molecule in several ways, primarily dictated by the Hard and Soft Acid and Base (HSAB) principle.
-
Attack at the Carbonyl Carbon (Hard Center): Hard nucleophiles, such as amines and hydrazines, preferentially attack the highly polarized and sterically accessible carbonyl carbon. This pathway typically initiates condensation reactions, leading to the formation of imines or related intermediates that can subsequently cyclize.
-
Attack at the Nitrile Carbon (Soft Center): Softer nucleophiles can interact with the nitrile group. More commonly, the nitrile group participates in cycloaddition reactions or acts as a precursor for other functional groups (e.g., amidines) that then drive heterocycle formation.[3]
The strategic choice of a binucleophilic reagent allows for a one-pot cyclization reaction after the initial nucleophilic attack, forming the heterocyclic core.
Caption: General synthetic routes from this compound.
Part 1: Synthesis of 3-(2,4-Dichlorophenyl)-1,2,4-triazin-5-amine
The synthesis of 1,2,4-triazine derivatives is of significant pharmacological interest. For instance, the anticonvulsant drug Lamotrigine features a related 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine core.[4] The reaction of an aroyl cyanide with aminoguanidine provides a direct and efficient route to this class of compounds. The mechanism involves the initial nucleophilic attack of the terminal hydrazine nitrogen of aminoguanidine on the electrophilic carbonyl carbon of the benzoyl cyanide. This is followed by an intramolecular cyclization and dehydration to yield the triazine ring.[5]
Caption: Mechanistic workflow for 1,2,4-triazine synthesis.
Experimental Protocol 1: Triazine Synthesis
Objective: To synthesize 3-(2,4-Dichlorophenyl)-1,2,4-triazin-5-amine.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₃Cl₂NO | 200.02 | 10.0 | 1.0 |
| Aminoguanidine hydrochloride | CH₆N₄·HCl | 110.55 | 11.0 | 1.1 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 11.0 | 1.1 |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | - | Solvent |
| Water (Deionized) | H₂O | 18.02 | - | Solvent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.00 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the starting material. In a separate beaker, dissolve aminoguanidine hydrochloride (1.22 g, 11.0 mmol) and sodium acetate (0.90 g, 11.0 mmol) in 10 mL of deionized water. The sodium acetate is used to liberate the free base of aminoguanidine in situ.
-
Reaction: Add the aqueous aminoguanidine solution to the ethanolic solution of the benzoyl cyanide.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add cold water (20 mL) to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold 1:1 ethanol/water (2 x 15 mL) and then with a small amount of cold diethyl ether.
-
Drying: Dry the resulting solid under vacuum to afford the pure 3-(2,4-Dichlorophenyl)-1,2,4-triazin-5-amine.
Expected Yield: 80-90%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Safety Note: this compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part 2: Synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[6][7] The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle.[8] In this protocol, we adapt this principle. While the classic Hantzsch synthesis involves an α-haloketone and a thioamide, a variation can be employed starting from this compound. The cyanide can be first converted to the corresponding thioamide, which is then reacted with an α-haloketone. A more direct approach involves reacting the benzoyl cyanide with a reagent that provides both the sulfur and nitrogen atoms, such as thiourea in the presence of an α-haloketone.
Experimental Protocol 2: Thiazole Synthesis via Hantzsch Condensation
Objective: To synthesize a 2-amino-4-(2,4-dichlorophenyl)thiazole derivative. This protocol proceeds in two conceptual steps within one pot: formation of an α-bromoketone intermediate from the benzoyl cyanide followed by condensation with thiourea.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₃Cl₂NO | 200.02 | 5.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.5 | 1.1 |
| Thiourea | CH₄N₂S | 76.12 | 6.0 | 1.2 |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Solvent |
| Acetic Acid, Glacial | C₂H₄O₂ | 60.05 | - | Catalyst |
Procedure:
-
α-Halogenation (Intermediate formation): In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.0 mmol) in 30 mL of 95% ethanol. Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Bromination: Add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise to the solution at room temperature. Stir the mixture for 1-2 hours. The reaction generates an α-bromo intermediate in situ. The cyanide group is hydrolyzed under these conditions.
-
Thiourea Addition: To the same flask, add thiourea (0.46 g, 6.0 mmol).
-
Cyclocondensation: Heat the reaction mixture to reflux for 3-4 hours. Monitor the formation of the thiazole product by TLC.[9]
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of aqueous ammonia or sodium bicarbonate solution until a precipitate is fully formed.
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the solid from an appropriate solvent system, such as ethanol/water or ethyl acetate, to yield the pure 2-amino-4-(2,4-dichlorophenyl)thiazole.
Expected Yield: 65-75%.
Causality: The use of NBS facilitates the bromination at the alpha position to the carbonyl group, creating the necessary α-haloketone intermediate. Thiourea then acts as the binucleophile, with the sulfur attacking the electrophilic carbon bearing the bromine and the nitrogen atoms participating in the cyclization and dehydration to form the stable aromatic thiazole ring.
Part 3: Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are another class of five-membered heterocycles with diverse biological activities. A common synthetic route involves the cycloaddition of a nitrile with a nitrile oxide, which is often generated in situ.[10] Alternatively, and more conveniently, they can be synthesized by the condensation of a nitrile with an amidoxime. In this approach, this compound serves as the nitrile component.
Experimental Protocol 3: 1,2,4-Oxadiazole Synthesis
Objective: To synthesize 3-Aryl-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | C₈H₃Cl₂NO | 200.02 | 5.0 | 1.0 |
| Substituted Benzamidoxime | e.g., C₇H₈N₂O (for 4-methyl) | 136.15 | 5.0 | 1.0 |
| Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | 0.5 | 0.1 |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 0.5 | 0.1 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | - | Solvent |
Procedure:
-
Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagent Addition: Charge the flask with this compound (1.00 g, 5.0 mmol), the desired substituted benzamidoxime (1.0 eq, 5.0 mmol), ZnCl₂ (68 mg, 0.5 mmol), and PTSA (86 mg, 0.5 mmol).[10]
-
Solvent: Add 25 mL of anhydrous toluene.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours, collecting the water generated in the Dean-Stark trap.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure 1,2,4-oxadiazole derivative.
Expected Yield: 70-85%.
Causality: The reaction is a condensation-cyclization. The amidoxime first adds to the nitrile group of the benzoyl cyanide. The Lewis acid (ZnCl₂) and Brønsted acid (PTSA) catalyze both the initial addition and the subsequent cyclization and dehydration steps, which are facilitated by the azeotropic removal of water using the Dean-Stark apparatus.
Summary of Synthetic Applications
| Heterocyclic System | Key Reagents | General Conditions | Typical Yield Range |
| 1,2,4-Triazine | Aminoguanidine | Reflux in Ethanol/Water | 80-90% |
| Thiazole | α-Haloketone source (NBS), Thiourea | Reflux in Ethanol | 65-75% |
| 1,2,4-Oxadiazole | Substituted Amidoxime, ZnCl₂/PTSA | Reflux in Toluene | 70-85% |
Conclusion
This compound is a potent and adaptable precursor for constructing a variety of heterocyclic systems that are central to modern drug discovery. The protocols outlined herein provide reliable and mechanistically sound methods for accessing triazines, thiazoles, and oxadiazoles. By understanding the core principles of its reactivity, researchers can further expand its application to create novel, densely functionalized molecules for biological screening and development. The ability to generate molecular complexity from a single, readily accessible starting material underscores its value in diversity-oriented synthesis.[11][12]
References
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents. URL: https://patents.google.
- 2,3-Dichlorobenzoyl cyanide synthesis - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7733027.htm
- Heterocyclic Synthesis from the Reaction of Aryl Cyanate with Malonyl Chloride and Bromomalonyl Chloride. Asian Journal of Chemistry. URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=17_3_33
- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6918817/
- Product Class 12: Pyrimidines - Thieme Connect. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/sos-SD-016-00379
- US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents. URL: https://patents.google.
- A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12166999/
- Multicomponent reactions for the synthesis of heterocycles. PubMed - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3048937/
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/124-oxadiazoles.shtm
- Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Multicomponent-reactions-in-the-synthesis-of-M%C3%BCller/04918e77287968a33079635b443567677028f804
- Synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines. ResearchGate. URL: https://www.researchgate.net/publication/236109315_Synthesis_of_24-diaryl-23-dihydro-15-benzothiazepines
- Nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. URL: https://www.chemguide.co.uk/mechanisms/nucsub/sncyanide.html
- CN110903250B - Process for preparing 2,4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. URL: https://patents.google.
- Thiazole synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
- Synthesis of 2,4-disubstituted thiazoles. ResearchGate. URL: https://www.researchgate.
- Multi-Component Reactions in Heterocyclic Chemistry. URL: https://link.springer.com/chapter/10.1007/7081_2007_093
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. URL: https://www.researchgate.
- Fischer oxazole synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Fischer_oxazole_synthesis
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. URL: https://www.mdpi.com/1420-3049/23/1/185
- Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem. URL: https://www.benchchem.com/synthesis-route/B194311
- The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. URL: https://journals.viamedica.pl/prospects_in_pharmaceutical_sciences/article/view/94073
- Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. URL: https://sciencescholar.us/journal/index.php/ijhs/article/view/2432
- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01229a
- Nucleophilic substitution of haloalkanes with cyanide ions. chemrevise.org. URL: https://chemrevise.
- Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/abstracts/lit2/285.shtm
- The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. URL: https://www.researchgate.net/publication/257697354_The_reactions_of_2-chloroselenobenzoyl_chloride_with_nucleophiles
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Harnessing the Reactivity of 2,4-Dichlorobenzoyl Cyanide for Advanced Acylation Reactions
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview of 2,4-Dichlorobenzoyl cyanide as a potent acylating agent for researchers, chemists, and professionals in drug development. Acyl cyanides occupy a unique reactivity niche, often serving as powerful alternatives to acyl chlorides and anhydrides.[1] The electron-withdrawing nature of the 2,4-dichloro substituted aromatic ring enhances the electrophilicity of the carbonyl carbon, making this reagent particularly effective for the acylation of a wide range of nucleophiles, including amines, alcohols, and aromatic systems. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into optimizing reaction conditions and troubleshooting common challenges.
Introduction: The Unique Profile of this compound
This compound (C₈H₃Cl₂NO) is a versatile electrophile used for selective acylation, cyanohydrin synthesis, and cycloaddition reactions.[2][3] Its utility stems from a combination of high reactivity and the generation of a relatively benign cyanide leaving group, which can be strategically managed during workup. Unlike traditional acylating agents like acyl chlorides, which release corrosive HCl, the cyanide byproduct offers a different set of considerations for reaction design and safety.
The presence of two chlorine atoms on the phenyl ring serves to inductively withdraw electron density, significantly activating the carbonyl group towards nucleophilic attack. This heightened reactivity allows for acylations to proceed under mild conditions, often at lower temperatures and with shorter reaction times, which is critical when working with sensitive or complex substrates. Its application is noted in the synthesis of benzoylcyclohexanedione pesticides and as an impurity in the synthesis of the anticonvulsant drug Lamotrigine, highlighting its relevance in both agrochemical and pharmaceutical chemistry.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [4] |
| Molecular Formula | C₈H₃Cl₂NO | [4] |
| Molecular Weight | 200.02 g/mol | [4] |
| Appearance | Grey Solid | [4][6] |
| Solubility | Soluble in Dichloromethane | [6] |
Mechanism of Acylation
The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon of the this compound.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the cyanide ion (CN⁻) as the leaving group. Cyanide is a stable anion, making it an effective leaving group and driving the reaction forward.
-
Proton Transfer: A final proton transfer step, often facilitated by a non-nucleophilic base, neutralizes the product and the protonated nucleophile.
The use of a base is crucial, not only to deprotonate the nucleophile but also to scavenge the proton released, preventing the protonation of the starting amine and rendering it non-nucleophilic.[7]
Caption: Step-by-step workflow for a typical acylation experiment.
Materials and Reagents
| Reagent | Amount (for 10 mmol scale) | Purpose |
| Benzylamine | 1.07 g (10 mmol, 1.0 eq) | Nucleophile |
| This compound | 2.20 g (11 mmol, 1.1 eq) | Acylating Agent |
| Triethylamine (Et₃N) | 1.53 mL (11 mmol, 1.1 eq) | Non-nucleophilic base |
| Dichloromethane (DCM) | 50 mL | Anhydrous solvent |
| Deionized Water | ~50 mL | Quenching |
| Saturated NaHCO₃ (aq) | ~30 mL | Washing (neutralization) |
| Brine | ~30 mL | Washing |
| Anhydrous Na₂SO₄ | ~5 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Cyanide Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine. The basic wash helps remove any excess acyl cyanide and the triethylammonium salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-2,4-dichlorobenzamide.
Protocol 2: O-Acylation of a Secondary Alcohol (e.g., Cyclohexanol)
The acylation of alcohols to form esters is another critical transformation. Due to the lower nucleophilicity of alcohols compared to amines, a catalyst or longer reaction times may be necessary.
Key Modifications from Protocol 1:
-
Catalyst: Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq) along with the triethylamine to accelerate the reaction.
-
Reaction Time: The reaction may require extended stirring (4-12 hours) or gentle heating (e.g., 40 °C) to proceed to completion.
-
Workup: An initial wash with dilute acid (e.g., 1 M HCl) can be beneficial to remove the basic catalysts (Et₃N and DMAP) before the bicarbonate wash.
Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Toluene)
Friedel-Crafts acylation introduces an acyl group onto an aromatic ring and requires a strong Lewis acid catalyst. [8]The reaction generates a ketone, a valuable synthetic intermediate.
Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl cyanide, but more importantly, it facilitates the departure of the cyanide to form a highly electrophilic, resonance-stabilized acylium ion. [9]This acylium ion is then attacked by the electron-rich aromatic ring.
Materials and Reagents
| Reagent | Amount (for 10 mmol scale) | Purpose |
| Toluene | 1.84 g (20 mmol, 2.0 eq) | Aromatic Substrate |
| This compound | 2.00 g (10 mmol, 1.0 eq) | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 1.47 g (11 mmol, 1.1 eq) | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 40 mL | Anhydrous solvent |
| Ice-cold Water / 1M HCl | ~50 mL | Quenching |
Step-by-Step Procedure
-
Catalyst Suspension: To a flame-dried three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (20 mL). Cool the suspension to 0 °C.
-
Acyl Cyanide Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL) and add it dropwise to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add toluene (2.0 eq) dissolved in anhydrous DCM (10 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or GC-MS.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (~5 mL). This hydrolyzes the aluminum complexes.
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the (2,4-dichlorophenyl)(p-tolyl)methanone. [10]
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Acylation Reactions
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive acyl cyanide (hydrolyzed).2. Insufficiently nucleophilic substrate.3. Poor quality solvent/reagents (wet). | 1. Use freshly prepared or properly stored acyl cyanide.2. For alcohols, add a catalyst (DMAP). For deactivated amines, consider stronger, non-nucleophilic bases or higher temperatures.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Hydrolysis of acyl cyanide to 2,4-dichlorobenzoic acid.2. For Friedel-Crafts, polysubstitution or isomerization. | 1. Maintain strict anhydrous conditions.2. Use a 1:1 stoichiometry of aromatic substrate to acylating agent. Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation. [11] |
| Difficult Workup | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
Safety, Handling, and Storage
-
Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin. Handle with extreme caution.
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze. [1]Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Waste Disposal: Quench any residual acyl cyanide and cyanide byproducts carefully. A common laboratory practice is to treat cyanide-containing aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the less toxic cyanate ion. Dispose of all chemical waste in accordance with local institutional and environmental regulations.
References
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Application Note: Synthesis of Lamotrigine and Strategic Control of a 2,4-Dichlorobenzoyl Cyanide Isomeric Impurity
Abstract
This document outlines the synthetic pathway for Lamotrigine, an essential antiepileptic drug, with a specific focus on the challenges and control strategies related to isomeric impurities in the starting materials. We will examine the case of 2,4-Dichlorobenzoyl cyanide present as an impurity alongside the required 2,3-Dichlorobenzoyl cyanide key intermediate. The note will detail the synthetic route's core mechanism, the potential impact of this specific impurity on the reaction, and robust analytical and purification protocols to ensure the final Active Pharmaceutical Ingredient (API) meets stringent regulatory standards for purity and safety.
Introduction to Lamotrigine and Synthesis Overview
Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a phenyltriazine class anticonvulsant used in the treatment of epilepsy and bipolar disorder.[1] Its mechanism of action involves the inhibition of voltage-sensitive sodium and calcium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[2]
The most common and industrially viable synthesis of Lamotrigine proceeds via a two-step condensation and cyclization reaction. The key starting materials are 2,3-Dichlorobenzoyl cyanide and an aminoguanidine salt.[3][4] The overall process involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the 1,2,4-triazine ring system of the final drug substance.[4]
The Core Synthetic Pathway
The synthesis of Lamotrigine is a well-established process in pharmaceutical manufacturing. It begins with the reaction of 2,3-Dichlorobenzoyl chloride with a cyanide source, typically cuprous cyanide (CuCN), to yield the key intermediate, 2,3-Dichlorobenzoyl cyanide.[2][4][5][6] This intermediate is then reacted with an aminoguanidine salt (e.g., aminoguanidine bicarbonate) in an acidic medium.[3] This reaction forms a Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.[4][7] The final step is the base-catalyzed intramolecular cyclization of this intermediate to yield Lamotrigine.[3][8]
The Challenge: Isomeric Impurity in Starting Material
A critical aspect of pharmaceutical synthesis is ensuring the purity of all starting materials and intermediates.[9][] Impurities can arise from the manufacturing process of the raw materials themselves and can lead to the formation of related-substance impurities in the final API, potentially affecting its safety and efficacy.[11][12]
This note addresses the specific challenge of a This compound impurity present in the 2,3-Dichlorobenzoyl cyanide starting material. This isomeric impurity can arise during the synthesis of the dichlorobenzoyl chloride precursor. If not controlled, it will participate in the reaction sequence alongside the intended 2,3-isomer, leading to the formation of an isomeric Lamotrigine analogue: 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine .
Impact of the Isomeric Impurity
The 2,4-dichloro isomer is structurally very similar to Lamotrigine, which presents several downstream challenges:
-
Co-crystallization: The similar molecular structure can make separation by simple crystallization difficult, as the impurity may co-crystallize with the desired product.[13]
-
Analytical Interference: Chromatographic separation can be challenging, requiring highly specific and validated analytical methods to resolve and accurately quantify the two isomers.
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines (e.g., ICH Q3A) on the reporting, identification, and qualification of impurities in new drug substances.[14][15][16] Any impurity present above the identification threshold (typically 0.10% or 1.0 mg/day Total Daily Intake) must be structurally characterized and qualified through safety studies.[9]
Protocols for Impurity Control and Analysis
A robust control strategy is essential to manage the this compound impurity. This involves a multi-pronged approach encompassing raw material testing, in-process controls, and final product purification and analysis.
Protocol 1: Starting Material Qualification
Objective: To quantify the this compound impurity in the incoming raw material lot of 2,3-Dichlorobenzoyl cyanide.
Methodology: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
-
System: A GC system with a Flame Ionization Detector (FID) or an HPLC system with a UV detector. HPLC is often preferred for its sensitivity and resolution for aromatic compounds.[][12][17]
-
Column: A column capable of separating positional isomers (e.g., for HPLC, a C18 or a specialized phenyl-hexyl column).
-
Standard Preparation: Prepare certified reference standards of both 2,3-Dichlorobenzoyl cyanide and this compound. Create a calibration curve for the 2,4-isomer to ensure accurate quantification.
-
Sample Preparation: Accurately weigh and dissolve the incoming raw material in a suitable solvent (e.g., acetonitrile).
-
Analysis: Inject the sample and standards into the chromatograph. The method must be validated for specificity to ensure baseline separation between the two isomers.
-
Acceptance Criteria: Establish a strict acceptance limit for the 2,4-isomer in the starting material (e.g., ≤ 0.10%). Lots exceeding this limit should be rejected or subjected to purification.
| Parameter | Specification | Rationale |
| Identity | Matches reference standard of 2,3-Dichlorobenzoyl cyanide | Confirms correct material |
| Assay | ≥ 99.0% | Ensures potency of starting material |
| 2,4-Isomer Impurity | ≤ 0.10% | Prevents formation of significant levels of isomeric API impurity |
| Other Impurities | Report any peak > 0.05% | Aligns with ICH reporting thresholds[9][15] |
Table 1: Example Acceptance Criteria for 2,3-Dichlorobenzoyl cyanide Raw Material
Protocol 2: Final API Purification
Objective: To remove the isomeric API impurity (6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine) from the crude Lamotrigine product.
Methodology: Recrystallization
Recrystallization is a primary method for purifying solid organic compounds.[13][17] The effectiveness of this step depends on the differential solubility of Lamotrigine and the isomeric impurity in the chosen solvent system.
-
Solvent Screening: Conduct solubility studies to identify a solvent or solvent system (e.g., acetone, isopropanol/water, methanol) in which Lamotrigine has high solubility at elevated temperatures and low solubility at room or cooled temperatures, while the impurity has different solubility characteristics.[3]
-
Procedure: a. Dissolve the crude Lamotrigine product in the minimum amount of the selected hot solvent to form a saturated solution. b. If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.[3] c. Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of pure crystals. d. Isolate the purified Lamotrigine crystals by filtration. e. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurity. f. Dry the purified product under vacuum.
-
Analysis: Analyze the purified API using the validated HPLC method described in Protocol 3 to confirm the level of the isomeric impurity is below the specified limit. Multiple recrystallization steps may be necessary.
Protocol 3: Final API Purity and Impurity Profiling
Objective: To develop and validate a stability-indicating HPLC method for the final release testing of Lamotrigine API, ensuring accurate quantification of the 2,4-dichloro isomeric impurity and other process-related impurities and degradants.[7][18]
Methodology: Validated Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required to separate all potential impurities. This often involves a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Validation: The analytical method must be fully validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Crucially, the method must demonstrate baseline resolution between the Lamotrigine peak and the peak corresponding to the 6-(2,4-dichlorophenyl) isomer.
-
Impurity Identification: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to confirm the identity of any unknown peaks observed during analysis.[7][13]
| Impurity Name/Type | Typical RRT | Specification Limit |
| 6-(2,4-dichlorophenyl) Isomer | ~1.05-1.15 | ≤ 0.15% |
| Starting Materials | Varies | ≤ 0.10% |
| Unidentified Impurity | Varies | ≤ 0.10% |
| Total Impurities | N/A | ≤ 0.50% |
Table 2: Example Impurity Specification for Final Lamotrigine API
Conclusion
The successful synthesis of high-purity Lamotrigine hinges on a comprehensive understanding of the reaction pathway and a proactive strategy for impurity control. The presence of the isomeric this compound impurity in the starting material represents a significant process challenge. By implementing rigorous analytical controls on incoming raw materials, optimizing purification protocols such as recrystallization, and employing validated, high-resolution analytical methods for final product release, manufacturers can effectively manage this impurity. This ensures the production of a safe, effective, and regulatory-compliant Lamotrigine API.
References
- ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline[14]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382218/[11]
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. Benchchem. URL: https://www.benchchem.com/blog/a-comprehensive-guide-to-controlling-impurities-in-new-drug-substances-aligning-with-ich-q3a-guidelines/[9]
- Lamotrigine - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Lamotrigine[2]
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- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q3a-r2-impurities-in-new-drug-substances[16]
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Application Note & Protocols: Strategic Catalytic Conversion of 2,4-Dichlorobenzoyl Cyanide
Abstract
2,4-Dichlorobenzoyl cyanide is a highly reactive and versatile chemical intermediate, pivotal in the synthesis of various high-value molecules in the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its unique acyl cyanide functionality allows for selective transformation into several key derivatives, including the corresponding carboxylic acid, primary amide, and aldehyde. The synthetic pathway chosen is dictated entirely by the catalytic system and reaction conditions employed. This guide provides an in-depth analysis and detailed, field-proven protocols for the strategic catalytic conversion of this compound. We will explore the mechanistic rationale behind acid/base-catalyzed hydrolysis for carboxylic acid synthesis, selective metal- and acid-catalyzed hydration for amide formation, and a Rosenmund-type catalytic hydrogenation for the synthesis of the aldehyde. Each section elucidates the causality behind the experimental choices, ensuring researchers can not only replicate the protocols but also adapt them based on a sound understanding of the underlying chemical principles.
Reagent Profile and Safety Mandates
This compound is a potent acylating agent and requires careful handling. As with all cyanides, it is toxic. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35022-43-6[2] |
| Molecular Formula | C₈H₃Cl₂NO[2] |
| Molecular Weight | 200.02 g/mol [2] |
| Appearance | Grey or off-white solid[2] |
Emergency Procedure: In case of accidental exposure, immediately seek medical attention. Spills should be neutralized with an appropriate quenching agent like alkaline hypochlorite solution, followed by proper disposal according to institutional guidelines.
Catalytic Conversion Pathways: Mechanisms & Protocols
The reactivity of the acyl cyanide group is centered on the electrophilic carbonyl carbon and the adjacent carbon-nitrogen triple bond. By selecting the appropriate catalyst and nucleophile (or reducing agent), we can selectively target different parts of this functional group to yield distinct products.
Caption: Strategic conversion pathways from this compound.
Pathway 1: Complete Hydrolysis to 2,4-Dichlorobenzoic Acid
Mechanistic Rationale: The conversion of a nitrile to a carboxylic acid is a classic transformation that proceeds via an amide intermediate.[4][5][6] The reaction can be catalyzed by either acid or base.
-
Acid Catalysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation allows for nucleophilic attack by a weak nucleophile like water.[7][8] A series of proton transfers and tautomerization leads to the amide, which is then further hydrolyzed under the harsh acidic conditions to the carboxylic acid and an ammonium ion.[4]
-
Base Catalysis: A strong nucleophile, the hydroxide ion, directly attacks the nitrile carbon. Protonation by water forms the enol tautomer of an amide, which quickly rearranges to the more stable amide form.[4] The amide is then further hydrolyzed by the base to yield a carboxylate salt, which must be protonated in a final acidic workup step to furnish the neutral carboxylic acid.[9]
Caption: Role of catalyst poisoning in the selective reduction to an aldehyde.
Protocol 3.1: Rosenmund-Type Reduction
-
Objective: To synthesize 2,4-Dichlorobenzaldehyde by selective reduction.
-
Materials: this compound, Rosenmund Catalyst (5% Pd on BaSO₄), Quinoline (as poison), Anhydrous Toluene, Hydrogen gas (H₂).
-
Procedure:
-
Catalyst Preparation: In a flask, suspend the Rosenmund catalyst (5% Pd/BaSO₄, 100 mg) in 10 mL of anhydrous toluene. Add 1-2 drops of quinoline to poison the catalyst.
-
Reaction Setup: Set up a three-neck flask with a gas inlet, a condenser, and a dropping funnel. The system must be flushed with an inert gas (Nitrogen or Argon) and all glassware must be flame-dried to ensure anhydrous conditions.
-
Charge the flask with the prepared catalyst slurry.
-
Dissolve this compound (2.0 g, 10.0 mmol) in 20 mL of anhydrous toluene and add it to the dropping funnel.
-
Begin bubbling hydrogen gas through the catalyst slurry at a moderate rate while heating the mixture to 120 °C.
-
Add the solution of this compound from the dropping funnel to the reaction flask over 30 minutes.
-
Continue the reaction for 2-4 hours, monitoring the consumption of the starting material by TLC. Crucial: Do not let the reaction run for too long to avoid over-reduction.
-
Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of toluene.
-
Remove the toluene from the filtrate via rotary evaporation to yield the crude product.
-
Purify the crude 2,4-Dichlorobenzaldehyde by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
-
Expected Outcome: A white or off-white prismatic crystal with a typical yield of 60-75%. [10]
Summary of Catalytic Protocols
| Pathway | Target Product | Catalytic System | Key Conditions | Typical Yield |
| 1 | 2,4-Dichlorobenzoic Acid | 70% H₂SO₄ (aq) | Reflux (110-120 °C), 4-6 h | 85-95% |
| 2 | 2,4-Dichlorobenzamide | Na₂MoO₄ / H₂O₂ | Room Temperature, 3-5 h | 75-90% |
| 3 | 2,4-Dichlorobenzaldehyde | Pd/BaSO₄, Quinoline, H₂ | 120 °C, 2-4 h, Anhydrous | 60-75% |
Conclusion
This compound stands out as a versatile synthetic precursor whose reaction outcome can be precisely controlled through the strategic selection of a catalytic system. This guide has detailed three distinct and reliable protocols for its conversion into high-value derivatives: complete hydrolysis to the carboxylic acid, selective hydration to the primary amide, and a poisoned catalytic reduction to the aldehyde. By understanding the mechanistic principles that govern each transformation—from electrophilic activation in acid hydrolysis to the crucial role of catalyst deactivation in the Rosenmund-type reduction—researchers are empowered to perform these syntheses with high selectivity and efficiency. These protocols serve as a robust foundation for laboratory synthesis and further process development in the chemical and pharmaceutical sciences.
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The Strategic Application of 2,4-Dichlorobenzoyl Cyanide in the Synthesis of Benzoylcyclohexanedione Herbicides: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the pivotal role of 2,4-dichlorobenzoyl cyanide in the preparation of benzoylcyclohexanedione pesticides, a significant class of herbicides. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers expert insights into the optimization and safety considerations of this synthetic pathway. The information presented herein is intended to empower researchers in the agrochemical and pharmaceutical sciences to confidently and proficiently navigate this important chemical transformation.
Introduction: The Significance of Benzoylcyclohexanedione Herbicides
Benzoylcyclohexanedione herbicides represent a critical tool in modern agriculture for the selective control of broadleaf weeds in various crops.[1][2] Their mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants. By inhibiting HPPD, these herbicides disrupt the formation of essential molecules, leading to the bleaching of new growth and, ultimately, plant death.[2] The synthesis of these complex molecules often involves the use of highly reactive and specialized reagents, among which this compound serves as a crucial acylating agent.[3]
The Synthetic Pathway: A Two-Step Approach
The synthesis of 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione from 1,3-cyclohexanedione and a benzoyl chloride derivative is a well-established process. However, the direct acylation of 1,3-cyclohexanedione at the C-2 position can be challenging due to the propensity for O-acylation. The use of this compound as the acylating agent is part of a broader strategy that typically involves two key steps:
-
Formation of the Enol Ester: The initial reaction between a substituted benzoyl chloride and 1,3-cyclohexanedione in the presence of a base leads to the formation of the thermodynamically favored O-acylated product, an enol ester.
-
Cyanide-Catalyzed Rearrangement: The enol ester is then subjected to a rearrangement reaction to yield the desired C-acylated product, the benzoylcyclohexanedione. This rearrangement is often catalyzed by a nucleophilic cyanide source.
This two-step approach, particularly the cyanide-catalyzed rearrangement, is a cornerstone of many industrial syntheses of benzoylcyclohexanedione herbicides.
The Reaction Mechanism: Unraveling the Role of Cyanide
The cyanide-catalyzed O- to C-acyl migration is a fascinating and pivotal transformation in this synthesis. While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway involves the following key steps:
Caption: Experimental workflow for the synthesis of 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1,3-cyclohexanedione (0.1 mol), this compound (0.1 mol), and anhydrous powdered zinc chloride (0.11 mol) in 100 mL of dichloromethane. [4]2. Addition of Base: Cool the mixture in an ice-water bath. Slowly add triethylamine (0.12 mol) to the stirred suspension over a period of 30 minutes, ensuring the temperature remains below 10 °C. [4]3. Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 5 hours. [4]4. Acidic Workup: Pour the reaction mixture into 200 mL of 2N hydrochloric acid. Transfer the mixture to a separatory funnel and discard the aqueous phase. [4]5. Basic Wash: Wash the organic phase four times with 150 mL portions of 5% sodium carbonate solution. Combine all the aqueous washes. [4]6. Isolation of Crude Product: Acidify the combined aqueous washes with concentrated hydrochloric acid until the pH is approximately 1. Extract the acidified aqueous layer with three 100 mL portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [4]7. Purification via Copper Salt Formation: Dissolve the crude product in diethyl ether. Stir the ethereal solution with 250 mL of 5% aqueous copper (II) acetate solution. A precipitate of the copper salt of the product will form. [4]8. Isolation and Decomposition of the Copper Salt: Filter the copper salt using a Büchner funnel and wash it thoroughly with diethyl ether. Suspend the filtered copper salt in diethyl ether and stir vigorously with 6N hydrochloric acid until the salt decomposes and the organic layer becomes clear. [4]9. Final Product Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione.
Characterization of the Final Product
The structure and purity of the synthesized 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀Cl₂O₃ | [4] |
| Molecular Weight | 285.12 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 138-140 °C | [4] |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, δ): Signals corresponding to the aromatic protons of the 2,4-dichlorobenzoyl group and the methylene protons of the cyclohexane-1,3-dione ring are expected. The enolic proton may be observed as a broad singlet at a downfield chemical shift.
-
¹³C NMR (CDCl₃, δ): Resonances for the carbonyl carbons of the dione and the benzoyl group, as well as the aromatic and aliphatic carbons, are anticipated.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for the carbonyl groups (C=O) and the aromatic C-Cl bonds are expected.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed, along with characteristic fragmentation patterns.
Application Notes and Troubleshooting
Optimization of the Rearrangement:
-
Catalyst Choice: While sodium or potassium cyanide are effective, the use of acetone cyanohydrin in the presence of a base like triethylamine can also be employed. For syntheses where the use of highly toxic cyanides is a concern, alternative catalysts such as 4-dimethylaminopyridine (DMAP) have been reported to promote the rearrangement, although potentially requiring different reaction conditions.
-
Solvent: Acetonitrile is a commonly used solvent for the rearrangement step as it effectively dissolves the reactants and intermediates.
-
Temperature: The rearrangement is typically conducted at temperatures ranging from room temperature to gentle reflux, depending on the specific substrate and catalyst system.
Potential Side Reactions and Troubleshooting:
-
Incomplete Rearrangement: If the conversion of the enol ester to the final product is incomplete, this may be due to insufficient catalyst, low reaction temperature, or a short reaction time. The reaction progress should be monitored by TLC or HPLC.
-
Hydrolysis of Acyl Cyanide: The acyl cyanide intermediate is susceptible to hydrolysis. Therefore, anhydrous reaction conditions are crucial for achieving high yields.
-
Formation of Byproducts: The presence of impurities in the starting materials or the use of non-optimal reaction conditions can lead to the formation of byproducts. Purification via the copper salt is an effective method for removing many of these impurities.
Safety and Handling
The synthesis of benzoylcyclohexanedione herbicides involves the use of hazardous chemicals that require strict adherence to safety protocols.
-
This compound: This compound is toxic and should be handled with extreme care in a well-ventilated fume hood. [5]Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. [5]* Cyanide Salts (Sodium/Potassium Cyanide): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [3][6]All work with cyanide salts must be conducted in a designated area within a fume hood. An emergency response plan, including the availability of a cyanide antidote kit, should be in place. Never work alone when handling cyanides. [6]* Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate PPE.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. Handle these solvents in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. [3][5][6]
Conclusion
The synthesis of benzoylcyclohexanedione herbicides using this compound is a powerful and industrially relevant process. A thorough understanding of the reaction mechanism, particularly the cyanide-catalyzed rearrangement of the enol ester intermediate, is essential for successful and safe execution. By following the detailed protocols and considering the application notes provided in this guide, researchers can effectively synthesize these important agrochemicals and contribute to the development of new and improved crop protection solutions.
References
- [No Author]. (n.d.). Preparation method of mesotrione. Google Patents.
- [No Author]. (n.d.). Preparation method of 2-(2-nitryl-4-methyl sulfuryl-benzoyl) cyclohexane-1,3-diketone. Google Patents.
- Liu, Y., et al. (n.d.). Development of a continuous flow process for the synthesis of mesotrione. ResearchGate.
- [No Author]. (n.d.). 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione. ChemBK.
- Chen, J., & Zhu, C. (n.d.). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. National Institutes of Health.
- Liu, C., et al. (2017). Synthesis and biological activity of benzoylcyclohexanedione herbicide SYP-9121. Pesticide Biochemistry and Physiology, 143, 223-228.
- Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.
- [No Author]. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Raja, C., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate.
- [No Author]. (n.d.). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B).... ResearchGate.
- Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- [No Author]. (2023). Stereospecific Synthesis of Cyclohexenone Acids by-[5][5]Sigmatropic Rearrangement Route. National Institutes of Health.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- El-Gamel, N. E. A., et al. (2016). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 21(11), 1548.
- [No Author]. (2019). Conversion mechanism of enoyl thioesters into acyl thioesters catalyzed by 2-enoyl-thioester reductases from Candida Tropicalis. PubMed.
- [No Author]. (n.d.). Short Summary of 1H-NMR Interpretation.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- [No Author]. (n.d.). Cyclohexanedione derivatives and herbicides containing them. Google Patents.
- [No Author]. (n.d.). a) Known methods to generate acyl cyanide, b) the present method to.... ResearchGate.
- Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. ResearchGate.
- [No Author]. (2000). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. PubMed.
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The Reaction of 2,4-Dichlorobenzoyl Cyanide with Amines: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Acyl Cyanides in Amide Bond Formation
In the landscape of modern organic synthesis and drug discovery, the formation of the amide bond remains a cornerstone transformation. While numerous methods exist for this purpose, the reaction of acyl cyanides with amines presents a unique and powerful strategy for the synthesis of N-acyl amides. 2,4-Dichlorobenzoyl cyanide, a readily accessible and highly reactive acylating agent, serves as a valuable building block for the introduction of the 2,4-dichlorobenzoyl moiety into a wide range of amine-containing molecules. This substitution pattern is of particular interest in medicinal chemistry, as the dichlorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This technical guide provides an in-depth exploration of the reaction between this compound and amines, offering a detailed mechanistic rationale, validated experimental protocols, and critical insights for researchers in the field. The protocols are designed to be self-validating, with clear endpoints and characterization checkpoints to ensure the successful synthesis of the desired amide products.
Mechanistic Insights: The Acylation Pathway
The reaction of this compound with a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl cyanide is readily attacked by the nucleophilic amine.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the expulsion of the cyanide ion (CN⁻), a relatively good leaving group.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to a base (which can be another amine molecule or an added base) to yield the final N-acyl amide product and the corresponding protonated base.
The presence of the two electron-withdrawing chlorine atoms on the benzoyl ring further enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.
Visualizing the Reaction Mechanism
The following diagram illustrates the fundamental steps of the acylation reaction.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary and secondary amines. These protocols have been optimized for high yield and purity.
Protocol 1: General Procedure for the Acylation of a Primary Amine
This protocol describes the synthesis of N-substituted-2,4-dichlorobenzamides from primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM or THF (approximately 0.1-0.5 M concentration). Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution.
-
Addition of Acyl Cyanide: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting amine and the formation of a new, less polar spot corresponding to the amide product indicates reaction completion.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess base and unreacted amine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-substituted-2,4-dichlorobenzamide.
Protocol 2: Acylation of a Secondary Amine
This protocol is suitable for the acylation of secondary amines, which are generally less reactive than primary amines.
Materials:
-
Same as Protocol 1, with a secondary amine (e.g., morpholine, piperidine).
Procedure:
The procedure is largely identical to Protocol 1. However, due to the lower reactivity of secondary amines, the following modifications may be necessary:
-
Reaction Temperature: The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Reaction Time: The reaction time may be longer (e.g., 4-24 hours). Close monitoring by TLC is essential.
-
Base: A stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial in some cases.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and purification of N-acyl amides.
Caption: Step-by-step experimental workflow.
Data Presentation: Expected Outcomes
The following table provides representative data for the acylation of benzylamine with this compound.
| Parameter | Value |
| Reactants | Benzylamine, this compound |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et₃N) |
| Reaction Time | 2 hours |
| Yield | >90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.2 (m, 8H, Ar-H), 6.6 (br s, 1H, NH), 4.6 (d, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0 (C=O), 137.5, 136.2, 132.8, 131.5, 130.1, 129.0, 128.8, 127.8, 127.6 (Ar-C), 44.5 (CH₂) |
| Mass Spec (ESI+) | m/z calculated for C₁₄H₁₁Cl₂NO [M+H]⁺: 280.02, found: 280.1 |
Safety and Handling Considerations
This compound is a toxic and corrosive substance. [1][2][3][4][5][6]It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [1][2][3][4]In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. [1][2][4]Cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction yield is low, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the acyl cyanide. Consider using a more potent activating agent or a stronger base for less reactive amines.
-
Side Reactions: The primary side product is often the result of the hydrolysis of this compound to 2,4-dichlorobenzoic acid. This can be minimized by maintaining anhydrous conditions.
-
Purification Challenges: If the product is difficult to purify, consider a different solvent system for column chromatography or recrystallization. In some cases, a preliminary acid-base extraction can remove a significant portion of impurities.
Broader Applications in Synthesis
The reactivity of acyl cyanides extends beyond simple amidation. They are valuable intermediates in multicomponent reactions such as the Passerini and Ugi reactions, which allow for the rapid construction of complex molecular scaffolds from simple starting materials. [7][8][9][10][11]The Passerini reaction, for instance, involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxyamide. [7][11]The Ugi reaction is a four-component reaction that brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. [9][10]
Conclusion
The reaction of this compound with amines is a robust and efficient method for the synthesis of N-acyl amides. The high reactivity of the acyl cyanide, coupled with the straightforward reaction conditions, makes this a valuable tool for medicinal and synthetic chemists. By understanding the underlying mechanism and adhering to the detailed protocols provided in this guide, researchers can confidently and safely employ this powerful transformation in their synthetic endeavors.
References
- The catalytic acylcyanation of imines - PubMed. (2008). PubMed. [Link]
- DeMartino, M. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Studylib. [Link]
- Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines | Journal of the American Chemical Society. (2014). Journal of the American Chemical Society. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. (n.d.). MDPI. [Link]
- The Biginelli and Related (Passerini and Ugi) Reactions - Baran Lab. (n.d.). Baran Lab. [Link]
- Catalytic asymmetric acylcyanation of imines - East China Normal University. (2007). East China Normal University. [Link]
- Passerini reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. (2024). PubMed. [Link]
- Regioselective α-Cyanation of Unprotected Alicyclic Amines - PMC - NIH. (n.d.). PMC - NIH. [Link]
- Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides - ResearchGate. (n.d.).
- Cyanide as an efficient and mild catalyst in the aminolysis of esters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- CAS No : 35022-43-6 | Product Name : 2,4-Dichloro benzoyl Cyanide | Pharmaffiliates. (n.d.).
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). PMC - NIH. [Link]
- Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia - Chemical Communications (RSC Publishing). (n.d.). RSC Publishing. [Link]
- This compound | C8H3Cl2NO | CID 9834232 - PubChem - NIH. (n.d.). PubChem - NIH. [Link]
- This compound | CAS 35022-43-6 | AMERICAN ELEMENTS ®. (n.d.). AMERICAN ELEMENTS. [Link]
- Reactions of Nitriles - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents. (n.d.).
- 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
- 6.2.4 Carbon–carbon bond formation 1 N Goalby chemrevise.org Nucleophilic substitution of haloalkanes with cyanide ions C CN C. (n.d.). chemrevise.org. [Link]
- Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. [Link]
- 2,5-Dichlorobenzoyl cyanide | C8H3Cl2NO | CID 3017546 - PubChem. (n.d.). PubChem. [Link]
- Reactivity of Nitriles - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Introduction: The Role of 2,4-Dichlorobenzoyl Cyanide in Synthesis
An In-Depth Guide to the Reaction of 2,4-Dichlorobenzoyl Cyanide with Alcohols: Mechanisms, Protocols, and Applications
This compound is a versatile bifunctional molecule, categorized as an acyl cyanide. It serves as a valuable intermediate in the synthesis of complex organic molecules. Its primary utility lies in its application for the preparation of benzoylcyclohexanedione pesticides.[1][2] Additionally, it is recognized as a potential impurity in the manufacturing process of the antiepileptic drug, Lamotrigine.[2] The core reactivity of this compound, particularly its reaction with alcohols to form 2,4-dichlorobenzoate esters, makes it a significant reagent for researchers in medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and critical safety considerations for utilizing this reaction.
Part 1: The Chemical Mechanism - Nucleophilic Acyl Substitution
The reaction between this compound and an alcohol is a classic example of nucleophilic acyl substitution. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl cyanide. This process results in the formation of a stable ester and the displacement of a cyanide ion, which is a competent leaving group.
The Step-wise Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the oxygen atom of the alcohol attacking the electron-deficient carbonyl carbon of this compound.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, transferring the electrons to the carbonyl oxygen and forming a transient, negatively charged tetrahedral intermediate.[3]
-
Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the carbon-cyanide bond is cleaved, expelling the cyanide ion (CN⁻) as the leaving group.
-
Proton Transfer: A final, rapid proton transfer from the oxonium ion intermediate to a base (such as another alcohol molecule or a mild base added to the reaction) yields the final ester product and a protonated base.
While acyl cyanides are generally less reactive than their corresponding acyl chloride counterparts, this reaction proceeds efficiently, often under mild conditions.[4] The reaction can be performed without a catalyst, but its rate can be significantly enhanced through catalysis.
Catalytic Enhancement:
-
Brønsted Acid Catalysis: A Brønsted acid can protonate the carbonyl oxygen of the acyl cyanide, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Lewis Acid Catalysis: Lewis acids, such as zinc or boron compounds, can coordinate to the carbonyl oxygen, achieving a similar activation of the electrophilic center.[5] This approach is common in modern organic synthesis for promoting dehydrative substitutions of alcohols.[5]
Caption: Nucleophilic acyl substitution mechanism.
Part 2: Experimental Protocols & Data
The following protocols provide a framework for conducting the esterification of alcohols with this compound. All operations should be performed in a well-ventilated fume hood, adhering to strict safety protocols.
Protocol 1: General Uncatalyzed Esterification
This protocol is suitable for reactive primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stirrer, and inert gas (Nitrogen or Argon) supply
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DCM. To this stirred solution, add the alcohol (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester product via flash column chromatography on silica gel or distillation under reduced pressure.
Protocol 2: Lewis Acid-Catalyzed Esterification
This protocol is recommended for less reactive or sterically hindered alcohols.
Materials:
-
Same as Protocol 1, with the addition of a Lewis acid catalyst (e.g., Scandium(III) triflate (Sc(OTf)₃), Zinc(II) triflate (Zn(OTf)₂), or Boron trifluoride etherate (BF₃·OEt₂)).
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Reagent Addition: To a stirred solution of this compound (1.0 eq) and the alcohol (1.1 eq) in anhydrous DCM at 0 °C, add the Lewis acid catalyst (0.05 - 0.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Workup, Extraction, and Purification: Follow steps 4-7 from Protocol 1. The aqueous washes are particularly important for removing the catalyst.
Caption: General experimental workflow for ester synthesis.
Data Summary: Reaction Parameter Influence
The efficiency of the esterification can be influenced by several factors. The following table provides a summary of expected outcomes based on general chemical principles.
| Entry | Alcohol Type | Catalyst | Temperature (°C) | Expected Reaction Time | Expected Yield |
| 1 | Primary (e.g., Methanol) | None | 25 | 2-4 hours | High (>90%) |
| 2 | Secondary (e.g., Isopropanol) | None | 25 | 8-12 hours | Moderate (60-80%) |
| 3 | Secondary (e.g., Isopropanol) | Sc(OTf)₃ (5 mol%) | 25 | 1-2 hours | High (>90%) |
| 4 | Tertiary (e.g., t-Butanol) | None | 50 | >24 hours | Low (<20%) |
| 5 | Tertiary (e.g., t-Butanol) | Sc(OTf)₃ (10 mol%) | 50 | 6-8 hours | Moderate (50-70%) |
Part 3: Safety, Handling, and Troubleshooting
Critical Safety Considerations:
This compound and related organocyanides are hazardous compounds. Precautionary statements for similar chemicals indicate they are toxic if swallowed, in contact with skin, or if inhaled, and cause serious skin and eye irritation.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[7]
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]
-
Cyanide Hazard: The cyanide ion (CN⁻) liberated during the reaction is highly toxic. Acidic workup conditions should be avoided as they can generate highly toxic hydrogen cyanide (HCN) gas. The use of a basic quench (e.g., NaHCO₃ or a dilute NaOH solution) is crucial to keep the cyanide in its less volatile salt form in the aqueous waste.
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated materials) must be segregated and disposed of according to institutional hazardous waste protocols, typically involving treatment with bleach (sodium hypochlorite) to oxidize the cyanide.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from acids and moisture.[6]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Low reactivity of alcohol. 2. Insufficient temperature. 3. Hydrolysis of acyl cyanide. | 1. Add a Lewis or Brønsted acid catalyst. 2. Gently heat the reaction mixture. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Byproducts | 1. 2,4-Dichlorobenzoic acid is observed. 2. Polymerization or side reactions.[10] | 1. Caused by water in the reaction; ensure anhydrous conditions. 2. Run the reaction at a lower temperature; ensure high purity of starting materials. |
| Difficult Purification | 1. Product co-elutes with starting material. 2. Catalyst is difficult to remove. | 1. Optimize chromatography solvent system (e.g., use a gradient elution). 2. Perform extra aqueous washes during workup; consider using a solid-supported catalyst. |
References
- Hasegawa, J., et al. (2011). Direct Synthesis of Nitriles from Alcohols with Trialkylsilyl Cyanide Using Brønsted Acid Montmorillonite Catalysts.
- Takimoto, S., Inanaga, J., Katsuki, T., & Yamaguchi, M. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan.
- ResearchGate. (n.d.). Synthesis of esters from the reaction of alcohol and acyl cyanide.
- ResearchGate. (n.d.). Plausible mechanism for the reaction of alcohol and acyl cyanide.
- Google Patents. (n.d.). US2397341A - Reaction of hydrogen cyanide with carboxylic acid esters of alpha, beta-unsaturated alcohols.
- MilliporeSigma. (2024).
- Fisher Scientific. (2010).
- Merck Millipore. (n.d.).
- Organic Chemistry Revision Sheets. (n.d.). Reaction Mechanism Notes.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Google Patents. (n.d.). US4234508A - Process for preparing cyanohydrin esters.
- Xu, T.-T., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules.
- Norris, J. (2018). Synthesis of Esters. YouTube.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
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Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of 2,4-Dichlorobenzoyl Cyanide Derivatives
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2,4-dichlorobenzoyl cyanide and its derivatives. These compounds are pivotal intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide emphasizes scientifically sound methodologies, safety protocols, and process optimization, grounded in established chemical principles. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high-purity yields.
Introduction: The Significance of this compound Derivatives
This compound is a key building block in organic synthesis, primarily serving as a precursor for the creation of more complex molecules.[3] Its utility stems from the reactive acyl cyanide moiety, which can participate in a variety of chemical transformations.[4] A notable application is in the preparation of benzoylcyclohexanedione pesticides and as an intermediate in the synthesis of pharmaceuticals like Lamotrigine, an anticonvulsant medication.[2][5] The successful and safe scale-up of its synthesis is therefore a critical step in the drug development and manufacturing pipeline.
Core Principles of Synthesis: Reaction Mechanisms and Key Considerations
The most prevalent method for synthesizing aroyl cyanides, including this compound, involves the nucleophilic substitution of a corresponding aroyl chloride with a cyanide salt.[6][7] This reaction, while straightforward in principle, requires careful control of conditions to ensure high yield and purity, especially at an industrial scale.
The Fundamental Reaction: Acyl Chloride to Acyl Cyanide
The core transformation is the reaction of 2,4-dichlorobenzoyl chloride with a cyanide source, typically an alkali metal cyanide like sodium cyanide or potassium cyanide, or a heavy metal cyanide like copper(I) cyanide.[8] The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
The choice of cyanide source and catalyst system is critical and can significantly impact reaction efficiency and safety.
Catalytic Systems for Enhanced Reactivity
While the reaction can proceed without a catalyst, industrial-scale synthesis often employs catalysts to improve reaction rates, yields, and to mitigate the formation of byproducts.
-
Copper(I) Cyanide: This is a classic and effective reagent for the synthesis of aroyl cyanides from aroyl chlorides.[6][7] It often provides good yields and can be used in stoichiometric or catalytic amounts.[6] The use of copper(I) cyanide can, however, complicate product purification due to the presence of copper salts.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of sodium cyanide and an organic solution of the acyl chloride).[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or cetyltrimethylammonium bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[9][11] This method can lead to faster reactions, higher yields, and the elimination of the need for expensive or hazardous solvents.[10]
Process Optimization and Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Laboratory Scale | Scale-Up Considerations | Rationale |
| Solvent | Acetonitrile, Dichloromethane | Toluene, o-Dichlorobenzene | Higher boiling point solvents are often preferred for better temperature control in large reactors. Acetonitrile can enhance reaction rates but complicates product isolation.[11] |
| Cyanide Source | NaCN, KCN, CuCN | NaCN (with PTC), CuCN | Cost-effectiveness and ease of handling are critical at scale. PTC with NaCN is often a preferred industrial method. |
| Catalyst | Tetrabutylammonium bromide (TBABr) | Cetyltrimethylammonium bromide (CTAB) | CTAB can prevent the clumping of solids, leading to more consistent reactivity in large batches.[11] |
| Temperature | Room temperature to reflux | 50-160 °C | Higher temperatures are often required to drive the reaction to completion in a reasonable timeframe.[12] |
| Work-up | Filtration, extraction | Filtration, distillation | Distillation under reduced pressure is typically necessary to purify the product at a large scale.[6] |
Safety and Handling: A Paramount Concern
The synthesis of this compound involves highly hazardous materials that demand strict adherence to safety protocols.
Reactant Hazards
-
2,4-Dichlorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[13][14][15] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[13] Upon contact with water or moisture, it hydrolyzes to produce corrosive hydrogen chloride gas.[13]
-
Cyanide Salts (e.g., Sodium Cyanide): Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16][17] They react with acids to produce highly toxic and flammable hydrogen cyanide gas.[16][18]
Mandatory Safety Protocols
-
Engineering Controls: All handling of cyanide compounds and 2,4-dichlorobenzoyl chloride must be conducted in a properly functioning chemical fume hood.[16][18][19]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield.[16][19]
-
Designated Work Area: A specific area should be designated for working with cyanides, clearly marked with hazard warnings.[16]
-
Never Work Alone: It is crucial to never work alone when handling cyanides.[19]
-
Emergency Preparedness: An emergency plan must be in place, and all personnel must be trained on the procedures for cyanide exposure.[16][18] This includes having immediate access to an emergency safety shower and eyewash station.[16]
Detailed Experimental Protocol: Scale-Up Synthesis using Phase-Transfer Catalysis
This protocol details a robust and scalable method for the synthesis of this compound utilizing phase-transfer catalysis.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-Dichlorobenzoyl Chloride | ≥98% purity |
| Sodium Cyanide (NaCN) | ≥98% purity |
| Cetyltrimethylammonium Bromide (CTAB) | ≥98% purity |
| Toluene | Anhydrous |
| Deionized Water | |
| 5 L Jacketed Glass Reactor | Equipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet |
| Filtration Apparatus | |
| Rotary Evaporator | |
| Vacuum Distillation Setup |
Step-by-Step Procedure
Caption: Experimental workflow for the scale-up synthesis of this compound.
-
Reactor Setup: Set up the 5 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Organic Phase: Charge the reactor with 2,4-dichlorobenzoyl chloride (e.g., 1 kg, ~4.77 mol) and toluene (2 L). Begin stirring.
-
Prepare Aqueous Phase: In a separate vessel, carefully dissolve sodium cyanide (e.g., 258 g, ~5.26 mol) and cetyltrimethylammonium bromide (CTAB) (e.g., 87 g, ~0.24 mol) in deionized water (1 L). Caution: This step is highly exothermic and should be performed with cooling.
-
Reaction Initiation: Slowly add the aqueous cyanide solution to the stirred solution of 2,4-dichlorobenzoyl chloride in the reactor over a period of 1-2 hours. Maintain the internal temperature below 40 °C during the addition.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully separate the aqueous and organic layers.
-
Washing: Wash the organic layer with deionized water (2 x 1 L) to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a solid or liquid, depending on purity and ambient temperature.[13]
Expected Yield and Purity
Following this protocol, an isolated yield of 75-85% of this compound with a purity of >98% can be expected.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic cyanide (-C≡N) and carbonyl (C=O) stretching frequencies.
Conclusion
The scale-up synthesis of this compound derivatives is a well-established yet hazardous process that requires meticulous planning and execution. The use of phase-transfer catalysis offers a robust and efficient method for large-scale production. By adhering to the principles of process optimization and stringent safety protocols outlined in this guide, researchers and drug development professionals can safely and effectively produce these valuable chemical intermediates for their downstream applications.
References
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- uh-standard-operating-procedure-for-cyanide-salts.docx. (URL: )
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- Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (URL: )
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- This compound CAS#: 35022-43-6 - ChemicalBook. (URL: )
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- This compound - CymitQuimica. (URL: )
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- An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Organic Process Research & Development - ACS Public
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- The Chemistry of Acyl Cyanides | Zendy. (URL: )
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Application Note & Protocols: Green Chemistry Strategies for the Synthesis of 2,4-Dichlorobenzoyl Cyanide
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist:
The synthesis of aroyl cyanides, such as 2,4-Dichlorobenzoyl Cyanide, represents a critical step in the production of numerous pharmaceuticals and agrochemicals.[1][2][3] However, traditional synthetic routes often rely on hazardous reagents, high energy consumption, and inefficient processes that generate significant waste. This guide is designed to provide researchers and process chemists with robust, field-tested protocols that leverage the principles of green chemistry to mitigate these challenges. By explaining the causality behind our methodological choices, we aim to empower you not just to follow a protocol, but to design safer, more sustainable, and highly efficient syntheses.
Principles of Green Chemistry in Aroyl Cyanide Synthesis
The pursuit of greener chemical processes is guided by the 12 Principles of Green Chemistry, which advocate for practices like waste prevention, maximizing atom economy, using less hazardous substances, and designing for energy efficiency.[4][5][6] In the context of this compound synthesis, this means moving away from stoichiometric, high-temperature reactions and embracing catalytic, energy-efficient, and safer alternatives.
To quantify the "greenness" of a reaction, we rely on several key metrics:[7][8][9]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5] A higher AE signifies less waste generated by design.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product.[7][9][10] A lower PMI is indicative of a more efficient and less wasteful process.
-
Environmental Factor (E-Factor): Similar to PMI, this metric calculates the ratio of the mass of total waste generated to the mass of the product.[8][9][11]
These metrics provide a quantitative framework for comparing different synthetic routes and validating the benefits of adopting greener methodologies.
Caption: Relationship between Green Chemistry Principles and Metrics.
Synthetic Pathways: From Traditional to Green
The Conventional Approach: Rosenmund-von Braun Reaction
The classical synthesis of aroyl nitriles often involves the Rosenmund-von Braun reaction, which utilizes a stoichiometric or excess amount of copper(I) cyanide (CuCN) to displace a halide from an aryl halide or, in this case, an aroyl chloride.[12][13][14]
Drawbacks of the Traditional Method:
-
High Toxicity: Requires large quantities of highly toxic copper cyanide.
-
Harsh Conditions: Often demands high temperatures (150-250 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[14][15]
-
Waste Generation: Produces stoichiometric amounts of copper halide waste, which is difficult to dispose of.
-
Difficult Purification: The use of high-boiling solvents and excess reagents complicates product isolation.[14]
Emerging Green Alternatives
Modern approaches focus on mitigating the hazards and inefficiencies of the traditional method. Key strategies include:
-
Phase-Transfer Catalysis (PTC): Utilizes a catalytic amount of a phase-transfer agent to shuttle a water-soluble nucleophile (like CN⁻) into an organic phase to react with the substrate, avoiding the need for hazardous solvents and often allowing for milder conditions.[16][17][18]
-
Microwave-Assisted Organic Synthesis (MAOS): Employs microwave irradiation to provide rapid and uniform heating, dramatically reducing reaction times from hours to minutes and lowering overall energy consumption.[19][20][21][22]
-
Alternative & Safer Cyanide Sources: Replaces highly toxic metal cyanides with less hazardous alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is more stable and less toxic.[23][24][25]
-
Cyanide-Free Routes: Innovative methods that generate the nitrile functionality without using any cyanide salts, for instance, by using ammonium salts or other nitrogen sources.[26][27][28][29][30]
Caption: Comparison of Traditional vs. Green Synthetic Workflows.
Protocol Showcase: Advanced Green Methodologies
Protocol A: Phase-Transfer Catalyzed (PTC) Cyanation
Causality & Rationale: This protocol circumvents the solubility issue of inorganic cyanide salts in organic solvents. The phase-transfer catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the cyanide anion, transporting it into the organic phase where the reaction with 2,4-Dichlorobenzoyl Chloride occurs.[18][31] This approach eliminates the need for hazardous polar aprotic solvents, reduces reaction temperatures, and minimizes waste. Using cetyltrimethylammonium bromide (CTAB) has been shown to prevent the clumping of the cyanide salt, leading to more consistent and reproducible results.[24][32]
Materials:
-
2,4-Dichlorobenzoyl chloride (1.0 equiv.)
-
Copper(I) cyanide (CuCN) (1.1 equiv.)
-
Cetyltrimethylammonium bromide (CTAB) (0.05 equiv.)
-
Toluene
-
Deionized Water
-
Nitrogen or Argon supply
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
Step-by-Step Protocol:
-
Inerting the Reactor: Assemble the reactor setup and purge with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Charging Reagents: To the reactor, charge toluene (approx. 5 volumes relative to the aroyl chloride), 2,4-Dichlorobenzoyl chloride (1.0 equiv.), CuCN (1.1 equiv.), and CTAB (0.05 equiv.).
-
Reaction Execution: Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing of the slurry. Heat the reaction mixture to 80-85 °C.
-
Monitoring (Self-Validation): Monitor the reaction progress by taking aliquots periodically (e.g., every 1-2 hours) and analyzing them by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 3 volumes) and stir for 20 minutes to dissolve inorganic salts.
-
Phase Separation: Stop stirring and allow the layers to separate. The upper organic layer contains the product. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with a dilute aqueous sodium bicarbonate solution, followed by a water wash to remove any residual impurities.
-
Isolation: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., heptane/toluene mixture) to yield this compound as a solid.
Safety Note: Cyanide salts are acutely toxic.[33][34] All operations must be performed in a well-ventilated fume hood.[35] Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[35] Keep an appropriate cyanide antidote kit accessible. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[36]
Comparative Analysis and Data
The following tables summarize the expected outcomes and green metrics for the traditional and PTC-based approaches.
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Traditional (Rosenmund-von Braun) | Green Protocol A (PTC) |
| Cyanide Source | Stoichiometric CuCN | Catalytic CuCN / NaCN |
| Solvent | DMF, Nitrobenzene | Toluene / Water (Biphasic) |
| Temperature | 150 - 200 °C | 80 - 85 °C |
| Reaction Time | 6 - 24 hours | 4 - 8 hours |
| Catalyst | None (Stoichiometric Reagent) | CTAB (5 mol%) |
| Typical Yield | 60 - 80% | 75 - 90%[37] |
| Waste Stream | Heavy metal waste, high-boiling solvent | Aqueous salt waste, recyclable solvent |
Table 2: Green Chemistry Metrics Analysis (Illustrative)
| Metric | Traditional (Rosenmund-von Braun) | Green Protocol A (PTC) |
| Atom Economy (AE) | ~74% | ~88% (with NaCN) |
| E-Factor | > 20 (High) | 5 - 10 (Moderate) |
| Process Mass Intensity (PMI) | > 21 (High) | 6 - 11 (Moderate) |
Calculations are estimates based on typical lab-scale procedures and assume NaCN as the cyanide source for the PTC reaction for a more direct comparison. The higher AE for PTC is due to using a lighter counter-ion (Na+) vs. Cu+. E-Factor and PMI are significantly improved due to reduced solvent volumes and less reagent mass.
Mechanistic Insight: The Phase-Transfer Catalysis Cycle
The efficacy of Protocol A is rooted in the PTC catalytic cycle. The catalyst solubilizes the cyanide anion in the organic phase, allowing the nucleophilic substitution to proceed efficiently at the interface or in the bulk organic phase.
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
Conclusion and Future Outlook
Adopting green chemistry principles for the synthesis of this compound offers tangible benefits in terms of safety, efficiency, and environmental impact. The Phase-Transfer Catalysis (PTC) protocol detailed here provides a significant improvement over traditional methods by lowering energy requirements, reducing hazardous waste, and improving reaction consistency.
Future research should focus on developing cyanide-free pathways, exploring the use of biocatalysts like aldoxime dehydratases, and integrating these green reactions into continuous flow systems to further enhance safety and scalability.[26][29] As the pharmaceutical and chemical industries continue to prioritize sustainability, the methodologies presented in this guide serve as a foundational step toward achieving greener and more economical manufacturing processes.
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Application Notes & Protocols: Leveraging 2,4-Dichlorobenzoyl Cyanide as a Versatile Precursor for Click Chemistry Applications
Abstract
Click chemistry has revolutionized drug discovery, materials science, and chemical biology by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. The success of this field relies on the availability of robust, functionalizable building blocks. This document explores the utility of 2,4-Dichlorobenzoyl cyanide as a versatile precursor for creating molecular entities amenable to click chemistry. While not a direct participant in canonical click reactions in its native form, its nitrile group serves as a highly valuable synthetic handle for conversion into a variety of "clickable" functionalities. We provide a detailed examination of its properties, synthetic accessibility, and scientifically-grounded protocols for its transformation into key intermediates for cycloaddition and bio-orthogonal ligation reactions.
Introduction: The Untapped Potential of a Dichlorinated Scaffold
This compound, a member of the acyl cyanide family, is a crystalline solid primarily recognized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, including benzoylcyclohexanedione pesticides.[1][2] Its chemical structure, featuring a dichlorinated phenyl ring, offers a scaffold with distinct metabolic and pharmacokinetic properties often sought in drug development to enhance stability or modulate lipophilicity.
The true potential of this molecule, however, may lie in its adaptability for click chemistry. The nitrile (C≡N) group, while stable, is a versatile functional group that can be transformed into several moieties that are central to click chemistry, such as tetrazoles and primary amines.[3][4] This application note will serve as a technical guide for researchers and drug development professionals to unlock this potential. We will detail the conversion of the nitrile group into functionalities suitable for widely used click reactions, including azide-alkyne cycloadditions, providing a strategic bridge between a readily available chemical and the forefront of modular chemical synthesis.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and safety requirements of this compound is paramount for its successful and safe application in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [1][2][5][6] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][5][6] |
| Molecular Weight | 200.02 g/mol | [1][2][5] |
| Appearance | Grey Solid | [1][5] |
| Synonyms | 2,4-Dichlorophenylglyoxylonitrile; 2,4-Dichloro-α-oxo-benzeneacetonitrile | [1][5] |
| Solubility | Dichloromethane | [1] |
Safety, Handling, and Storage
As with all cyanide-containing compounds, this compound must be handled with extreme caution in a well-ventilated chemical fume hood. It is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid generating dust.[7] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[7][8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthetic Accessibility
The utility of a chemical precursor is directly tied to its availability. This compound can be synthesized from its corresponding acyl chloride, 2,4-Dichlorobenzoyl chloride, through nucleophilic substitution with a cyanide salt. This reaction is a standard method for preparing acyl cyanides.[9][10]
Caption: Synthesis of this compound.
Transforming the Nitrile Group: A Gateway to Click Chemistry
The nitrile group is the key to unlocking the potential of this compound for click chemistry. Below, we outline validated chemical transformations to convert this moiety into click-ready functional groups.
Conversion to Tetrazoles via [3+2] Cycloaddition
One of the most powerful click reactions involving nitriles is their [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. The azide-nitrile cycloaddition is highly efficient and produces the tetrazole product with high regioselectivity and yield.[11]
Caption: Conversion of Nitrile to a Tetrazole Moiety.
This transformation directly incorporates a stable, click-formed heterocycle onto the dichlorobenzoyl scaffold, yielding a molecule ready for further biological evaluation or conjugation.
Reduction to Primary Amines for Bio-orthogonal Ligation
The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][12][13] This primary amine is a versatile functional handle that can be subsequently derivatized with a variety of bio-orthogonal reporters or linkers, such as those containing terminal alkynes or azides, preparing the molecule for participation in the highly popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Amine and Alkyne Installation.
This two-step process transforms the initial precursor into a valuable building block for CuAAC, enabling its conjugation to azide-containing biomolecules, polymers, or surfaces.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed by trained chemists under appropriate safety protocols.
Protocol 1: Synthesis of 5-(2,4-Dichlorobenzoyl)-1H-tetrazole
This protocol describes the conversion of the nitrile group to a tetrazole via cycloaddition with sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc chloride (ZnCl₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add sodium azide and zinc chloride to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold 1M HCl. Caution: Azide quenching can be hazardous. Perform in a fume hood.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.
Protocol 2: Synthesis of an Alkyne-Tagged 2,4-Dichlorobenzoyl Amine
This two-part protocol details the reduction of the nitrile and subsequent acylation with an alkyne-containing activated ester.
Part A: Reduction of this compound Materials:
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup). Alternatively, add Na₂SO₄·10H₂O portion-wise until a fine white precipitate forms.
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with DCM.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine is often used directly in the next step without further purification.
Part B: Amide Coupling with an Alkyne-NHS Ester Materials:
-
Crude amine from Part A (1.0 eq)
-
Pent-4-ynoic acid N-hydroxysuccinimide ester (Alkyne-NHS ester) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the crude amine in anhydrous DMF or DCM in a round-bottom flask.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add the Alkyne-NHS ester to the reaction mixture.
-
Stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the alkyne-tagged product.
Summary of Applications
Table 2: Potential Click Chemistry Applications of this compound Derivatives
| Starting Material | Transformation | "Clickable" Functional Group | Potential Application |
| This compound | [3+2] Cycloaddition with Azide | Tetrazole | Synthesis of bioisosteres, stable heterocyclic linkers. |
| This compound | Reduction & Amide Coupling | Terminal Alkyne | CuAAC ligation to azide-tagged biomolecules or materials. |
| This compound | Reduction & Amide Coupling | Terminal Azide | CuAAC ligation to alkyne-tagged biomolecules or materials. |
Conclusion
This compound represents a cost-effective and synthetically accessible starting material with significant, yet underexplored, potential in the field of click chemistry. By leveraging established nitrile transformations, researchers can readily convert it into precursors bearing tetrazole, alkyne, or azide functionalities. The protocols and workflows detailed in this guide provide a clear pathway for integrating the dichlorinated phenyl scaffold into modular synthetic strategies. This approach enables the rapid generation of novel chemical probes, drug candidates, and functionalized materials, thereby expanding the synthetic chemist's toolbox for a wide range of scientific applications.
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Application Notes and Protocols for the Derivatization of 2,4-Dichlorobenzoyl Cyanide in Medicinal Chemistry
Introduction: The Strategic Value of 2,4-Dichlorobenzoyl Cyanide
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of diverse and novel chemical entities. This compound stands out as a highly valuable and versatile building block for medicinal chemistry programs.[1][2][3][4] Its utility is rooted in a privileged structural combination: the 2,4-dichlorophenyl moiety, a common pharmacophore in numerous approved drugs and clinical candidates, and the synthetically powerful acyl cyanide group. This unique arrangement provides a robust platform for generating libraries of compounds with potential therapeutic applications, ranging from pharmaceuticals to advanced agrochemicals.[5][6][7][8]
This guide provides an in-depth exploration of the derivatization of this compound. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that empower researchers to harness its full synthetic potential. We will detail field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization of the resulting derivatives, thereby providing a comprehensive resource for scientists engaged in the pursuit of novel bioactive molecules.
Part 1: Foundational Chemistry and Strategic Rationale
The Dual-Reactivity of the Acyl Cyanide Moiety
The synthetic power of this compound originates from the dual electrophilicity of the acyl cyanide functional group. This group possesses two distinct reactive sites: the highly electrophilic carbonyl carbon and the adjacent nitrile carbon. This bifunctional nature allows it to participate in a wide range of chemical transformations, acting as a potent acylating agent or as a precursor for complex heterocyclic systems.[9] Understanding this dual reactivity is the key to unlocking its versatility as a synthon in medicinal chemistry.
Caption: Dual electrophilic sites of this compound.
The 2,4-Dichlorophenyl Group: A Privileged Pharmacophore
The 2,4-dichlorophenyl substituent is not merely an inert scaffold; it is a well-established pharmacophore that significantly influences a molecule's biological activity and pharmacokinetic profile. Its key contributions include:
-
Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can enhance membrane permeability and influence oral bioavailability.
-
Metabolic Stability: The chlorine substituents can block sites of potential metabolic oxidation on the aromatic ring, thereby increasing the compound's metabolic stability and half-life.
-
Target Interactions: The dichlorophenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, π-π stacking, and halogen bonding.
In advanced drug design, the concept of bioisosterism is often employed.[10] This involves the strategic replacement of the dichlorophenyl group (or its individual chlorine atoms) with other functional groups to fine-tune properties such as potency, selectivity, solubility, or to mitigate off-target toxicity, all while preserving the desired biological activity.[11][12][13][14]
Synthesis of the Starting Material
The primary route to this compound involves the reaction of its corresponding acyl chloride, 2,4-Dichlorobenzoyl chloride, with a cyanide source. While various methods exist, the classic approach utilizes a metal cyanide, such as copper(I) cyanide, often at elevated temperatures.[15][16] More modern protocols may employ alkali metal cyanides in the presence of a catalyst to improve yields and reaction conditions.[17][18] For instance, a high-yield synthesis has been reported using sodium cyanide with a catalytic amount of a copper(I) salt in a nitrile solvent.[18][19] A reliable laboratory preparation involves the reaction of 2,4-dichlorobenzoyl chloride with cuprous cyanide in a suitable solvent like acetonitrile.[20][21]
Part 2: Key Derivatization Strategies and Experimental Protocols
The following section details validated protocols for the most impactful derivatization strategies, explaining the rationale behind each approach.
Strategy 1: Nucleophilic Acyl Substitution for Amide and Ester Synthesis
Rationale: The most direct derivatization targets the highly reactive carbonyl carbon. This pathway allows for the formation of amide and ester linkages, which are fundamental in medicinal chemistry. By reacting this compound with a diverse panel of amines or alcohols, researchers can rapidly generate large libraries of compounds for structure-activity relationship (SAR) studies. This approach is foundational for exploring the chemical space around the 2,4-dichlorobenzoyl core.
Protocol 2.1.1: General Procedure for Amide Synthesis
This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted benzamide.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq, if the amine is a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of the amine (1.1 eq) in anhydrous DCM, add the base (TEA or DIPEA, 1.5 eq) if required. Stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide derivative.
-
Caption: Experimental workflow for amide synthesis.
Strategy 2: Cyclocondensation Reactions for Heterocycle Synthesis
Rationale: Heterocyclic scaffolds are cornerstones of pharmaceutical design, often providing the rigid three-dimensional frameworks necessary for potent and selective target binding. The dual electrophilicity of this compound makes it an excellent substrate for reactions that build these critical ring systems.[22] This strategy allows for a significant leap in molecular complexity and novelty from a simple starting material. For example, acyl cyanides are known to react with various dinucleophiles to form important heterocycles like oxadiazoles and thiazoles.[9][23]
Protocol 2.2.1: Synthesis of 2-(2,4-Dichlorophenyl)-1,3,4-Oxadiazoles
This protocol details the formation of a 1,3,4-oxadiazole ring through reaction with an acyl hydrazide, followed by cyclodehydration.
-
Materials:
-
This compound (1.0 eq)
-
Acyl hydrazide (R-C(O)NHNH₂) (1.0 eq)
-
Anhydrous Toluene or Xylene
-
Phosphorus oxychloride (POCl₃) or p-Toluenesulfonic acid (p-TsOH) as a dehydrating agent.
-
-
Procedure:
-
Step A (Acylhydrazone formation): In a round-bottom flask, dissolve the acyl hydrazide (1.0 eq) in anhydrous toluene. Add this compound (1.0 eq) and stir the mixture at room temperature for 1 hour. An intermediate acylhydrazone precipitate may form.
-
Step B (Cyclodehydration): To the mixture from Step A, add the dehydrating agent (e.g., POCl₃, 2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110-140 °C) and maintain for 4-8 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃ or a dilute NaOH solution until pH 7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude residue by flash chromatography or recrystallization to obtain the desired 1,3,4-oxadiazole.
-
Caption: Reaction pathway for 1,3,4-oxadiazole synthesis.
Part 3: Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the structure and purity of newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Key Observables for 2,4-Dichlorobenzoyl Derivatives |
| ¹H NMR | Structural elucidation of proton environment. | Aromatic protons typically appear as multiplets in the δ 7.4-8.2 ppm range. Protons on newly introduced R-groups will have characteristic shifts.[19] |
| ¹³C NMR | Structural elucidation of carbon skeleton. | Characteristic peaks for the carbonyl carbon (~165-175 ppm), aromatic carbons (129-138 ppm), and carbons of the new functional group.[19] |
| IR Spectroscopy | Identification of functional groups. | Disappearance of the C≡N stretch (~2230 cm⁻¹). Appearance of amide C=O stretch (~1650-1680 cm⁻¹) or ester C=O stretch (~1720-1740 cm⁻¹).[19] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation. | Observation of the correct molecular ion peak (M⁺ or [M+H]⁺). A common fragment is the 2,4-dichlorobenzoyl cation at m/z 173/175/177.[19] |
| HPLC | Purity assessment and reaction monitoring. | A single major peak indicates high purity. Retention time shifts confirm product formation.[24] |
Part 4: Conclusion and Future Outlook
This compound is a powerful and economically viable starting material for medicinal chemistry. Its well-defined reactivity allows for the systematic and predictable synthesis of diverse compound libraries. The derivatization strategies outlined in this guide—from simple acylations to complex heterocycle formations—provide a robust toolkit for lead generation and optimization. By understanding the core principles of its reactivity and applying the detailed protocols herein, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutic agents. Future work in this area will likely focus on developing novel catalytic methods for its derivatization and exploring its use in more complex, multicomponent reactions to further expand its synthetic utility.
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- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 18. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichlorobenzoyl Cyanide
Welcome to the technical support center dedicated to the synthesis of 2,4-Dichlorobenzoyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Our focus is on practical, field-proven insights grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, offering a foundational understanding of the available synthetic routes and critical experimental considerations.
Q1: What are the primary methods for synthesizing this compound?
There are several established methods for the synthesis of this compound, each with its own set of advantages and challenges. The most prevalent approaches include:
-
Cyanation of 2,4-Dichlorobenzoyl Chloride: This is the most direct and widely used method, involving the reaction of 2,4-Dichlorobenzoyl chloride with a cyanide source. Common cyanide reagents include copper(I) cyanide (CuCN), alkali metal cyanides (NaCN, KCN), and potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[1][2][3][4] The choice of cyanide salt and reaction conditions significantly impacts the yield and purity of the product.
-
Sandmeyer Reaction: This classic method in aromatic chemistry involves the diazotization of 2,4-dichloroaniline to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the desired nitrile.[5][6][7] While a robust method, it is a multi-step synthesis.
-
Rosenmund-von Braun Reaction: This reaction involves the cyanation of an aryl halide, such as 2,4-dichloro-1-iodobenzene, using copper(I) cyanide at elevated temperatures.[8][9][10] Modern modifications of this reaction have been developed to proceed under milder conditions.[11]
-
Palladium-Catalyzed Cyanation: Contemporary organic synthesis has seen the development of palladium-catalyzed cross-coupling reactions for the formation of aryl nitriles. These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods.[12][13]
Q2: What are the critical safety precautions when handling cyanide reagents?
Cyanide salts are highly toxic and require strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to avoid the generation of hydrogen cyanide (HCN) gas, which is extremely poisonous. This can occur if cyanide salts come into contact with acids. Therefore, all reactions and work-ups should be performed under neutral or basic conditions. A dedicated cyanide waste container should be used, and all contaminated materials must be decontaminated with an appropriate oxidizing agent, such as bleach, before disposal.
Q3: How can I effectively monitor the progress of the cyanation reaction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting material (2,4-Dichlorobenzoyl chloride) and the formation of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction mixture, allowing for the determination of the conversion of the starting material and the yield of the product over time.
-
Infrared (IR) Spectroscopy: The formation of the nitrile group can be monitored by the appearance of a characteristic C≡N stretching band in the IR spectrum, typically around 2220-2240 cm⁻¹.
Q4: What are the expected yields for the synthesis of this compound?
The yield of this compound is highly dependent on the chosen synthetic method, reaction conditions, and the purity of the starting materials. Reported yields can vary significantly, but with optimized protocols, it is possible to achieve good to excellent yields. For instance, the reaction of 2,4-Dichlorobenzoyl chloride with CuCN can provide yields in the range of 60-80%.[2][4] Phase-transfer catalyzed reactions have also been reported to give high yields.[14][15]
Q5: What are the key distinctions between using CuCN, NaCN/KCN, and K4[Fe(CN)6] as the cyanide source?
The choice of cyanide source is a critical parameter in the synthesis of this compound.
| Cyanide Source | Advantages | Disadvantages |
| Copper(I) Cyanide (CuCN) | - Good reactivity with acyl chlorides.[2][4] - Can often be used without a catalyst. | - Requires high reaction temperatures.[2] - Work-up can be challenging due to the need to remove copper salts. |
| Sodium/Potassium Cyanide (NaCN/KCN) | - Less expensive than CuCN. - Can be used under milder conditions with a phase-transfer catalyst.[16] | - Lower reactivity than CuCN in the absence of a catalyst. - Highly toxic and requires careful handling to avoid HCN gas formation. |
| Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) | - Significantly less toxic than simple alkali metal cyanides.[12][13] - Can be used in palladium-catalyzed reactions. | - Often requires a catalyst (e.g., palladium) and specific reaction conditions. - May result in lower yields compared to other methods if not optimized. |
Part 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments, providing actionable solutions based on chemical principles.
Problem: Low or No Product Yield
Q: My reaction of 2,4-Dichlorobenzoyl chloride with NaCN/KCN is not proceeding. What could be the cause?
A low or non-existent yield in this reaction is often due to the poor solubility of the inorganic cyanide salt in the organic solvent where the 2,4-Dichlorobenzoyl chloride is dissolved. This is a classic two-phase reaction problem.
Troubleshooting Steps:
-
Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, is essential to transport the cyanide anion from the solid or aqueous phase to the organic phase where it can react with the acyl chloride.[16][17]
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like acetonitrile can help to dissolve both the reactants to some extent. However, this can complicate product isolation.[14][15] Alternatively, a two-phase system (e.g., dichloromethane/water or toluene/water) with a PTC is a common and effective approach.
-
Ensure Anhydrous Conditions (if not using a two-phase system): If you are attempting the reaction in a single organic solvent, ensure that your solvent and reagents are scrupulously dry. Any moisture will lead to the hydrolysis of the highly reactive 2,4-Dichlorobenzoyl chloride to the corresponding carboxylic acid.
Caption: Troubleshooting logic for low yield with NaCN/KCN.
Q: I am experiencing a low yield with the CuCN method. How can I optimize this?
While the reaction with CuCN is often robust, low yields can result from several factors.
Optimization Strategies:
-
Reaction Temperature: This reaction typically requires high temperatures, often in the range of 150-250 °C.[11] Ensure that your reaction is reaching and maintaining the optimal temperature.
-
Purity of Reagents: Use high-purity, dry CuCN and freshly distilled 2,4-Dichlorobenzoyl chloride. Impurities can interfere with the reaction.
-
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Agitation: Good mixing is crucial, especially in the initial stages of the reaction when the CuCN is a solid.
Q: My palladium-catalyzed cyanation is giving inconsistent results. What are the likely reasons?
Palladium-catalyzed reactions can be sensitive to various factors, leading to irreproducibility.
Key Considerations:
-
Catalyst Poisoning: Cyanide ions can act as a poison to the palladium catalyst.[12] Using a less soluble cyanide source like Zn(CN)2 or a slow-release source like K4[Fe(CN)6] can mitigate this issue.
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Experiment with different ligands to find the optimal one for your system.
-
Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
Problem: Formation of Significant Side Products
Q: I am observing a substantial amount of 2,4-Dichlorobenzoic acid in my crude product. How can I minimize this?
The formation of 2,4-Dichlorobenzoic acid is a clear indication of hydrolysis of the starting material, 2,4-Dichlorobenzoyl chloride.
Preventative Measures:
-
Strict Anhydrous Conditions: As mentioned previously, ensure that all your glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Purification of Starting Material: Ensure that your 2,4-Dichlorobenzoyl chloride is free from any residual HCl or water. Distillation of the starting material before use is recommended.
Q: My product is contaminated with a high-molecular-weight impurity. What is its likely identity?
In some cases, dimeric acyl cyanides can form as byproducts.[18] This is more likely to occur under certain conditions, particularly when using basic catalysts.
Mitigation Strategies:
-
Control of Basicity: If you are using a base in your reaction, carefully control its stoichiometry and addition rate.
-
Purification: These dimeric impurities can often be removed by careful fractional distillation or chromatography.
Problem: Difficulty in Product Isolation and Purification
Q: I am finding it difficult to separate my product from the copper salts after the reaction. What is the recommended work-up procedure?
The removal of copper salts after a reaction with CuCN can be challenging.
Effective Work-up Procedure:
-
Quenching with a Complexing Agent: After the reaction is complete and has cooled, the reaction mixture can be treated with a solution of a complexing agent such as aqueous ferric chloride or a mixture of aqueous ammonia and ammonium chloride. These will form soluble copper complexes that can be removed in the aqueous phase during an extraction.
-
Filtration: In some cases, the solid copper salts can be removed by filtration. However, the product may be adsorbed onto the solid, leading to lower yields. Washing the filter cake thoroughly with a suitable organic solvent is necessary.
Q: My distilled product is not pure. What are the probable impurities and how can I remove them?
Impurities in the distilled product can include unreacted starting material, the corresponding benzoic acid, or other side products.
Purification Techniques:
-
Fractional Distillation: Careful fractional distillation is often the most effective method for purifying this compound.[2] Using a fractionating column with a sufficient number of theoretical plates can help to separate compounds with close boiling points.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
-
Aqueous Wash: Washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities like 2,4-Dichlorobenzoic acid. This should be done carefully to avoid hydrolysis of the product.
Part 3: Detailed Experimental Protocols
The following are representative protocols for the synthesis of this compound. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound from 2,4-Dichlorobenzoyl chloride using CuCN
This protocol is based on the classical method of reacting an acyl chloride with copper(I) cyanide.[2][4]
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN), dried
-
High-boiling point solvent (e.g., o-dichlorobenzene), optional
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer, add dried copper(I) cyanide (1.1 equivalents).
-
Add 2,4-Dichlorobenzoyl chloride (1.0 equivalent). If using a solvent, add it at this stage.
-
Heat the reaction mixture with vigorous stirring to 180-200 °C.
-
Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., toluene).
-
Filter the mixture to remove the solid copper salts. Wash the filter cake with the same solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Caption: Workflow for the synthesis of this compound using CuCN.
Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis (PTC) with NaCN
This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-insoluble acyl chloride and the water-soluble cyanide salt.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.5 equivalents) in water.
-
In a separate addition funnel, prepare a solution of 2,4-Dichlorobenzoyl chloride (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in dichloromethane.
-
Add the organic solution to the aqueous solution and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 3: Palladium-Catalyzed Cyanation of 2,4-Dichlorobenzoyl chloride using K4[Fe(CN)6]
This protocol employs a less toxic cyanide source and a palladium catalyst.[12][13]
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., Xantphos)
-
Solvent (e.g., Dioxane or Toluene)
-
Base (e.g., K2CO3)
Procedure:
-
To a Schlenk flask, add Pd(OAc)2 (0.02 equivalents), the phosphine ligand (0.04 equivalents), K4[Fe(CN)6]·3H2O (0.5 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent, followed by 2,4-Dichlorobenzoyl chloride (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
References
- Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. National Institutes of Health.
- Rosenmund-von Braun Reaction. SynArchive.
- Rosenmund–von Braun reaction. Wikipedia.
- Synthesis of acyl cyanides in a hydrous reaction medium. Google Patents.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.
- benzoyl cyanide. Organic Syntheses Procedure.
- PTC Cyanation. PTC Organics, Inc.
- Process for the preparation of acyl cyanide compounds. Google Patents.
- Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. RSC Publishing.
- L-Proline-Promoted Rosenmund–von Braun Reaction. Thieme.
- Synthesis of benzoyl cyanide. Semantic Scholar.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
- Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst | Request PDF. ResearchGate.
- Acyl Cyanide. VI. The Synthesis of 1-Cyano-1-alkenyl Esters by the Reaction of Acyl Cyanides with Acid Chlorides. Synthesis and Mechanism. Bulletin of the Chemical Society of Japan.
- Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
- SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or 2,3-bis(2,4-dichlorophenyl)propanenitrile from 2,4-dichlorobenzyl chloride and sodium cyanide. ResearchGate.
- Process for the preparation of acyl cyanides. Google Patents.
- An In-depth Technical Guide on the Core Aspects of Benzoyl Cyanide: Natural Sources and Synthetic Production. Benchchem.
- Why is acetyl cyanide not obtained from acetyl chloride?. Chemistry Stack Exchange.
- An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. ResearchGate.
- Synthesis routes of 2,3-Dichlorobenzoyl cyanide. Benchchem.
- Sandmeyer reaction. Wikipedia.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- This compound 35022-43-6 wiki. Guidechem.
- This compound | CAS Number 35022-43-6. Klivon.
- Sandmeyer Reaction. Organic Chemistry Portal.
- (12) Patent Application Publication (10) Pub. No.: US 2006/0281948 A1. Googleapis.com.
- Sandmeyer Reaction Mechanism. BYJU'S.
- This compound. Biosynth.
- Phase-Transfer Catalysis (PTC). Macmillan Group.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ACS Publications.
- This compound - Data Sheet. United States Biological.
- Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
- This compound CAS#: 35022-43-6. ChemicalBook.
- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
- Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.
Sources
- 1. US5352827A - Synthesis of acyl cyanides in a hydrous reaction medium - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. synarchive.com [synarchive.com]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,4-Dichlorobenzoyl Cyanide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of crude 2,4-Dichlorobenzoyl Cyanide (CAS No: 35022-43-6). As a critical intermediate in the synthesis of pharmaceuticals and pesticides, its purity is paramount.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Part 1: Critical Safety Protocols & Handling
Your safety is the primary concern when working with cyanide-containing compounds. This compound is highly toxic and requires strict adherence to safety procedures.
Q: What are the essential safety precautions for handling this compound?
A: Due to its classification as a hazardous substance, all manipulations must be performed with the utmost care.[3][4] The primary risks include fatal toxicity if swallowed, skin and eye irritation, and the potential release of toxic gas.[5][6][7]
Core Safety Mandates:
-
Ventilation: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is non-negotiable. This includes:
-
A properly fitted lab coat.
-
Chemical splash goggles and a full-face shield.
-
Nitrile gloves (double-gloving is recommended). Ensure gloves are changed immediately upon contamination.[3]
-
-
Handling Solids: As a solid, care must be taken to avoid generating dust during weighing and transfer.[2][9]
-
Waste Disposal: All cyanide-contaminated waste (solid, liquid, and disposable PPE) must be segregated into a clearly labeled, dedicated hazardous waste container for disposal according to institutional and federal guidelines.[3][5]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[6] Ensure a cyanide poisoning antidote kit is available and that personnel are trained in its use. In case of exposure, seek immediate medical attention.[3][5]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: Persistent Yellow or Brown Discoloration
Q: My "purified" this compound is a yellow-to-brown solid, not the expected grey or off-white crystals. What causes this, and how can I remove the color?
A: Discoloration is a clear indicator of persistent impurities. Pure benzoyl cyanides are typically colorless or pale solids.[10] The color in your sample likely originates from two primary sources:
-
Unreacted Starting Materials: Residual 2,4-dichlorobenzoyl chloride that may have degraded or is complexed with trace metals.[11]
-
Side-Reaction Byproducts: Synthesis of acyl cyanides can sometimes lead to the formation of dimers or other colored polymeric materials, especially if the reaction is overheated or reaction times are prolonged.[10][12]
Troubleshooting Steps:
-
Activated Carbon Treatment during Recrystallization: This is the most direct method for removing colored impurities.
-
Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., Toluene or Dichloromethane).
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Stir or swirl the mixture for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
-
Re-purification with a Different Method: If recrystallization fails, the impurities may have similar solubility to your product. In this case, switching the purification principle is advised. Flash column chromatography is often effective at separating compounds with different polarities.
Issue 2: Low Yield After Purification
Q: My final yield after recrystallization/distillation is well below the theoretical maximum. What are the common points of product loss?
A: Significant product loss can be attributed to several factors throughout the purification workflow. Identifying the specific cause is key to optimizing your process.
-
Cause 1: Thermal Decomposition (During Distillation): Acyl cyanides can be thermally sensitive. Distillation at atmospheric pressure requires high temperatures, which can lead to decomposition and reduced yield.[10]
-
Solution: Always perform distillation under reduced pressure (vacuum distillation). This significantly lowers the boiling point, minimizing thermal stress on the compound.[10][13] For the related 2,3-dichlorobenzoyl cyanide, a boiling point of 115°C at 2 mbar has been reported, which is much safer than atmospheric distillation.[14]
-
-
Cause 2: Inappropriate Recrystallization Solvent: If the product is too soluble in the chosen solvent, even at cold temperatures, a significant portion will remain in the mother liquor.
-
Solution: Perform small-scale solubility tests to find an optimal solvent or solvent system. A good system is one where the compound is highly soluble when hot but poorly soluble when cold. Common systems for compounds like this include Toluene/Hexane, Dichloromethane/Petroleum Ether, or crystallization from a single solvent like Petroleum Ether.[14]
-
-
Cause 3: Premature Crystallization: If the product crystallizes too early during a hot filtration step (e.g., after activated carbon treatment), significant mechanical loss will occur.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtrations. Add a slight excess of hot solvent before filtering to ensure the product remains in solution.
-
Issue 3: Product Remains Oily or Fails to Solidify
Q: My purified product is an oil at room temperature instead of the expected solid. Why is this happening?
A: This is a classic sign of either residual solvent or the presence of impurities causing melting point depression. This compound is a solid at room temperature.[1][2]
Troubleshooting Steps:
-
Check for Residual Solvent: Ensure the product has been thoroughly dried under high vacuum for a sufficient period to remove all traces of solvent from the purification process.
-
Trituration: If the product is oily due to impurities, trituration can induce crystallization.
-
Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexane or pentane).
-
Use a glass rod to scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
Stir or sonicate the mixture. The impurities may dissolve in the cold solvent, leaving the purified product to crystallize.
-
-
Re-purify: If trituration fails, the impurity level is likely too high. A second purification step, preferably using a different method (e.g., column chromatography if recrystallization was used first), is necessary.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification method for crude this compound?
A1: For most lab-scale syntheses, recrystallization is the most efficient and straightforward initial purification technique. It is excellent for removing both less soluble impurities (via hot filtration) and more soluble impurities (which remain in the mother liquor). If the crude product is heavily contaminated or contains impurities with similar solubility, flash column chromatography is the superior choice due to its higher resolving power.[15] Vacuum distillation is also a viable option, particularly if the primary impurities are non-volatile salts or polymeric materials.[14]
Q2: How can I reliably assess the purity of my final product?
A2: A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting non-volatile impurities.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or unreacted starting materials.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Q3: What are the best practices for storing purified this compound?
A3: To prevent degradation, the purified compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[3][17] Given its reactivity, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
Q4: What are the primary impurities I should expect in my crude product?
A4: The impurity profile depends on the synthetic route, but common contaminants include:
-
Unreacted 2,4-Dichlorobenzoyl chloride: The acyl chloride starting material.[11]
-
Inorganic Salts: Cyanide sources like CuCN or NaCl/KCl from the reaction.[14][18]
-
Hydrolysis Product: 2,4-Dichlorobenzoic acid, if the compound is exposed to moisture.
-
Solvent Residues: Solvents used in the reaction or initial workup.
Part 4: Standardized Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for removing impurities with different solubility characteristics than the target compound.
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., Toluene) dropwise while heating. A good solvent will fully dissolve the product when hot. Cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable single-solvent system. If no crystals form, add an anti-solvent (e.g., Hexane) dropwise until turbidity persists, then reheat to clarify and cool again.
-
Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add 1-2% (w/w) of activated carbon and heat with swirling for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating compounds based on polarity.[15]
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) that gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing is common). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all solvent traces.
Part 5: Data Summary & Visualization
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35022-43-6 | [1] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| Appearance | Grey or off-white solid | [2][9] |
| Boiling Point | 304.8 ± 32.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane | [1][9] |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: A decision tree for decolorizing impure product.
References
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Organic Syntheses. (n.d.). Benzyl Cyanide.
- Organic Syntheses. (1944). Benzoyl Cyanide. Org. Synth., 24, 14. DOI: 10.15227/orgsyn.024.0014.
- Google Patents. (2006). US 2006/0281948 A1 - Process for preparing substituted benzoyl cyanides.
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Google Patents. (2000). US 6,639,072 B1 - Process for the preparation of lamotrigine and its intermediates.
- Google Patents. (n.d.). US4113773A - Process for the production of benzoyl cyanide (I).
- Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302. DOI: 10.15227/orgsyn.102.0276.
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- 4. 2,4-Dichlorobenzyl Cyanide | 6306-60-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 35022-43-6|this compound|BLD Pharm [bldpharm.com]
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- 11. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 12. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 13. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 14. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. klivon.com [klivon.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
stability issues of 2,4-Dichlorobenzoyl cyanide under different conditions
Welcome to the technical support guide for 2,4-Dichlorobenzoyl cyanide (CAS 35022-43-6). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation and storage. As a highly reactive synthetic intermediate, understanding its stability profile is critical for successful and reproducible outcomes.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and best practices for handling reactive aroyl cyanides.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low reaction yield with 2,4-Dichlorobenzoic acid detected as a major byproduct.
Question: I am performing a reaction where this compound is the electrophile. However, my yields are consistently low, and analysis (e.g., LC-MS, NMR) shows a significant amount of 2,4-Dichlorobenzoic acid. What is causing this, and how can I prevent it?
Answer:
Primary Cause: Hydrolysis. The most common cause for the formation of the corresponding carboxylic acid is the hydrolysis of the acyl cyanide. Acyl cyanides are highly susceptible to reaction with water, even trace amounts present in solvents, reagents, or the atmosphere.[1]
Mechanistic Explanation: The carbonyl carbon in this compound is highly electrophilic. Water acts as a nucleophile, attacking this carbon. This process is often catalyzed by acidic or basic conditions. The initial tetrahedral intermediate rapidly collapses, eliminating hydrogen cyanide (a toxic gas) and forming the more stable 2,4-Dichlorobenzoic acid.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and allow it to cool in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.[1]
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. If using bottled anhydrous solvents, use a syringe/cannula technique under an inert atmosphere to prevent moisture ingress. Dichloromethane is a suitable solvent for this compound.[2]
-
Reagents: Ensure all other reagents are anhydrous. Dry them using standard laboratory procedures if necessary.
-
-
Inert Atmosphere Techniques:
-
Handle this compound and set up the reaction under a dry, inert atmosphere. This can be achieved using a glove box or Schlenk line techniques.[1]
-
-
Control Reaction pH:
-
The hydrolysis of acyl cyanides is catalyzed by both acids and bases.[1] If your reaction conditions are neutral or basic, the presence of even slight moisture can be highly detrimental.
-
Avoid any aqueous workup steps until the reaction with the acyl cyanide is complete and the compound has been consumed.
-
-
Reagent Purity:
-
Use high-purity this compound. Impurities from its synthesis could potentially introduce or generate water.
-
Issue 2: The solid this compound has changed in appearance (e.g., discoloration, clumping) during storage.
Question: My container of this compound, which was initially a grey solid, now appears discolored and clumpy. Is the material degrading, and is it still usable?
Answer:
Primary Cause: Improper Storage and/or Exposure to Atmosphere. Changes in the physical appearance of the solid are strong indicators of degradation. Clumping often suggests hygroscopicity and moisture absorption, leading to hydrolysis at the solid-air interface. Discoloration can indicate the formation of polymeric byproducts or other degradation products.
Mechanistic Explanation:
-
Hydrolysis: As discussed in Issue 1, moisture from the air will react with the solid, forming 2,4-Dichlorobenzoic acid and hydrogen cyanide.
-
Polymerization: Acyl cyanides can be susceptible to polymerization, which can be initiated by basic impurities or exposure to certain conditions.[1] This often results in the formation of insoluble, higher molecular weight materials.
-
Dimerization: Dimerization can be a significant side reaction, especially if impurities are present from the synthesis process.
Troubleshooting and Verification:
-
Assess Usability: The material is likely compromised. Before use, you must assess its purity.
-
Take a small, representative sample and analyze it using techniques like ¹H NMR, IR spectroscopy, or LC-MS.
-
Look for the characteristic peaks of 2,4-Dichlorobenzoic acid or broad, unresolved signals suggestive of polymers.
-
-
Implement Strict Storage Protocols: To prevent this in the future, adhere to the following storage protocol.
Protocol: Recommended Handling and Storage
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Inert Environment: If possible, transfer the material inside a glovebox into smaller, pre-dried vials suitable for single-use, to minimize repeated exposure of the bulk container to the atmosphere.
-
Primary Container: Always store this compound in a tightly sealed container.[1]
-
Secondary Container: Place the primary container inside a sealable secondary container, such as a polypropylene box, along with a desiccant.[3]
-
Temperature: Store in a cool, dry place. A recommended storage temperature is 2°C - 8°C.
-
Atmosphere: For long-term storage, flush the container headspace with a dry, inert gas like argon or nitrogen before sealing.
-
Segregation: Store separately from acids, bases, oxidizing agents, and any aqueous solutions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The most significant degradation pathway is hydrolysis, which converts the compound to 2,4-Dichlorobenzoic acid and hydrogen cyanide. Other potential pathways include polymerization and reactions with other nucleophiles (e.g., alcohols, amines). The dichlorinated aromatic ring itself is generally stable but can undergo degradation under specific conditions like high-intensity UV irradiation or certain microbial actions.[5][6][7]
Caption: Key stability and reactivity pathways for this compound.
Q2: What solvents and reagents are incompatible with this compound?
Due to its high reactivity, several common laboratory chemicals should be avoided. The following table summarizes key incompatibilities.
| Incompatible Class | Specific Examples | Consequence of Interaction |
| Water & Protic Solvents | Water, Methanol, Ethanol | Rapid hydrolysis to 2,4-Dichlorobenzoic acid. |
| Strong Acids | HCl, H₂SO₄ | Can catalyze hydrolysis. May react to generate toxic HCN gas.[3][8][9] |
| Strong Bases | NaOH, KOH, Amines | Can catalyze hydrolysis and/or polymerization.[1][8][9] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Potential for vigorous, exothermic reaction.[8][9] |
| Strong Reducing Agents | Hydrides (e.g., NaBH₄) | Reduction of the carbonyl and/or cyanide group.[8][9] |
Q3: What are the recommended temperature conditions for handling and storing this compound?
-
Storage: Long-term storage at 2°C - 8°C is recommended to minimize thermal degradation and side reactions.
-
Handling: Whenever possible, handle the solid compound at ambient temperature.
-
Reactions: Reactions involving this compound should be conducted at the lowest effective temperature. If heating is necessary, it should be carefully controlled, as high temperatures (e.g., >150°C) can promote decomposition or unwanted side reactions.[10] Avoid prolonged heating.[1]
Q4: Is this compound sensitive to light?
Q5: What safety precautions are necessary when working with this compound?
This compound is a toxic substance and a cyanide derivative. All work must be conducted with rigorous safety protocols.
Caption: Workflow for the safe handling of this compound.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or potential release of hydrogen cyanide gas.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves. Double-gloving is recommended.[11][12]
-
Prevent HCN Generation: Never allow cyanide compounds to come into contact with acids.[3][4] Keep all acidic solutions out of the immediate work area.
-
Decontamination: All glassware and surfaces that come into contact with the compound should be decontaminated. A common method is to rinse with a dilute alkaline bleach solution (pH ≥ 10) inside the fume hood.[3]
-
Waste Disposal: Dispose of all contaminated materials (gloves, wipes, etc.) and residual chemicals as hazardous cyanide waste according to your institution's guidelines.[11][12]
References
- ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain....
- Organic Chemistry Portal. (n.d.). Alkanoyl and Aroyl Cyanide synthesis by Cyanation.
- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.
- ResearchGate. (n.d.). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences....
- Stanford University. (n.d.). Information on Cyanide Compounds.
- University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE.
- Eawag. (1997). 2,4-Dichlorobenzoate Degradation Pathway.
Sources
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- 2. usbio.net [usbio.net]
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- 4. safety.pitt.edu [safety.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 2,4-Dichlorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 8. 2,4-Dichlorophenylacetonitrile(6306-60-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2,4-Dichlorophenylacetonitrile(6306-60-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 10. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions [yyhx.ciac.jl.cn]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Synthesis of 2,4-Dichlorobenzoyl Cyanide
Welcome to the technical support center for the synthesis of 2,4-Dichlorobenzoyl Cyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal explanations and field-proven solutions necessary to optimize your experimental outcomes. This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, such as the anticonvulsant Lamotrigine.[1][2] Its high reactivity, while synthetically useful, also makes it susceptible to several side reactions that can impact yield and purity.
This document is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a Q&A format, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses problems you may encounter at the bench. Each issue is followed by an analysis of the probable chemical cause and a series of actionable troubleshooting steps.
Q1: My final yield is significantly lower than expected, and my workup has isolated 2,4-dichlorobenzoic acid. What is the cause?
Probable Cause: Hydrolysis.
This is the most common side reaction. Acyl cyanides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acid.[3] The starting material, 2,4-dichlorobenzoyl chloride, is also readily hydrolyzed. This reaction can occur during the synthesis itself if reagents and solvents are not rigorously dried, or during the workup phase if aqueous solutions are used prematurely.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried (e.g., at 120°C overnight) and cooled under a stream of dry, inert gas like nitrogen or argon.
-
Use Anhydrous Solvents: Employ commercially available anhydrous solvents. If preparing your own, ensure they are properly dried and stored over molecular sieves. Aprotic solvents like acetonitrile or toluene are commonly used.[4][5]
-
Dry Reagents: Ensure your cyanide source is anhydrous. If using salts like NaCN or KCN, they should be dried in a vacuum oven before use.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers and filtration, under a positive pressure of an inert gas using Schlenk line or glove box techniques.
-
Avoid Aqueous Workup: Do not use any aqueous workup steps until the reaction is complete and the acyl cyanide has been consumed in a subsequent step or isolated. If isolation is necessary, quench the reaction and perform extractions with dry solvents.
Q2: I'm observing a significant amount of an insoluble, high-molecular-weight byproduct that is difficult to filter. What is it and how can I prevent it?
Probable Cause: Dimerization or Polymerization.
Acyl cyanides have a known tendency to dimerize or even polymerize, particularly in the presence of basic impurities or when heated for prolonged periods.[3][6][7] This side reaction is often catalyzed by excess cyanide ions or other basic species in the reaction mixture, leading to significant yield loss and purification challenges.[8]
Troubleshooting Steps:
-
Use a Copper(I) Cyanide Catalyst: The use of Cu(I)CN as the cyanide source, or as a co-catalyst, is highly effective at suppressing the formation of dimeric acyl cyanides.[3][4] The copper coordinates to the cyanide, moderating its nucleophilicity and basicity.
-
Control Stoichiometry: Avoid a large excess of the cyanide salt. A slight excess (e.g., 1.05-1.1 equivalents) is typically sufficient.[5]
-
Maintain Neutral or Slightly Acidic pH: Basic conditions promote this side reaction. Ensure all reagents and solvents are free from basic contaminants.
-
Temperature Control: Avoid excessive heating. While the reaction often requires elevated temperatures (e.g., 80-165°C), monitor the temperature closely and avoid prolonged heating after the reaction has reached completion.[5][9]
-
Purity of Starting Materials: Use high-purity 2,4-dichlorobenzoyl chloride. Impurities from its synthesis could potentially initiate polymerization.
Q3: My crude product analysis (GC-MS, ¹H NMR) shows a significant amount of unreacted 2,4-dichlorobenzoyl chloride. How can I drive the reaction to completion?
Probable Cause: Insufficient Reactivity or Poor Mass Transfer.
This issue arises from reaction conditions that are not optimal for achieving full conversion. The reaction between a solid cyanide salt and a liquid/dissolved acyl chloride is a two-phase reaction, which can be limited by the surface area and solubility of the salt.[10]
Troubleshooting Steps:
-
Optimize the Cyanide Source:
-
CuCN: Generally provides clean conversions but can be slow due to low solubility. Using a polar aprotic solvent like acetonitrile can improve its solubility and reaction rate.[11]
-
NaCN/KCN: More soluble and reactive but can lead to more side products. Their use often benefits from a phase-transfer catalyst.
-
-
Incorporate a Phase-Transfer Catalyst (PTC): When using NaCN or KCN in a solvent like toluene, a PTC such as tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB) can be highly effective. The PTC transports the cyanide anion into the organic phase, dramatically increasing the reaction rate.[11] CTAB has been shown to prevent the clumping of CuCN, leading to more consistent results.[11]
-
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, this must be balanced against the risk of promoting side reactions like dimerization or decomposition.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the interaction between the dissolved acyl chloride and the solid cyanide salt.
-
Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, GC-MS, IR) to ensure it is allowed to run to completion. Check for the disappearance of the starting acyl chloride peak/spot.[3]
Q4: My product is contaminated with ethyl 2,4-dichlorobenzoate. I did not add ethanol to my reaction. Where did this come from?
Probable Cause: Reaction with a Nucleophilic Solvent.
This side product indicates that a nucleophilic species, in this case, ethanol, was present in your reaction. 2,4-Dichlorobenzoyl chloride is a highly reactive acylating agent and will readily react with alcohols to form esters.[12] The source could be the use of non-absolute or "denatured" ethanol as a solvent or cleaning agent, or impurities in other reagents.
Troubleshooting Steps:
-
Strict Solvent Selection: Use only high-purity, anhydrous, aprotic solvents such as acetonitrile, toluene, or dichlorobenzene for the reaction.[3][4] Never use protic solvents like alcohols (methanol, ethanol) or water.
-
Verify Solvent Purity: If you suspect contamination, obtain a fresh bottle of anhydrous solvent or re-purify your existing solvent stock.
-
Glassware Preparation: Ensure that all glassware is not only dry but also free from residual cleaning solvents. A final rinse with a small amount of the reaction solvent before use is good practice.
Process Visualization
To better understand the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction pathway.
Caption: Main synthesis pathway for this compound.
Sources
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- 2. klivon.com [klivon.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
- 9. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of 2,4-Dichlorobenzoyl Cyanide Acylation
Welcome to the technical support guide for the optimization of acylation reactions using 2,4-Dichlorobenzoyl Cyanide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific electrophilic aromatic substitution reaction. The question-and-answer format directly addresses potential challenges, explaining the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Foundational Knowledge & Safety
This section addresses crucial preliminary considerations for safety and reagent handling, which are paramount for a successful and safe experiment.
Q1: What are the primary safety concerns when working with this compound and the associated reagents?
A: The acylation reaction involves several hazardous materials that require strict adherence to safety protocols.
-
This compound: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause serious eye irritation and may cause an allergic skin reaction.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][3][4]
-
Lewis Acid Catalysts (e.g., Aluminum Chloride, AlCl₃): Anhydrous aluminum chloride is a powerful corrosive and is extremely water-sensitive.[5] It reacts violently with moisture, including humidity in the air or on your skin, to release corrosive hydrogen chloride (HCl) gas.[5] Ensure it is handled quickly in a dry environment (e.g., under an inert atmosphere) and that all glassware is scrupulously dried.
-
Acylating Agents and Solvents: Acyl chlorides are corrosive and lachrymatory.[4] Solvents like dichloromethane (DCM) or dichloroethane (DCE) have their own toxicological profiles and should be handled within a fume hood.
Always have emergency eyewash stations and safety showers readily accessible.[3][4] Dispose of all chemical waste according to your institution's approved waste disposal plan.[3][4]
Section 2: Troubleshooting Low Yield and Side Reactions
Low product yield is one of the most common challenges in Friedel-Crafts acylation. This section provides a systematic approach to diagnosing and resolving this issue.
Q2: My reaction is resulting in a very low yield or failing to proceed. What are the most likely causes?
A: A low or non-existent yield in a Friedel-Crafts acylation typically points to one of three main areas: an inactive catalyst, an unreactive substrate, or suboptimal reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is highly sensitive to moisture.[6] Any trace of water in your reagents, solvent, or on the glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated aromatic rings.[6] If your aromatic starting material contains potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or another acyl group), it will be too electron-poor to be acylated.[6]
-
Solution: If your substrate is deactivated, this reaction may not be suitable. Consider alternative synthetic routes.
-
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[6] The product, an aromatic ketone, is a Lewis base that forms a stable complex with the catalyst.[8] This complexation removes the catalyst from the reaction cycle, preventing it from activating more acyl cyanide.
-
Solution: Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. For some substrates, increasing the loading to 1.5-2.0 equivalents may be necessary.
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Q3: I am getting multiple products. How can I improve the selectivity?
A: While Friedel-Crafts acylation is known for being less prone to polysubstitution than alkylation, observing multiple products is still possible.[6]
-
Cause: The primary reason is often the presence of highly activating groups (e.g., -OH, -NH₂) on the aromatic ring, which can make the initial product susceptible to a second acylation, despite the deactivating effect of the newly introduced ketone.[9] Isomer formation (ortho-, para-) is also a key consideration, dictated by the directing effects of substituents on the aromatic ring.
-
Troubleshooting Steps:
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often enhance selectivity by favoring the kinetically preferred product and reducing the rate of subsequent reactions.[6]
-
Order of Addition: A slow, dropwise addition of the this compound to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the acylating agent, minimizing polysubstitution.[5]
-
Protecting Groups: For substrates with highly activating groups like phenols or anilines, using a protecting group strategy is often necessary before performing the acylation.
-
Section 3: Optimizing Key Reaction Parameters
Fine-tuning the reaction components is essential for maximizing yield and purity.
Q4: How do I select the appropriate solvent and Lewis Acid catalyst?
A: The choice of solvent and catalyst are interdependent and critical for success. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.
| Parameter | Recommendations & Rationale |
| Lewis Acid Catalyst | AlCl₃ (Aluminum Chloride): The most common and reactive catalyst. Requires stoichiometric amounts.[10] FeCl₃ (Iron(III) Chloride): A milder and sometimes more cost-effective alternative, though it may require higher temperatures or longer reaction times.[11][12] |
| Solvent | Dichloromethane (DCM): Often a good starting point due to its low boiling point and ability to dissolve many organic compounds.[5] 1,2-Dichloroethane (DCE): Useful for reactions requiring higher temperatures. Carbon Disulfide (CS₂): A traditional solvent that is effective but highly flammable and toxic. Nitrobenzene: Can be used for very unreactive substrates as it can dissolve AlCl₃ well, but it is also toxic and can be difficult to remove. |
| Anhydrous Conditions | Crucial: Regardless of the choice, the solvent must be anhydrous to prevent catalyst deactivation.[6][7] Using a solvent from a sealed bottle or one freshly distilled over a drying agent is recommended. |
Section 4: Experimental Protocol and Workflow
This section provides a general workflow and a detailed protocol for performing the acylation reaction.
Caption: General experimental workflow for Friedel-Crafts acylation.
Detailed Protocol: Acylation of Anisole
This protocol describes the acylation of anisole with this compound. Note: Quantities are representative and should be scaled as needed.
-
Preparation:
-
Place a 250 mL round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Ensure all glassware has been oven-dried (e.g., at 120°C overnight) and assembled while hot, then allowed to cool under the inert gas stream.[7]
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.33 g, 10 mmol) followed by 20 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting suspension to 0°C in an ice-water bath with stirring.[5]
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of anisole (0.97 g, 9 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Separately, prepare a solution of this compound (2.00 g, 10 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a separate beaker containing 50 g of crushed ice and 15 mL of concentrated HCl.[5] This step is exothermic and will release HCl gas; perform it in a fume hood with vigorous stirring. The purpose of the acid is to protonate any remaining Lewis basic species and break up the aluminum-ketone complex.[13]
-
Transfer the quenched mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM.[5]
-
Combine all organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Section 5: Analytical Characterization
Q5: Which analytical methods are best for monitoring the reaction and confirming the product structure?
A: A combination of chromatographic and spectroscopic techniques is essential.
| Technique | Application in Workflow |
| Thin Layer Chromatography (TLC) | Ideal for rapid, qualitative monitoring of reaction progress at the bench. Allows you to visualize the consumption of starting materials and the appearance of the product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides quantitative information on reaction conversion and can help identify volatile byproducts. The mass spectrum is crucial for confirming the molecular weight of the product.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A powerful tool for analyzing less volatile compounds and complex reaction mixtures, offering high sensitivity and specificity.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation of the final product, confirming the connectivity of atoms and the position of acylation on the aromatic ring.[13][17] |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of the key carbonyl (C=O) functional group in the ketone product, which typically shows a strong absorption band around 1680 cm⁻¹.[13] |
By following this structured troubleshooting and optimization guide, you will be better equipped to overcome common challenges and achieve high yields of pure product in your this compound acylation reactions.
References
- Fisher Scientific. (2010). SAFETY DATA SHEET - (2,6-Dichlorophenyl)acetonitrile.
- SMV Vlogs. (2020).
- Fisher Scientific. SAFETY DATA SHEET - Benzoyl chloride, 2,4-dichloro-.
- Merck Millipore.
- Santa Cruz Biotechnology, Inc. (2018).
- University of Michigan.
- Guidechem. 2,3-Dichlorobenzoyl cyanide (cas 77668-42-9) SDS/MSDS download.
- ACS Publications. A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Beilstein-Institut. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
- BenchChem.
- Sigma-Aldrich.
- BenchChem. common side reactions of acetyl cyanide and how to avoid them.
- BenchChem.
- Wikipedia. Friedel–Crafts reaction.
- Chemguide. the acylation of benzene - electrophilic substitution.
- Khan, I. A., & Ali, S. (2007). Acylated products using acetylchloride and benzoylchloride.
- U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- BenchChem. Comparative Guide to Analytical Methods for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Detection.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Cyanide. NCBI Bookshelf.
- OI Analytical. Cyanide Analysis Guide.
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- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
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- 12. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 13. m.youtube.com [m.youtube.com]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,4-Dichlorobenzoyl Cyanide
Welcome to the technical support guide for the purification of 2,4-Dichlorobenzoyl Cyanide (CAS 35022-43-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of crude this compound is heavily dependent on the synthetic route employed, but typically includes a few common species. Understanding these is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The most common impurity is the starting acyl chloride, 2,4-Dichlorobenzoyl chloride . Its presence indicates an incomplete reaction.[1][2]
-
Hydrolysis Products: this compound is highly susceptible to hydrolysis, especially if any moisture is present during synthesis or workup. This leads to the formation of 2,4-Dichlorobenzoic acid .[2][3]
-
Side-Reaction Products: In the presence of basic impurities or elevated temperatures, acyl cyanides can undergo self-condensation or polymerization, leading to dimeric structures or intractable tars.[3][4] By-products like 2,4-Dichlorobenzoic anhydride can also form.[1]
-
Residual Catalysts and Reagents: If copper(I) cyanide is used in the synthesis, trace amounts of copper salts may remain.[5][6] Excess inorganic cyanide salts (e.g., NaCN, KCN) may also be present.
Q2: What is the expected appearance of pure this compound?
Pure this compound is typically a grey, off-white, or light yellow solid.[7][8] A significant deviation, such as a dark brown or oily appearance, often indicates the presence of polymeric byproducts or residual metallic impurities.
Q3: What are the primary strategies for purifying this compound?
There are three main techniques, and the choice depends on the scale of the reaction and the nature of the impurities:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. This is often the most effective method for achieving high purity on a lab scale.
-
Aqueous Washing/Extraction: An essential workup step to remove water-soluble impurities like inorganic salts and acidic/basic byproducts before further purification.
-
Column Chromatography: Useful for separating compounds with different polarities, but can be problematic as this compound may be sensitive to silica gel.[9][10]
-
Vacuum Distillation: Effective for purification, especially on a larger scale, provided the compound is thermally stable under vacuum conditions.[5][11]
Q4: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the main component and non-volatile impurities.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents or unreacted 2,4-Dichlorobenzoyl chloride.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of purity by showing signals corresponding to the product and any proton-containing impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process, providing probable causes and actionable solutions.
Problem 1: My final product is a yellow or brown solid/oil, not the expected off-white solid.
-
Probable Cause 1: Residual Metal Impurities. If a copper catalyst was used in the synthesis, trace amounts of copper salts can discolor the product.
-
Solution: Before final purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous chelating agent solution like ammonium chloride or dilute aqueous ammonia to sequester and remove the metal ions. Follow with a brine wash.[13]
-
-
Probable Cause 2: Thermal Decomposition or Polymerization. Acyl cyanides can be thermally labile. Overheating during solvent removal or distillation can lead to the formation of colored, often polymeric, byproducts.[3]
-
Solution: Always remove solvents under reduced pressure at the lowest practical temperature. If performing vacuum distillation, ensure the vacuum is stable and the heating bath temperature is carefully controlled.[11]
-
-
Probable Cause 3: Basic Impurities. Trace basic impurities can catalyze the formation of colored polymers.[3]
-
Solution: During the workup, a wash with dilute acid (e.g., 1M HCl) can help neutralize any basic residues. Ensure all glassware is scrupulously clean.
-
Problem 2: My NMR spectrum shows the presence of 2,4-Dichlorobenzoic acid.
-
Probable Cause: Hydrolysis. The product has been exposed to water during the workup or purification. This compound is moisture-sensitive.[2]
-
Solution: Acid/Base Extraction. This is the most effective way to remove the acidic impurity. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] The 2,4-Dichlorobenzoic acid will react to form its sodium salt, which is water-soluble and will be extracted into the aqueous phase.
-
Workflow:
-
Dissolve crude product in ethyl acetate.
-
Transfer to a separatory funnel.
-
Wash 2-3 times with saturated NaHCO₃ solution.
-
Wash once with water, then once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
-
Problem 3: My product appears to be decomposing during silica gel column chromatography.
-
Probable Cause: Silica Gel Acidity/Basicity. Standard silica gel is slightly acidic and can catalyze the hydrolysis or decomposition of sensitive compounds like acyl cyanides.[9][10]
-
Solution 1: Deactivate the Silica Gel. Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the eluent system containing a small amount of a neutralizer, such as triethylamine (~0.5-1% v/v). The triethylamine will occupy the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like alumina (neutral or basic grade, depending on compound stability) or Florisil.[10]
-
Solution 3: Avoid Chromatography. If possible, rely on recrystallization or distillation for purification. Chromatography should be a last resort for this class of compounds.
-
Problem 4: My yield is very low after recrystallization.
-
Probable Cause 1: Incorrect Solvent Choice. The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss of product in the mother liquor.[9]
-
Solution: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but have poor solubility when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) is often effective. For related compounds, systems like cyclohexane/hexane or toluene/petroleum ether have been used.[11][14]
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crystallize prematurely on the filter paper or funnel.
-
Solution: Use a heated filter funnel or pre-heat the funnel with hot solvent. Use a fluted filter paper for faster filtration. Add a small excess of hot solvent before filtering to ensure the product remains in solution.
-
Data & Protocols
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision tree for purification of this compound.
Table 1: Common Impurities & Removal Strategies
| Impurity | Chemical Structure | Probable Source | Recommended Removal Method |
| 2,4-Dichlorobenzoyl chloride | Cl₂C₆H₃COCl | Incomplete reaction | Vacuum Distillation; Careful Column Chromatography |
| 2,4-Dichlorobenzoic acid | Cl₂C₆H₃COOH | Hydrolysis of product or starting material | Aqueous wash with NaHCO₃ or other mild base |
| Copper Salts | Cu⁺/Cu²⁺ | Catalyst residue | Aqueous wash with NH₄Cl or dilute NH₄OH |
| Polymeric Byproducts | High MW Oligomers | Thermal stress; basic conditions | Recrystallization (impurities remain in mother liquor) |
Table 2: Recrystallization Solvent Screening
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Comments |
| Hexane | Poor | Moderate | Good choice for final crystallization. |
| Cyclohexane | Poor | Moderate | Similar to hexane; can be used in a mixture.[14] |
| Toluene | Good | Excellent | Too soluble for single-solvent use; good as the primary solvent in a two-solvent system. |
| Petroleum Ether | Poor | Good | A common and effective choice for crystallizing related compounds.[11] |
| Dichloromethane | Excellent | Excellent | Generally unsuitable for recrystallization due to high solubility and low boiling point. |
| Toluene/Hexane | Adjustable | Excellent | A promising two-solvent system. Dissolve in minimal hot toluene and add hot hexane until cloudy. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for purifying a solid, crude this compound product that is substantially pure but contains minor colored impurities or byproducts.
-
Solvent Selection: Based on prior screening (see Table 2), select an appropriate solvent system (e.g., petroleum ether or a toluene/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-component system) to just dissolve the solid while heating and stirring on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask. Pre-heat the filter funnel and use fluted filter paper. Pour the hot solution through the filter quickly.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask. Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by HPLC, NMR, and melting point.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. The method may require optimization for your specific instrument and impurity profile.[12]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (with 0.1% formic or phosphoric acid)
-
Solvent B: Acetonitrile (with 0.1% formic or phosphoric acid)
-
-
Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 15-20 minutes.
-
-
Analysis: Inject the sample. Purity is typically calculated using the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- BenchChem. (2025). Common side reactions of acetyl cyanide and how to avoid them. Tech Support Document.
- Guidechem. (n.d.). This compound 35022-43-6 wiki.
- Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 3, 114. [Link]
- BenchChem. (2025). Benzoyl Cyanide as a Cyanating Agent in Organic Reactions.
- BenchChem. (2025). Purification strategies for removing unreacted aldehyde from cyanohydrin product. Tech Support Document.
- Xiang, S., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2187. [Link]
- Krasovskiy, A., & Knochel, P. (2004). Supporting Information for A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds.
- Google Patents. (n.d.). EP0005484B1 - Process for the preparation of acyl cyanides.
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- Google Patents. (n.d.). US 2006/0281948 A1 - Process for preparing substituted benzoyl cyanides.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2,4'-Dichlorobenzophenone.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Request PDF. [Link]
- Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. [Link]
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- 4. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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preventing decomposition of 2,4-Dichlorobenzoyl cyanide during storage
Welcome to the technical support center for 2,4-Dichlorobenzoyl Cyanide (2,4-DCBC). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this highly reactive intermediate during storage and experimental use. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of this compound shows a lower purity than expected. What could be the cause?
A1: Initial low purity can be attributed to several factors, even in a seemingly sealed container. The most common cause is micro-exposure to atmospheric moisture during packaging or if the container seal was compromised during shipping. This compound is exceptionally sensitive to moisture, leading to rapid hydrolysis. It is also crucial to verify the supplier's certificate of analysis to ensure the initial purity met specifications.
Q2: What are the primary signs of decomposition in this compound?
A2: Visual signs of decomposition can include a change in the physical appearance of the solid, such as clumping or discoloration. Chemically, the most definitive sign is the appearance of new peaks in your analytical chromatogram (e.g., HPLC) or NMR spectrum. The primary decomposition product is 2,4-dichlorobenzoic acid, which will have a different retention time and distinct spectral signature from the parent compound.
Q3: What is the white solid that has formed in my container of this compound over time?
A3: The formation of a white solid is a strong indicator of hydrolysis. This compound reacts with water to form 2,4-dichlorobenzoic acid, which is a white crystalline solid. This reaction is the most common decomposition pathway.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: While refrigeration is recommended to slow down potential degradation, a standard laboratory refrigerator is not ideal due to the potential for moisture condensation, especially if the container is opened while still cold. If refrigeration is used, it should be a desiccated, explosion-proof unit. Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture from the air condensing on the cold solid.
Q5: Is this compound sensitive to light?
A5: While the primary sensitivity of acyl cyanides is to moisture and heat, it is best practice to store all reactive chemical intermediates in the dark to prevent any potential photochemical degradation pathways. Many suppliers provide this compound in amber glass bottles to mitigate light exposure.
Troubleshooting Guide: Preventing and Diagnosing Decomposition
This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
Issue 1: Rapid Purity Loss After Opening
Symptoms:
-
A significant drop in purity as determined by HPLC or NMR analysis after the first use.
-
The presence of a new, more polar peak in the HPLC chromatogram, likely corresponding to 2,4-dichlorobenzoic acid.
Root Cause Analysis:
The most probable cause is exposure to atmospheric moisture and/or oxygen upon opening the container. The acyl cyanide functional group is highly electrophilic and susceptible to nucleophilic attack by water.
Workflow for Troubleshooting Purity Loss:
Caption: Troubleshooting workflow for purity loss.
Preventative & Corrective Actions:
-
Implement Inert Atmosphere Techniques: Handle this compound exclusively under a dry, inert atmosphere such as argon or nitrogen.[1] A glovebox is the ideal environment for manipulating the solid.[1] For solution-based transfers, use Schlenk line techniques with oven-dried glassware.[2][3]
-
Use Dry Solvents: Ensure all solvents used to dissolve this compound are anhydrous.
-
Proper Sealing: After use, flush the headspace of the container with an inert gas before tightly resealing. Parafilm can be used as an extra precaution around the cap.[4]
-
Aliquoting: For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Variability in reaction yields or kinetics.
-
Formation of unexpected byproducts.
Root Cause Analysis:
Decomposition of this compound can lead to a lower effective concentration of the active reagent and the introduction of contaminants (e.g., 2,4-dichlorobenzoic acid) that may interfere with your reaction.
Decomposition Pathways:
Caption: Primary decomposition pathways for 2,4-DCBC.
Preventative & Corrective Actions:
-
Purity Check Before Use: Always perform a quick purity analysis (e.g., by TLC or a rapid HPLC method) on your this compound before using it in a critical reaction, especially if the container has been opened previously.
-
Purification: If minor degradation is observed, consider purifying the material by vacuum distillation or recrystallization from a non-protic solvent immediately before use. However, procuring fresh material is often the more reliable option.
Recommended Storage Conditions
To maximize the shelf-life of this compound, adhere to the following storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding atmospheric moisture.[1][5] |
| Light | Store in the dark (Amber Vial) | Protects against potential photochemical degradation.[4] |
| Container | Tightly sealed, airtight container | Prevents ingress of moisture and oxygen.[2] |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment and safety. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis product, 2,4-dichlorobenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards for this compound and 2,4-dichlorobenzoic acid
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio (e.g., 60:40 A:B) and ramp to a higher organic concentration (e.g., 10:90 A:B) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile (e.g., 1 mg/mL) under an inert atmosphere.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and reference standards.
-
Identify the peaks based on retention times. 2,4-dichlorobenzoic acid, being more polar, will have a shorter retention time than this compound.
-
Calculate the purity based on the peak area percentage.
5. Identification of 2,4-dichlorobenzoic acid by NMR:
-
If a significant impurity is detected, it can be confirmed as 2,4-dichlorobenzoic acid by comparing its 1H and 13C NMR spectra with known data.
-
Expected 1H NMR shifts (DMSO-d6): Signals in the aromatic region around δ 7.5-7.9 ppm.[6]
-
Expected 13C NMR shifts (DMSO-d6): Carbonyl carbon around δ 165.9 ppm and aromatic carbons between δ 127-137 ppm.[6]
References
- Department of Chemistry, University of Rochester. How to Store Reagents. [Online]. Available: [Link]
- BenchChem.
- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) - 2,4-Dichlorobenzoic acid. [Online]. Available: [Link]
- Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Online]. Available: [Link]
- MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Online].
- SpectraBase. 2,4-Dichlorobenzoic acid - 13C NMR. [Online]. Available: [Link]
- NP-MRD. Showing NP-Card for 2,4-Dichlorobenzoic acid (NP0002843). [Online]. Available: [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Pharmaffiliates. 2,4-Dichloro benzoyl Cyanide. CAS No: 35022-43-6. [Online]. Available: [Link]
- Organic Syntheses. o-TOLUNITRILE. [Online]. Available: [Link]
- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. [Online].
- Benchchem. Synthesis routes of 2,3-Dichlorobenzoyl cyanide. [Online].
- Organic Syntheses. BENZOYL CYANIDE. [Online]. Available: [Link]
- Google Patents. EP0005484B1 - Process for the preparation of acyl cyanides. [Online].
- ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or... [Online]. Available: [Link]
- Degradation of 2,4-Dichlorobenzoic Acid by Coupled Electrocatalytic Reduction and Anodic Oxid
- Alphalyse. Accelerated stability and forced degradation studies. [Online]. Available: [Link]
- Semantic Scholar. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. [Online]. Available: [Link]
- SilcoTek Corporation. How To Identify & Prevent Analytical Test Problems. [Online]. Available: [Link]
- ResearchGate. An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. [Online]. Available: [Link]
- PubMed. Accelerated stability and bioassay of a new oral α-ketoglutarate formulation for treating cyanide poisoning. [Online]. Available: [Link]
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Online]. Available: [Link]
- Wikipedia. Acyl cyanide. [Online]. Available: [Link]
- US EPA. Accelerated Storage Stability and Corrosion Characteristics Study Protocal. [Online]. Available: [Link]
- Longdom Publishing SL. HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Online]. Available: [Link]
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- MDPI. The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. [Online]. Available: [Link]
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Technical Support Center: Catalyst Poisoning in Reactions Involving 2,4-Dichlorobenzoyl Cyanide
Introduction
Welcome to the technical support guide for managing catalyst poisoning in reactions involving 2,4-Dichlorobenzoyl Cyanide. This molecule is a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its structure, featuring both chloro- and cyano- functionalities, presents unique challenges in catalysis. Reactions such as hydrogenation, reduction, or coupling often rely on sensitive transition metal catalysts, which are susceptible to deactivation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to diagnose and mitigate catalyst poisoning, ensuring the efficiency, reproducibility, and success of your synthetic processes.
Understanding the Fundamentals of Catalyst Poisoning
Catalyst poisoning is the chemical deactivation of a catalyst due to strong adsorption (chemisorption) of substances onto its active sites.[1] These substances, known as poisons, effectively block the sites that are meant to facilitate the desired chemical reaction.[2] This deactivation can lead to a partial or total loss of catalytic activity, costing industries billions of dollars annually in catalyst replacement and process shutdowns.[3]
Poisoning can be categorized as:
-
Reversible Poisoning: The poison is weakly adsorbed and can be removed, restoring catalyst activity. An example is the temporary blocking of palladium active sites by carbon monoxide, which can often be reversed.[4]
-
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active site, causing permanent deactivation.[4] Poisons like sulfur and heavy metals often cause irreversible damage.[2][5]
In the context of this compound, potential poisons can be introduced through various sources or be inherent to the molecule itself.
Diagram: General Mechanism of Catalyst Poisoning
Caption: Catalyst active sites being blocked by poisons, preventing reactant binding.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction rate has plummeted, or the reaction has completely stalled. Is catalyst poisoning the cause?
A1: A sudden drop in reaction rate or a complete halt is a classic symptom of catalyst poisoning.[5] While other factors like temperature fluctuations or poor mixing should be ruled out, poisoning is a primary suspect. Poisons occupy active sites, increasing the effective activation energy and slowing the reaction.[1] Even trace amounts of potent poisons can have a dramatic effect. For example, in hydrogenation reactions using palladium catalysts, parts-per-billion (ppb) levels of hydrogen sulfide can cause a catastrophic loss of activity.[3]
Q2: I'm observing a loss of selectivity and the formation of unexpected byproducts. How can poisoning cause this?
A2: Yes, poisoning can significantly alter reaction selectivity.[5][6] Catalysts often possess different types of active sites, each favoring a specific reaction pathway. A poison may selectively block the sites responsible for the desired transformation, allowing side reactions to dominate on the remaining, unpoisoned sites. For instance, in the hydrogenation of a substituted nitrile, selective poisoning might inhibit the reduction of the cyano group while promoting undesired dehalogenation from the aromatic ring.[5]
Q3: What are the most likely sources of catalyst poisons in my reaction involving this compound?
A3: The sources can be broadly classified as external contaminants or intrinsic to the reactants/products.
| Poison Category | Specific Examples | Common Sources | Affected Catalysts |
| Sulfur Compounds | Thiols, sulfides (H₂S), sulfoxides, thiophenes | Raw materials (petroleum-derived), rubber septa/tubing, contaminated solvents.[5][7] | Pd, Pt, Ni, Rh, Ru[2][3] |
| Halogen Compounds | Chloride (Cl⁻), Bromide (Br⁻) | The reactant itself (this compound), HCl byproduct from hydrodechlorination, chlorinated solvents.[8][9] | Pd, Pt, metal oxides[10][11] |
| Nitrogen Compounds | Ammonia, amines, nitriles, pyridines | The reactant/product, additives, solvents like acetonitrile.[6][8][12] | Pd, Pt, Ni |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Leaching from equipment, impure reagents, starting materials from previous synthetic steps.[2][8] | Most transition metals |
| Carbon Monoxide (CO) | Incomplete combustion, byproduct of certain reactions, impure H₂ gas cylinders.[1][8] | Pd, Pt, Fe, Co, Ni |
Q4: How can I confirm that my catalyst is poisoned and identify the specific poison?
A4: A multi-step diagnostic approach is required. Start with a control experiment using a fresh batch of catalyst and highly purified reagents. If the reaction proceeds normally, it strongly suggests the original catalyst or reagents were compromised.
For specific identification, the following analytical techniques are invaluable:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting trace metal impurities (e.g., Pb, As, Hg) on the catalyst surface or in the reaction mixture.[5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can identify the elemental composition of the catalyst's surface and the chemical state of those elements, helping to detect adsorbed poisons like sulfur or chlorine.[7]
-
Temperature Programmed Desorption/Reduction (TPD/TPR): These techniques can reveal changes in the catalyst's surface properties and its interaction with adsorbed species, which can be altered by poisoning.[7]
Diagram: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting suspected catalyst poisoning.
Frequently Asked Questions (FAQs)
Q5: The reactant itself, this compound, contains chlorine and a nitrile group. Can these poison the catalyst?
A5: Absolutely. This is a critical consideration.
-
Chloride Poisoning: In reactions like hydrogenation, if side reactions lead to hydrodechlorination, the resulting chloride ions (or HCl) can strongly adsorb onto metal surfaces like Palladium (Pd), poisoning them.[10] Pd/Al₂O₃ catalysts have shown better resistance to chloride poisoning compared to Pd/C in some cases.[10]
-
Nitrile/Cyanide Inhibition: The nitrile group itself, and especially any free cyanide ions from the synthesis of the reactant[13][14], can act as catalyst poisons or inhibitors.[6] They can coordinate strongly to metal active sites, competing with the reactant you intend to transform. This is why reaction conditions must be carefully optimized to favor the desired catalytic turnover over catalyst inhibition.
Q6: What preventative measures can I take to minimize the risk of catalyst poisoning?
A6: Proactive prevention is the most effective strategy.
-
Reagent Purification: Use the highest purity reagents and solvents available. If necessary, purify them before use. For example, passing solvents through a column of activated alumina can remove many polar impurities.
-
Use of Guard Beds: For continuous flow processes or large-scale reactions, a "guard bed" of a sacrificial material can be placed upstream of the main catalyst bed to adsorb poisons from the feedstock before they reach the expensive catalyst.[1]
-
Inert Atmosphere: Always conduct sensitive catalytic reactions under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or introduction of atmospheric contaminants.
-
Catalyst Design: Choose catalysts known for their poison resistance. For example, doping a carbon support with sulfur has been shown, counter-intuitively, to stabilize metal nanoclusters and prevent sintering at high temperatures, although this is a highly specific application.[15]
Q7: My palladium catalyst is poisoned. Can it be regenerated?
A7: It depends on the poison. Regeneration is often possible but may not restore 100% of the initial activity.
-
Thermal Treatment: For poisons that can be desorbed or oxidized, thermal treatment can be effective. This involves heating the catalyst under a controlled flow of gas (e.g., air for oxidation of carbonaceous deposits, or an inert gas for desorption).[16]
-
Chemical Washing: Poisoning by species like chlorides or nitrogen compounds can sometimes be reversed by washing the catalyst with an appropriate acidic or basic solution.[12] For example, a spent palladium catalyst poisoned by nitrogen impurities can be reactivated by washing with alkali metal bicarbonate solutions.[12]
-
Hydrogen Treatment: High-temperature treatment under a hydrogen flow can be effective for regenerating sulfur-poisoned palladium catalysts, although full activity might not be recovered.[17][18]
Experimental Protocols & Methodologies
Protocol 1: Feedstock Purification via Activated Carbon Treatment
This protocol is useful for removing organic impurities, including some sulfur and nitrogen compounds, from solvents or liquid substrates.
-
Setup: In a clean, dry flask equipped with a magnetic stirrer, add the liquid feedstock (e.g., solvent or substrate).
-
Carbon Addition: Add 1-5% (w/w) of high-purity, activated carbon powder to the liquid.
-
Stirring: Stir the slurry vigorously at room temperature for 1-4 hours under an inert atmosphere.
-
Filtration: Carefully filter the mixture through a pad of celite or a 0.22 µm syringe filter to completely remove all carbon particles. Caution: Ensure no carbon fines pass through, as they can poison the catalyst.
-
Storage: Store the purified liquid under an inert atmosphere until use.
Protocol 2: General Regeneration of a Spent Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general workflow for attempting to regenerate a Pd/C catalyst poisoned by common organic or halide impurities. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a clean, unreactive solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed products or starting materials. Dry the catalyst under vacuum.
-
Aqueous Base Wash (for acidic poisons like HCl):
-
Suspend the recovered catalyst in a dilute (e.g., 0.1 M) solution of sodium bicarbonate (NaHCO₃).
-
Stir the suspension for 1-2 hours at room temperature.
-
Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral (pH ~7).
-
-
Drying: Dry the washed catalyst in a vacuum oven at 60-80 °C overnight.
-
Thermal Treatment (Optional - for stubborn organic residues):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst to 200-300 °C under a slow flow of inert gas (e.g., Argon) for 2-4 hours.
-
Cool the catalyst to room temperature under the inert gas flow.
-
-
Activity Test: Crucially, test the regenerated catalyst's activity in a small-scale control reaction and compare its performance to a fresh catalyst sample to quantify the success of the regeneration.
References
- DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
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- Maksimowski, P., et al. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
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- Benchchem. (2025, December).
- Benchchem. (n.d.). Synthesis routes of 2,3-Dichlorobenzoyl cyanide.
- The Chemistry of Intermediates. (n.d.). Understanding 2,4-Dichlorobenzoyl Chloride's Role.
- PubMed Central - NIH. (n.d.).
- ResearchGate. (2025, August 10). Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support.
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- ACS Publications. (n.d.).
- Industrial Scale. (2024, April 23).
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- ResearchGate. (2025, August 6). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
- RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
- ResearchGate. (n.d.).
- RSC Publishing. (2022, March 1).
- MDPI. (n.d.). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO 2 with Epoxides.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
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Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dichlorobenzoyl Cyanide
Welcome to the Technical Support Center for 2,4-Dichlorobenzoyl Cyanide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes when working with this versatile reagent. Our focus is on the critical role of solvent choice in modulating the reactivity, stability, and reaction pathways of this compound.
Introduction: The Dichotomy of Reactivity in this compound
This compound is a bifunctional molecule featuring two key electrophilic sites: the carbonyl carbon and the nitrile carbon. The reactivity at each site can be significantly influenced by the surrounding solvent environment. Understanding these solvent effects is paramount to achieving desired reaction outcomes, minimizing side products, and ensuring reproducibility. This guide provides a framework for rational solvent selection and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does solvent polarity affect them?
A1: this compound has two primary electrophilic centers: the carbonyl carbon and the nitrile carbon. The carbonyl group is highly polarized and readily attacked by nucleophiles. The nitrile group is also electrophilic, though generally less so than the carbonyl.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, THF): These solvents are generally recommended for reactions involving nucleophilic attack on this compound. They effectively solvate cations while leaving the anionic nucleophile "bare" and highly reactive.[1][2] This leads to faster reaction rates for nucleophilic acyl substitution at the carbonyl group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can significantly hinder the reactivity of nucleophiles through hydrogen bonding.[1] The solvent molecules form a "cage" around the nucleophile, reducing its availability to attack the electrophilic centers of the this compound. Furthermore, these solvents can act as nucleophiles themselves, leading to solvolysis (see Troubleshooting Guide).
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are often slower due to the poor solubility of many nucleophilic reagents (especially salts). However, they can be useful in specific cases where side reactions promoted by polar solvents need to be minimized.
Q2: How stable is this compound in solution?
A2: The stability of this compound is highly dependent on the solvent and the presence of contaminants, particularly water.
-
Hydrolysis: The molecule is susceptible to hydrolysis, which cleaves the cyanide group to form 2,4-dichlorobenzoic acid.[3] This is accelerated in the presence of moisture and is more pronounced in protic solvents. It is crucial to use anhydrous solvents and inert atmospheres, especially when prolonged reaction times or heating are required.
-
pH Sensitivity: Cyanide stability is pH-dependent. Acidic conditions can promote the formation of hydrogen cyanide (HCN), while highly basic conditions (pH > 12) are known to stabilize cyanide ions in solution.[4][5] When working with this compound, strongly acidic or basic conditions may lead to degradation or unwanted side reactions.
-
Thermal Stability: Like its analogue, benzoyl cyanide, this compound can decompose at elevated temperatures.[6] When purification by distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal degradation.
Q3: Can I use a protic solvent like ethanol for my reaction with this compound?
A3: While it is possible, it is generally not recommended if you are using a different nucleophile. Protic solvents like ethanol can compete with your intended nucleophile, leading to the formation of byproducts such as ethyl 2,4-dichlorobenzoate. This side reaction, known as solvolysis, will reduce the yield of your desired product. If a protic solvent is unavoidable, the reaction conditions (temperature, concentration, reaction time) must be carefully optimized, and your nucleophile should be significantly more reactive than the solvent.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or No Reactivity with Nucleophile
| Probable Cause | Underlying Rationale & Explanation | Solutions & Optimization Strategies |
| Inappropriate Solvent Choice (Polar Protic Solvent) | Polar protic solvents such as methanol, ethanol, or water can form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, enolates, cyanide).[1] This "solvation cage" stabilizes the nucleophile, increasing the activation energy required for it to attack the electrophilic carbonyl or nitrile carbon, thus slowing down or inhibiting the reaction. | - Switch to a Polar Aprotic Solvent: Utilize solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents do not have acidic protons and will not form hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[7] - Phase-Transfer Catalysis: If a two-phase system (e.g., organic solvent and water) is necessary, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile into the organic phase where it is less solvated and more reactive. |
| Poor Solubility of Reagents | The reaction cannot proceed efficiently if the reactants are not in the same phase. This compound is a solid, and many nucleophilic salts have limited solubility in nonpolar or weakly polar solvents. | - Select a Solvent with Appropriate Solvating Power: Polar aprotic solvents like DMF and DMSO are excellent at dissolving a wide range of organic molecules and salts.[8] - Co-solvent System: Consider using a mixture of solvents to achieve the desired solubility and reactivity profile. For instance, a small amount of a polar aprotic solvent can be added to a less polar medium to dissolve the nucleophile. |
| Steric Hindrance | The ortho-chloro substituent on the benzoyl group can create steric hindrance, impeding the approach of bulky nucleophiles to the carbonyl carbon. | - Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion. - Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile. |
Issue 2: Formation of Multiple Products & Low Yield of Desired Product
| Probable Cause | Underlying Rationale & Explanation | Solutions & Optimization Strategies |
| Hydrolysis of Starting Material | Traces of water in the solvent or reagents can lead to the hydrolysis of this compound to 2,4-dichlorobenzoic acid.[3] This is especially problematic in protic solvents or if the reaction is run open to the atmosphere for extended periods. | - Use Anhydrous Solvents and Reagents: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Dry all glassware thoroughly. - Perform Reactions Under an Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. |
| Solvolysis by Protic Solvent | If a protic solvent (e.g., an alcohol) is used, it can act as a nucleophile and react with the this compound to form the corresponding ester, competing with your intended nucleophile. | - Avoid Protic Solvents: As a general rule, use aprotic solvents for reactions with this compound. - If Protic Solvent is Necessary: Use the protic solvent in large excess if it is the intended reactant. If it is merely a solvent, ensure your primary nucleophile is present in a higher concentration and is significantly more nucleophilic. |
| Reaction at Both Carbonyl and Nitrile Groups | Strong, unhindered nucleophiles or reducing agents can potentially react at both the carbonyl and nitrile functionalities, leading to a mixture of products. | - Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0 to 1.1 equivalents) to favor reaction at the more electrophilic site (typically the carbonyl). - Use a Milder or More Selective Reagent: For reductions, a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde under controlled conditions, whereas a strong reducing agent like LiAlH₄ will likely reduce both groups.[9][10] - Protecting Groups: If necessary, consider a synthetic route that involves protecting one of the functional groups. |
Issue 3: Difficulties in Product Purification
| Probable Cause | Underlying Rationale & Explanation | Solutions & Optimization Strategies |
| High-Boiling Point Solvent Residue | Solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) can be difficult to remove completely, especially from high-boiling point products.[11] | - Azeotropic Removal: Use a co-solvent like toluene and remove under reduced pressure to azeotropically remove residual high-boiling solvents. - Aqueous Workup/Extraction: If the product is stable to water and soluble in a non-polar organic solvent, perform an aqueous wash to remove water-miscible solvents like DMF and DMSO. - Lyophilization: For non-volatile products, lyophilization (freeze-drying) can be an effective method to remove residual solvents. |
| Thermal Decomposition During Distillation | This compound can decompose at high temperatures, leading to low recovery and discolored product.[6] | - Vacuum Distillation: Purify the compound by distillation under high vacuum to significantly lower its boiling point.[6] - Short-Path Distillation: For small quantities, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures. - Alternative Purification Methods: Consider recrystallization or column chromatography on silica gel as alternatives to distillation. |
| Product Solidifies in Condenser | The melting point of related benzoyl cyanides can be near room temperature.[6] If the product has a similar melting point, it may solidify in the condenser during distillation, causing a blockage. | - Use an Air Condenser: Forgo the use of a water-cooled condenser. An air condenser is often sufficient for high-boiling compounds under vacuum and will be less likely to cause solidification.[6] - Gentle Heating of Condenser: If necessary, gently warm the condenser with a heat gun to melt any solidified product. |
Data Summary and Visualization
Table 1: Influence of Solvent Class on Reactivity and Common Side Reactions
| Solvent Class | Examples | Effect on Nucleophile Reactivity | Typical Reaction Environment | Potential Side Reactions |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Enhanced (minimal solvent-nucleophile interaction)[1] | Homogeneous solution, good for salt-based nucleophiles. | Can be difficult to remove post-reaction. |
| Polar Protic | Water, Methanol, Ethanol | Diminished (H-bonding with nucleophile)[1] | Can be used for solvolysis or if reactant solubility demands it. | Solvolysis, Hydrolysis. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Variable (depends on nucleophile solubility) | Often heterogeneous, may require phase-transfer catalysis. | Slower reaction rates. |
Diagrams
Caption: Solvent effect on nucleophile reactivity.
Caption: Competing reaction pathways for this compound.
References
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- Royal Society of Chemistry. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). 2,4-dichlorobenzoic acid. CAMEO Chemicals.
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- Thermo Fisher Scientific. (n.d.).
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- Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
- ResearchGate. (n.d.). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models.
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- Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids.
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- PubMed. (2023, November 28). The stability of cyanide in human biological samples. A systematic review, meta-analysis and determination of cyanide (GC-QqQ-MS/MS)
- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).
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- ResearchGate. (2026, January 3). Study of the long-term stability conditions of cyanide ion standard solutions.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
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byproduct formation and control in 2,4-Dichlorobenzoyl cyanide synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichlorobenzoyl Cyanide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a focus on byproduct formation and control. By understanding the causality behind these issues, you can optimize your experimental outcomes, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the nucleophilic acyl substitution of 2,4-Dichlorobenzoyl chloride with a cyanide salt. Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN). The choice of cyanide source and reaction conditions (e.g., solvent, catalyst) significantly impacts reaction efficiency and purity.
Q2: Why is moisture control so critical in this synthesis?
A2: Both the starting material, 2,4-Dichlorobenzoyl chloride, and the product, this compound, are highly susceptible to hydrolysis.[1] Trace amounts of water can lead to the formation of 2,4-dichlorobenzoic acid, a common and often difficult-to-remove impurity.[2] Therefore, maintaining strictly anhydrous conditions is paramount for a successful synthesis.
Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase into the organic phase where the 2,4-Dichlorobenzoyl chloride is dissolved.[3] This enhances the reaction rate, often allowing for milder reaction temperatures and can improve selectivity, thereby reducing the formation of thermal degradation byproducts.[4]
Q4: Which analytical method is best for monitoring the reaction and assessing final product purity?
A4: High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) setup, is the most robust method for both monitoring the reaction progress and quantifying the purity of the final product.[5] It can effectively separate this compound from its common byproducts like 2,4-dichlorobenzoic acid and potential amide impurities. Gas Chromatography (GC) can also be used, especially for checking the volatility profile of the sample.
Troubleshooting Guide: Byproduct Formation and Control
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is analyzed to its root cause, with actionable solutions and preventative measures provided.
Issue 1: Low Yield and Significant Presence of 2,4-Dichlorobenzoic Acid in the Product
Symptoms:
-
The final isolated yield is significantly lower than expected.
-
NMR or HPLC analysis shows a prominent peak corresponding to 2,4-dichlorobenzoic acid.
-
The crude product may have a higher melting point than pure this compound.
Potential Causes & Mechanistic Explanation:
This issue is almost always due to hydrolysis. Water present in the reaction medium reacts with the highly electrophilic carbonyl carbon of both the starting acyl chloride and the product acyl cyanide.
-
Hydrolysis of Starting Material: 2,4-Dichlorobenzoyl chloride readily reacts with water to form 2,4-dichlorobenzoic acid and HCl.[1] This consumes the starting material, directly leading to lower yields.
-
Hydrolysis of Product: The product, this compound, is also moisture-sensitive and will hydrolyze to 2,4-dichlorobenzoic acid and hydrogen cyanide (HCN).[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 2,4-dichlorobenzoic acid impurity.
Recommended Solutions & Preventative Measures:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[2]
-
Solvents: Use freshly distilled anhydrous solvents. If using commercially available anhydrous solvents, ensure they are from a freshly opened bottle and handled with proper technique to prevent moisture ingress.
-
Reagents: Dry the cyanide salt (e.g., NaCN) and any phase-transfer catalyst in a vacuum oven before use.
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of a dry inert gas like Nitrogen or Argon.[2]
-
Controlled Work-up: During the work-up, quench the reaction with a non-aqueous solvent first. If an aqueous wash is necessary to remove inorganic salts, perform it quickly with cold, deionized water and immediately separate the organic layer. Dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct
Symptoms:
-
Observation of a precipitate or an insoluble oil during the reaction or work-up.
-
The desired product yield is low, even under anhydrous conditions.
-
Characterization of the byproduct may suggest a dimeric or polymeric structure.
Potential Causes & Mechanistic Explanation:
This is often caused by the dimerization or polymerization of the acyl cyanide product. This side reaction is particularly prevalent under basic conditions or in the presence of certain impurities.
-
Dimerization: Acyl cyanides can undergo self-condensation to form dimeric structures.[2][6] This process can be catalyzed by basic impurities in the reagents or solvent. For aromatic acyl cyanides, photochemical dimerization is also a possibility.[7]
-
Polymerization: Can be initiated by strong bases or nucleophiles, leading to the formation of higher-order oligomers or polymers.[2]
Byproduct Formation Pathway:
Caption: Pathway for dimerization of this compound.
Recommended Solutions & Preventative Measures:
-
Use Copper(I) Cyanide (CuCN): Switching from sodium or potassium cyanide to CuCN can effectively suppress the formation of dimeric acyl cyanides.[2] Although the reaction may require higher temperatures, it often leads to a cleaner product profile.
-
Avoid Basic Conditions:
-
Ensure all reagents and solvents are free from basic contaminants.
-
If a base is used in a subsequent step, ensure the acyl cyanide is fully consumed before its addition.
-
-
Purify Starting Materials: Use high-purity 2,4-Dichlorobenzoyl chloride. Distillation of the acyl chloride before use can remove acidic (HCl) and other impurities that might influence side reactions.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can promote side reactions. If using a highly reactive cyanide source like NaCN with a PTC, consider running the reaction at room temperature or even 0°C while monitoring for completion.
Issue 3: Presence of 2,4-Dichlorobenzamide in the Final Product
Symptoms:
-
An impurity is detected by HPLC with a polarity between that of the starting material and the hydrolyzed acid byproduct.
-
Mass spectrometry shows a peak corresponding to the mass of 2,4-Dichlorobenzamide.
-
¹H NMR may show broad peaks characteristic of an -NH₂ group.
Potential Causes & Mechanistic Explanation:
The formation of 2,4-Dichlorobenzamide arises from the reaction of an acylating agent with an ammonia source.
-
Reaction with Ammonia Impurity: Commercial cyanide salts can sometimes contain ammonium salts as impurities. Under the reaction conditions, this can generate ammonia, which is a potent nucleophile and reacts with 2,4-Dichlorobenzoyl chloride to form the amide.[8][9]
-
Partial Hydrolysis of the Cyanide Group: While less common under anhydrous conditions, it's mechanistically plausible for the nitrile group of the product to undergo partial hydrolysis to an amide during a prolonged or harsh aqueous work-up, especially under acidic or basic conditions.[]
Recommended Solutions & Preventative Measures:
-
Use High-Purity Cyanide Source: Utilize a high-purity grade of sodium or potassium cyanide that is certified to have low levels of ammonia or ammonium salts.
-
Strictly Anhydrous Conditions: As with preventing acid formation, rigorously dry conditions will minimize any potential for partial hydrolysis of the nitrile group.
-
Neutral and Quick Work-up: If an aqueous work-up is performed, use neutral pH water (or a slightly acidic wash to neutralize any base, followed by a neutral wash) and minimize the contact time between the organic phase and the aqueous phase.
Data Summary Table
| Parameter | Condition A (NaCN/PTC) | Condition B (CuCN) | Recommended Condition | Causality & Rationale |
| Cyanide Source | Sodium Cyanide | Copper(I) Cyanide | Application Dependent | NaCN is cheaper and more reactive with PTC, but CuCN suppresses dimerization.[2] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | None (or CuI co-catalyst) | TBAB or CTAB | PTC is essential for NaCN reactivity. CTAB can prevent salt clumping.[11] |
| Temperature | 0°C to Room Temp | 150-165°C | Room Temp (A) or 160°C (B) | Lower temp for PTC method minimizes thermal byproducts. High temp needed for CuCN. |
| Key Byproduct Risk | Dimerization, Hydrolysis | Hydrolysis | Dimerization (A), Hydrolysis (B) | Basic conditions with NaCN can favor dimerization.[6] Both are sensitive to water. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is designed to maximize yield while minimizing byproducts by using mild conditions.
Materials:
-
2,4-Dichlorobenzoyl chloride (1.0 eq)
-
Sodium Cyanide (NaCN, 1.2 eq), dried
-
Tetrabutylammonium bromide (TBAB, 0.05 eq), dried
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry Nitrogen or Argon gas
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with dried sodium cyanide and TBAB.
-
Add anhydrous dichloromethane to the flask via cannula transfer.
-
Dissolve 2,4-Dichlorobenzoyl chloride in anhydrous dichloromethane in the dropping funnel.
-
Cool the stirred suspension in the flask to 0°C using an ice bath.
-
Add the solution of 2,4-Dichlorobenzoyl chloride dropwise to the cyanide suspension over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting acyl chloride is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite under an inert atmosphere to remove excess NaCN and the precipitated NaCl.
-
Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/DCM).
Protocol 2: Quality Control via RP-HPLC
Objective: To determine the purity of this compound and quantify the major byproducts.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Elution Order: 2,4-Dichlorobenzoic acid (most polar, earliest elution) -> 2,4-Dichlorobenzamide -> this compound (least polar, latest elution).
References
- Snieckus, V. et al. (1990). Acyl cyanides as carbonyl heterodienophiles: application to the synthesis of naphthols, isoquinolones, and isocoumarins. Canadian Journal of Chemistry. [Link]
- Li, X. et al. (2023).
- Bayer AG. (1979).
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
- Miao, M. et al. (2011).
- Sukata, K. (1987). Efficient Synthesis of Aromatic Acyl Cyanides.
- Glaxochem S.p.A. (2024). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. [Link]
- Save My Exams. (2025). Reactions of Amides. [Link]
- Reagent Guide. (2018).
- OI Analytical. (2013). Cyanide Analysis Guide. [Link]
- Nemoto, H. et al. (2008). One-Pot Synthesis of α-Siloxy Esters Using a Silylated Masked Acyl Cyanide. Synthesis. [Link]
- Bayer AG. (1979). Process for the preparation of acyl cyanide compounds. US4143068A.
- U.S. Food and Drug Administration. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. [Link]
- Fisher Scientific. (2024). Amide Synthesis. [Link]
- United States Environmental Protection Agency. (2015). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Jiangsu Weunite Fine Chemical Co Ltd. (2021). Preparation method of 2, 4-dichlorobenzoyl chloride. CN109678698B.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. CN101037385A.
- ResearchGate. (2017). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. [Link]
- Wikipedia. (2023). Acyl cyanide. [Link]
- Quick Company. (2007).
- Saha et al. (n.d.). Organic Chemistry-4. [Link]
Sources
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- 5. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 6. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 11. ysi.com [ysi.com]
Technical Support Center: Safe Handling and Quenching of Unreacted 2,4-Dichlorobenzoyl Cyanide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe handling and quenching of unreacted 2,4-Dichlorobenzoyl cyanide. Our goal is to ensure your experimental success while prioritizing laboratory safety.
Introduction to this compound
This compound is a highly reactive bifunctional molecule containing both an acyl cyanide and a dichlorinated benzene ring.[1][2] Its reactivity makes it a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and pesticides.[1] However, this reactivity also presents significant handling and quenching challenges. This guide will provide you with the necessary information to manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and reactive substance. The primary hazards include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]
-
Reactivity with Water: As an acyl halide derivative, it reacts with water and other protic solvents. This hydrolysis can be vigorous and releases 2,4-dichlorobenzoic acid and the highly toxic hydrogen cyanide (HCN) gas.[4][5]
-
Corrosivity: Due to its reactivity, it can be corrosive.
-
Combustion Products: When heated to decomposition, it may release toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a well-ventilated chemical fume hood.[3] The minimum required PPE includes:
-
A properly buttoned laboratory coat.
-
Chemical safety goggles and a face shield.
-
Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[7]
-
Closed-toe shoes.
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[6]
Q4: What happens if I accidentally mix this compound waste with acidic solutions?
A4: NEVER mix this compound or its quenched solutions containing cyanide with acids. The acidic conditions will cause the rapid release of highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[8]
Q5: Can I use bleach (sodium hypochlorite) to directly quench unreacted this compound?
A5: NO. Directly mixing concentrated this compound with bleach is extremely hazardous. The initial reaction with water in the bleach would be highly exothermic and release HCl. This acid would then react with the sodium hypochlorite to produce toxic chlorine gas.[9][10] A carefully controlled, two-step quenching process is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Vigorous, uncontrolled reaction during quenching. | The quenching agent was added too quickly, or the reaction mixture was not adequately cooled. | Immediately cease the addition of the quenching agent. Ensure the quenching vessel is securely in an ice bath with efficient stirring to dissipate heat. |
| Yellowing or discoloration of the compound during storage. | This may indicate slow decomposition, possibly due to moisture ingress. | While slight discoloration may not affect all reactions, it is best to use a fresh, pure sample for sensitive applications. Ensure storage containers are properly sealed. |
| Low yield of the desired product in a reaction using this compound. | The reagent may have partially hydrolyzed due to exposure to moisture in solvents or reagents. | Ensure all solvents and reagents are rigorously dried before use. Handle the this compound under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Visible fumes emanating from the reaction or quenching vessel. | This could be due to the evolution of HCl or HCN gas. | IMMEDIATELY lower the sash of the fume hood and ensure maximum ventilation. If you suspect exposure, seek medical attention immediately. Review your quenching procedure to ensure it is being performed correctly and under adequate cooling. |
Experimental Protocols: Quenching of Unreacted this compound
The dual functionality of this compound necessitates a two-stage quenching protocol. The first stage addresses the reactive acyl halide moiety, while the second stage detoxifies the resulting cyanide.
Protocol 1: Two-Stage Quench using Sodium Bicarbonate and Sodium Hypochlorite
This is the recommended standard procedure for quenching reactions containing unreacted this compound.
Stage 1: Hydrolysis of the Acyl Cyanide
Causality: The initial step is a controlled hydrolysis of the acyl cyanide using a weak base like sodium bicarbonate. This neutralizes the hydrochloric acid (HCl) generated during the hydrolysis of the acyl chloride-like bond and prevents the formation of HCN gas by maintaining basic conditions.[12] The slow, dropwise addition to a cooled solution is crucial to manage the exothermic nature of the reaction.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice bath.
-
Stir plate and stir bar.
-
Appropriately sized flask for quenching.
-
pH paper or pH meter.
Procedure:
-
In a flask large enough to contain at least three times the volume of your reaction mixture, place a volume of saturated aqueous sodium bicarbonate solution that is at least five times the molar amount of the unreacted this compound.
-
Cool the sodium bicarbonate solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and in a dropwise manner, add the reaction mixture containing the unreacted this compound to the cold, stirred sodium bicarbonate solution. Caution: This reaction is exothermic and will produce carbon dioxide gas, leading to effervescence.[12] Control the addition rate to manage the foaming.
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure complete hydrolysis.
-
Check the pH of the aqueous solution. It should be basic (pH > 8). If it is acidic or neutral, add more saturated sodium bicarbonate solution.
Stage 2: Oxidation of Cyanide
Causality: In this stage, the cyanide present in the basic aqueous solution is oxidized to the much less toxic cyanate ion (OCN⁻) using sodium hypochlorite (bleach).[13] Maintaining a pH above 10 is critical to prevent the formation of highly toxic cyanogen chloride (CNCl).[13][14]
Materials:
-
Aqueous waste from Stage 1.
-
Household bleach (typically 5-8% sodium hypochlorite) or a freshly prepared 10-15% solution of sodium hypochlorite.
-
1 M Sodium hydroxide (NaOH) solution.
-
Potassium iodide-starch paper (optional, for testing excess oxidant).
Procedure:
-
Ensure the aqueous waste from Stage 1 is still being vigorously stirred.
-
Adjust the pH of the solution to >10 by adding 1 M NaOH solution.
-
Slowly add the sodium hypochlorite solution. A slight exotherm may be observed.
-
Continue stirring for at least one hour to ensure complete oxidation of the cyanide.
-
(Optional) Test for the presence of excess hypochlorite using potassium iodide-starch paper. A blue-black color indicates that excess oxidant is present and the reaction is complete.
-
The resulting solution can now be disposed of as hazardous waste according to your institution's guidelines.[15]
Protocol 2: Alternative Cyanide Quench using Hydrogen Peroxide
This protocol can be used as an alternative to bleach for the oxidation of cyanide.
Causality: Hydrogen peroxide (H₂O₂) can also oxidize cyanide to cyanate in an alkaline solution. This method may be preferable in some contexts to avoid the use of chlorinated compounds.[16]
Procedure:
-
Complete Stage 1 as described in Protocol 1.
-
Adjust the pH of the aqueous waste to between 9 and 10 with 1 M NaOH.
-
Slowly and carefully add a 30% solution of hydrogen peroxide to the stirred solution. The reaction can be vigorous, so careful control of the addition rate is necessary.[16]
-
Stir for several hours or overnight to ensure complete oxidation.
-
Dispose of the resulting solution as hazardous waste according to your institutional guidelines.
Visualization of Quenching Workflow
Caption: Workflow for the two-stage quenching of this compound.
Chemical Reaction Pathway
Caption: Simplified chemical reactions in the quenching process.
References
- Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic, 653.
- Hibbert, F., & Satchell, D. P. N. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 575.
- Mugberia Gangadhar Mahavidyalaya. (2020). Alkayl cyanides (nitriles) and isocyanides.
- Hibbert, F., & Satchell, D. P. N. (1966). The mechanism of the hydrolysis of acyl cyanides.
- BenchChem. (2025). Common side reactions of acetyl cyanide and how to avoid them.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,3-Dichlorobenzoyl cyanide.
- Capot Chemical. (2010). MSDS of 2,3-Dichlorobenzoyl cyanide.
- Canon, J., & Powell, J. (1957). Process for preparing benzyl cyanide being optionally substituted on benzene ring. J. Org. Chem., 22, 1323-6.
- BenchChem. (2025). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
- Santa Cruz Biotechnology, Inc. (2018).
- New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
- Fisher Scientific. (2010).
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Reddit. (2023). r/Chempros - CuCN quenching.
- Research Safety, University of Minnesota. (n.d.). Chemical Incompatibility with Bleach (Sodium Hypochlorite).
- Journal of the Chemical Society, Chemical Communications. (n.d.). Tetrahedral intermediates formed during acyl transfer. Reactions of acetyl cyanide.
- SGS. (n.d.). Cyanide Destruction.
- Nemoto, H., Ma, R., Kawamura, T., Yatsuzuka, K., Kamiya, M., & Shibuya, M. (2008). One-Pot Synthesis of α-Siloxy Esters Using a Silylated Masked Acyl Cyanide. Synthesis, 2008(23), 3819-3827.
- Google Patents. (n.d.).
- Petrikovics, I., & Rockwood, G. A. (2021). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. PMC.
- St. Olaf College. (n.d.).
- ResearchG
- Google Patents. (n.d.).
- University of Michigan. (n.d.). Sodium Hypochlorite (Bleach) Safety Fact sheet.
- 911Metallurgist. (2017). Cyanide Destruction Hypochlorite / Chlorine.
- Organic Syntheses. (n.d.).
- Toxics Use Reduction Institute (TURI). (2024). Dangers of Mixing Common Chemical Products.
- Carretero, M. I., Garcia, M., & Blazquez, M. L. (n.d.). DETOXIFICATION OF EFFLUENTS WITH CYANIDE.
- Duke University. (n.d.). BLEACH - Duke Safety.
- Zendy. (n.d.). The Chemistry of Acyl Cyanides.
- United States Biological. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). Acyl cyanide.
- Wills, B. K., & Aksel, G. (2018). Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event. Case reports in emergency medicine, 2018, 5630703.
- Sensorex. (n.d.).
- Calzadilla, M. S., et al. (2025). The Onset of Feedback in Abell 1885: Evidence for Large-Scale Quenching Despite a Young Central AGN. arXiv.
- Medscape. (2025).
- RxList. (2022). Sodium Bicarbonate Antidote: Side Effects, Uses, Dosage, Interactions, Warnings.
- LITFL. (n.d.).
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- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 16. reddit.com [reddit.com]
Technical Support Center: Analytical Methods for Monitoring 2,4-Dichlorobenzoyl Cyanide Reaction Progress
Introduction
Welcome to the technical support center for monitoring the synthesis of 2,4-Dichlorobenzoyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for tracking this reaction. The synthesis of this compound, a key intermediate in various synthetic pathways, requires precise monitoring to ensure optimal yield, purity, and safety. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The conversion of 2,4-Dichlorobenzoyl chloride to this compound is a critical transformation. Inadequate monitoring can lead to incomplete reactions, the formation of impurities, or the presence of unreacted hazardous materials. Therefore, robust analytical methods are paramount. This center will delve into the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Our goal is to equip you with the expertise to not only execute these analytical methods but also to interpret the data and troubleshoot any issues that may arise, ensuring the integrity and success of your research.
Choosing the Right Analytical Tool: A Decision Guide
Selecting the appropriate analytical method is the first step toward successful reaction monitoring. The choice depends on several factors including the information required (e-g., qualitative vs. quantitative), the sample matrix, and available instrumentation.
Caption: Decision tree for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions, including the synthesis of this compound.[1][2][3] It excels at separating components in a mixture, allowing for the quantification of reactants, products, and byproducts.
HPLC Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column, especially with aromatic amines.[4] | Adjust mobile phase pH to be >2 units away from the analyte's pKa.[4] |
| Column overload.[4][5] | Dilute the sample or decrease the injection volume.[4][5] | |
| Ghost Peaks | Carryover from a previous injection. | Implement a robust needle wash protocol and inject a blank solvent run to clean the system.[6] |
| Retention Time Drift | Poor temperature control or changes in mobile phase composition.[5] | Use a column oven for stable temperature and prepare fresh mobile phase.[5] |
| No Peaks | Detector is off or there's an issue with the sample injection. | Ensure the detector is on and check for air locks or obstructions in the sample loop.[7] |
Frequently Asked Questions (HPLC)
Q1: What is a good starting HPLC method for monitoring the this compound reaction?
A1: A good starting point is a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3] A gradient elution with a mobile phase of water with 0.1% formic acid (A) and acetonitrile (B) is often effective. A flow rate of 1.0 mL/min and UV detection at a wavelength around 215 nm would be appropriate.[1]
Q2: How can I be sure I am accurately quantifying the components of my reaction mixture?
A2: Method validation is crucial for ensuring accurate quantification.[8][9] This involves establishing linearity, accuracy, precision, and specificity for your analytical method.[9][10] Prepare calibration curves with known concentrations of your starting material and product to ensure a linear response.
Q3: I am seeing a lot of baseline noise in my chromatogram. What can I do?
A3: Baseline noise can stem from several sources. Start by ensuring your mobile phase is freshly prepared and filtered.[11] Also, inspect your detector and flow cell for any contamination.[11] Electrical interference can also be a cause, so check for proper grounding of your instrument.[6]
Experimental Protocol: HPLC Method for Reaction Monitoring
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).[3]
-
Reference standards for 2,4-Dichlorobenzoyl chloride and this compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A %B 0 60 40 10 10 90 12 10 90 12.1 60 40 | 15 | 60 | 40 |
-
-
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a known volume of diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is an excellent alternative to HPLC.[6] It offers high resolution and can be coupled with a mass spectrometer (MS) for definitive peak identification. However, the high reactivity of the starting material, 2,4-Dichlorobenzoyl chloride, presents challenges.[12]
GC Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing or Fronting | Active sites in the inlet liner or column contamination. | Use a deactivated inlet liner and bake out the column at a high temperature. |
| Irreproducible Results | Inconsistent sample preparation or injection technique.[6] | Follow standardized sample preparation and use an autosampler for consistent injections.[6] |
| Baseline Noise or Spikes | Leaking septum or detector issues.[6] | Replace the septum and check the detector for contamination.[6] |
| Poor Resolution | Inadequate column selectivity or incorrect temperature program.[6] | Optimize the temperature program or select a column with a different stationary phase.[6] |
Frequently Asked Questions (GC)
Q1: Can I directly inject my reaction mixture containing 2,4-Dichlorobenzoyl chloride into the GC?
A1: Direct injection can be problematic due to the high reactivity of acid chlorides, which can lead to hydrolysis in the inlet or on the column.[12] Derivatization is often recommended to convert the acid chloride to a more stable compound, such as an amide, before analysis.[13]
Q2: What type of GC column is suitable for analyzing this compound?
A2: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This type of column provides good separation for a wide range of aromatic compounds.
Q3: My peaks are broad and tailing. What is the likely cause?
A3: Broad and tailing peaks in GC can be caused by several factors, including column degradation, active sites in the system, or a poor injection technique. Ensure your injection is rapid and that the sample is properly vaporized in the inlet.
Experimental Protocol: GC-MS Method for Reaction Monitoring (with Derivatization)
-
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet.
-
A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatizing agent: Diethylamine.
-
Quenching solvent: A suitable organic solvent like dichloromethane.
-
-
Derivatization and Sample Preparation:
-
Quench a small aliquot of the reaction mixture in an excess of diethylamine in a suitable solvent. This will convert the 2,4-Dichlorobenzoyl chloride to the corresponding diethylamide.
-
Filter the sample to remove any precipitated salts.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
In-Situ Spectroscopic Methods: FTIR and NMR
In-situ monitoring provides real-time data on the reaction progress without the need for sampling.[14][15] This is particularly advantageous for reactions that are sensitive to air or moisture, or for studying reaction kinetics.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product by tracking their characteristic vibrational frequencies.[16][17]
Key Spectral Features:
-
2,4-Dichlorobenzoyl chloride (Starting Material): A strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹.
-
This compound (Product): A sharp and intense nitrile (C≡N) stretch around 2230-2250 cm⁻¹ and a carbonyl (C=O) stretch at a slightly lower frequency than the starting material.[18][19][20]
Caption: Workflow for monitoring the reaction using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the reaction mixture.[21] Changes in the chemical shifts of protons or carbons near the reaction center can be monitored over time.
Key Spectral Features:
-
¹H NMR: Protons on the aromatic ring will experience a change in their chemical environment and thus their chemical shifts as the -COCl group is replaced by the -COCN group.
-
¹³C NMR: The carbonyl carbon will show a significant shift, and the appearance of the nitrile carbon signal (around 115-120 ppm) is a clear indicator of product formation.[22]
Frequently Asked Questions (In-Situ Spectroscopy)
Q1: What are the main advantages of using in-situ FTIR for this reaction?
A1: The primary advantage is the ability to obtain real-time data without disturbing the reaction.[14][15] This allows for a more accurate understanding of the reaction kinetics and can help in identifying transient intermediates.[15]
Q2: I am having trouble getting a good signal with my in-situ FTIR probe. What could be the issue?
A2: Ensure the probe is properly immersed in the reaction mixture and that there are no air bubbles on the sensor surface. The choice of probe material is also important to ensure it is compatible with the reaction chemistry.
Q3: Can I use non-deuterated solvents for in-situ NMR monitoring?
A3: While deuterated solvents are typically used for locking and shimming, modern NMR spectrometers have methods to acquire spectra in non-deuterated solvents. However, this may lead to spectral distortions that require specialized software for quantitative analysis.[21]
Method Validation and Data Integrity
Regardless of the analytical method chosen, proper validation is essential to ensure the reliability of your results.[9][10][23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The successful synthesis of this compound relies heavily on the implementation of robust analytical methods for reaction monitoring. This technical support center has provided a comprehensive overview of the primary techniques—HPLC, GC, FTIR, and NMR—along with detailed troubleshooting guides and practical advice. By understanding the principles behind each method and anticipating potential challenges, researchers can ensure the generation of high-quality, reliable data, leading to more efficient and successful outcomes in their synthetic endeavors.
References
- Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- The Royal Society of Chemistry. In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015).
- SPIE Digital Library. In-situ monitoring of chemical reactions by means of FTIR spectroscopy.
- ACS Publications. In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. (2019).
- ResearchGate. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- Benchchem. Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- Journal of Chromatographic Science. Gas Chromatography of Acid Chlorides.
- IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation.
- Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. (2014).
- YouTube. Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. (2024).
- SCION Instruments. HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025).
- IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation.
- Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- HPLC Troubleshooting Guide.
- ResearchGate. An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. (2025).
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024).
- ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine.
- ACS Publications. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine.
- Chemistry LibreTexts. Identifying Characteristic Functional Groups. (2023).
- Recent updates on analytical methods for detection of cyanide in human blood. (2020).
- ChemicalBook. 2,3-Dichlorobenzoyl cyanide synthesis.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. (2025).
- Benchchem. Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Gas Chromatography Problem Solving and Troubleshooting.
- ResearchGate. ¹H NMR spectra for monitoring the intermediate.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- YouTube. Organic Chemistry Research Using FTIR Spectroscopy. (2014).
- GC Troubleshooting: Common Issues & How to Fix Them. (2025).
- EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- Tokyo Chemical Industry. 2,4-Dichlorobenzyl Cyanide.
- ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or....
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025).
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0060292).
- Analytical Methods. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.
- NCBI Bookshelf. Toxicological Profile for Cyanide.
- A Convenient and Improved Method for the Preparation of Cyanohydrin Esters from Acyl Cyanides and Aldehydes.
- Global Scientific Journal. Recent advances in analytical methods for cyanide determination in different matrices: A Review.
- Benchchem. Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. drawellanalytical.com [drawellanalytical.com]
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- 11. mastelf.com [mastelf.com]
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- 21. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
overcoming low reactivity of 2,4-Dichlorobenzoyl cyanide in specific reactions
Introduction
Welcome to the dedicated technical support guide for 2,4-Dichlorobenzoyl Cyanide. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes, its effective use is paramount. This guide is designed for researchers, chemists, and process development professionals who may encounter challenges with the reactivity of this sterically hindered and electronically deactivated aroyl cyanide.
The presence of two chlorine atoms on the benzoyl ring significantly influences the molecule's electrophilicity and steric accessibility. The ortho-chlorine atom, in particular, can present a significant steric shield, while both atoms electronically deactivate the ring through induction, though they also deactivate the carbonyl group toward nucleophilic attack to a lesser extent than a simple alkyl group would due to resonance effects. These factors can lead to sluggish or incomplete reactions.
This document provides in-depth, evidence-based troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome these challenges and achieve optimal results in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound.
FAQ 1: My acylation reaction with a hindered nucleophile is extremely slow or stalling. What is the likely cause and how can I fix it?
Question: I am attempting to acylate a secondary amine with this compound, but the reaction is showing less than 10% conversion after 24 hours at room temperature. What's going on?
Answer:
This is a classic issue stemming from a combination of steric hindrance and electronics.
-
Mechanistic Cause: The primary reason for the low reactivity is the steric bulk imposed by the chlorine atom at the C2 (ortho) position. This chlorine atom physically blocks the trajectory of the incoming nucleophile (your secondary amine), significantly raising the activation energy of the tetrahedral intermediate formation. Compounding this is the electron-withdrawing nature of the two chlorine atoms, which, while making the carbonyl carbon more electrophilic, can be offset by the steric repulsion.
-
Troubleshooting Workflow:
-
Increase Temperature: The first and simplest step is to increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or even xylene can often provide the necessary energy to overcome the steric barrier.
-
Catalyst Addition: If heat alone is insufficient, the addition of a catalyst is the next logical step.
-
Lewis Acids: A mild Lewis acid catalyst such as Scandium triflate (Sc(OTf)₃) or Ytterbium triflate (Yb(OTf)₃) can coordinate to the carbonyl oxygen, further polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. Use at catalytic amounts (1-5 mol%) to avoid side reactions.
-
DMAP/Pyridine: For acylations, 4-Dimethylaminopyridine (DMAP) is an exceptionally effective nucleophilic catalyst. It reacts with the aroyl cyanide to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by your amine. Use DMAP in catalytic amounts (5-10 mol%) with a stoichiometric amount of a weaker base like triethylamine to neutralize the released HCN.
-
-
Solvent Choice: Ensure your solvent is inert and anhydrous. Aprotic polar solvents like DMF or NMP can sometimes accelerate reactions by stabilizing charged intermediates, but be cautious of potential side reactions with the solvent at high temperatures.
-
Caption: Troubleshooting workflow for stalled acylation reactions.
FAQ 2: I am observing significant amounts of a side product that appears to be a dimer or polymer. What is causing this?
Question: In my reaction, which is run at high temperature, I am getting poor yields of my desired product and a significant amount of an insoluble, high-molecular-weight side product. What is this and how can I prevent it?
Answer:
The side product is likely a result of self-condensation or polymerization initiated by the cyanide leaving group.
-
Mechanistic Cause: At elevated temperatures, the cyanide ion (CN⁻) released during the reaction can act as a nucleophile. It can attack the carbonyl carbon of another molecule of this compound. This can initiate a cascade of reactions leading to oligomeric or polymeric materials. This is particularly problematic in concentrated solutions or when the primary nucleophile is weak.
-
Preventative Measures:
-
Control Stoichiometry & Addition Rate: Use your primary nucleophile in a slight excess (1.1-1.2 equivalents). More importantly, if the reaction setup allows, perform a slow addition of the this compound to a solution of your nucleophile. This keeps the concentration of the aroyl cyanide low at any given moment, favoring the desired intermolecular reaction over self-condensation.
-
Use a Cyanide Scavenger: In sensitive reactions, a "cyanide sponge" can be employed. Carbonyl compounds like acetone or cyclohexanone, added in small amounts, can react with the liberated HCN/CN⁻, effectively removing it from the reaction mixture.
-
Lower Reaction Temperature: As this is often a thermally driven side reaction, operating at the lowest effective temperature is crucial. Combine this with the use of a catalyst (see FAQ 1) to achieve a reasonable reaction rate without resorting to high heat.
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. of Nucleophile | Ensures rapid consumption of the aroyl cyanide. |
| Addition Method | Slow addition of aroyl cyanide | Minimizes instantaneous concentration of the electrophile. |
| Temperature | Lowest feasible temperature | Reduces the rate of thermally induced side reactions. |
| Catalyst | DMAP (5 mol%) or Sc(OTf)₃ (2 mol%) | Accelerates the desired reaction, allowing for lower temperatures. |
| Additives | Acetone (0.5 eq.) | Acts as a scavenger for liberated cyanide. |
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key reactions.
Protocol 1: DMAP-Catalyzed Acylation of a Hindered Secondary Alcohol
This protocol details the acylation of 1-phenylethanol, a representative secondary alcohol, using this compound, a reaction that can be sluggish without catalysis.
Materials:
-
This compound (1.0 eq.)
-
1-Phenylethanol (1.1 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 1-phenylethanol (1.1 eq.) and anhydrous DCM (to make a 0.2 M solution based on the limiting reagent).
-
Add triethylamine (1.5 eq.) followed by DMAP (0.1 eq.). Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol solution over 30 minutes using a syringe pump.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the desired ester.
Caption: The catalytic cycle of DMAP in acylation reactions.
Part 3: Understanding the Reagent's Properties
A deeper understanding of the physicochemical properties of this compound is essential for troubleshooting.
Electronic and Steric Profile
-
Inductive Effect (-I): The two chlorine atoms are strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it a harder electrophile. This effect is generally favorable for nucleophilic attack.
-
Resonance Effect (+M): The chlorine atoms can donate lone pair electrons into the ring via resonance, but this effect is generally weaker than the inductive effect for halogens.
-
Steric Hindrance: The ortho-chlorine (at C2) is the most impactful feature. It creates a "steric wall" that hinders the approach of nucleophiles, especially bulky ones. This steric repulsion often dominates the reaction kinetics, leading to the observed low reactivity.
| Acylating Agent | Relative Rate (vs. Benzoyl Cyanide) | Key Influencing Factor |
| Benzoyl Cyanide | 1.0 | Baseline |
| 4-Chlorobenzoyl Cyanide | ~1.5 | Electronic (-I) activation |
| This compound | ~0.2 | Steric hindrance from ortho-Cl |
| 2,6-Dichlorobenzoyl Cyanide | <0.01 | Severe steric hindrance from two ortho-Cl atoms |
Note: Relative rates are illustrative estimates for a reaction with a moderately hindered nucleophile and are highly dependent on specific reaction conditions.
References
- 4-Dialkylaminopyridines as Acylation Catalysts.Angewandte Chemie International Edition.
- Cyanide Ion.Wikipedia. Provides general information on the reactivity and properties of the cyanide ion, including its nucleophilicity. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,4-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity and structural integrity of chemical intermediates are paramount. 2,4-Dichlorobenzoyl cyanide, a key building block in the synthesis of various pharmaceuticals, including the anticonvulsant Lamotrigine, demands rigorous analytical characterization to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in selecting the most appropriate methods for their specific needs.
The Analytical Imperative: Why Robust Characterization Matters
The presence of impurities, even in trace amounts, can significantly impact the safety profile and therapeutic efficacy of a drug. For a reactive intermediate like this compound, thorough characterization is not merely a quality control checkpoint but a critical step in understanding reaction kinetics, optimizing synthesis, and ensuring regulatory compliance. This guide will explore four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an indispensable tool for assessing the purity of this compound and quantifying it in reaction mixtures and final products. Its strength lies in its ability to separate the target analyte from structurally similar impurities and starting materials.
The Logic of the Method: Reversed-Phase Chromatography
A reversed-phase HPLC method is the logical choice for this compound due to its aromatic and moderately polar nature. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column. By systematically varying the mobile phase composition (gradient elution), we can achieve optimal separation of the target compound from its potential impurities.
Experimental Protocol: A Validated Approach
This protocol is based on established methods for the analysis of related aromatic cyanides and can be adapted and validated for this compound.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of any acidic impurities, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained target analyte are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds, where the benzoyl chromophore exhibits strong absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides not only separation but also structural information through mass spectrometry, making it ideal for identifying unknown impurities and confirming the identity of this compound.
The Logic of the Method: Volatility and Electron Ionization
This compound is sufficiently volatile to be amenable to GC analysis. A low-polarity capillary column is suitable for separating chlorinated aromatic compounds. Electron Ionization (EI) is a hard ionization technique that induces fragmentation of the molecule. The resulting fragmentation pattern is a highly specific "fingerprint" that can be used to identify the compound by comparison to a spectral library or through interpretation of the fragmentation pathways.
Experimental Protocol: A Robust GC-MS Method
This protocol is designed for the sensitive detection and identification of this compound.
Instrumentation:
-
GC system equipped with a capillary column, an autosampler, and coupled to a mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds, including halogenated aromatics. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for high sensitivity. |
| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature program that allows for the separation of compounds with different boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | A mass range that covers the molecular ion and expected fragments of this compound. |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetone.
-
Dilute the stock solution with acetone to a final concentration of approximately 10 µg/mL.
Expected Mass Spectrum Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 200 (for the 35Cl isotopes) and 202/204 (due to the presence of two chlorine atoms). Key fragment ions would likely include:
-
[M-CN]+ (m/z 174/176/178): Loss of the cyanide radical.
-
[M-CO]+ (m/z 172/174/176): Loss of carbon monoxide.
-
[C7H3Cl2]+ (m/z 145/147/149): The dichlorophenyl cation.
Workflow Diagram:
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. Both 1H and 13C NMR are essential for the unambiguous identification of this compound.
The Logic of the Method: Nuclear Spin and Chemical Environment
NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about the types of atoms and their connectivity. The coupling between adjacent nuclei in 1H NMR gives further insights into the molecular framework.
Experimental Protocol: 1H and 13C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a proton and carbon probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
1H NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Proton-decoupled pulse program (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons.
Predicted Spectral Data:
1H NMR (400 MHz, CDCl3): The aromatic region will show three protons with distinct chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8-8.0 | d | ~ 2 | H-3 |
| ~ 7.6-7.8 | dd | ~ 8, 2 | H-5 |
| ~ 7.4-7.6 | d | ~ 8 | H-6 |
13C NMR (100 MHz, CDCl3): The 13C NMR spectrum will show eight distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 180-185 | C=O |
| ~ 135-140 | C-Cl (C-2, C-4) |
| ~ 130-135 | Aromatic CH |
| ~ 125-130 | Aromatic C-C |
| ~ 115-120 | C≡N |
Logical Relationship Diagram:
Caption: FTIR analysis workflow for this compound.
Comparative Summary of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity assessment and quantification. | High resolution, excellent for non-volatile compounds, well-established for quality control. | Does not provide definitive structural information on its own. |
| GC-MS | Identification of volatile impurities and structural confirmation. | High sensitivity, provides molecular weight and fragmentation data for structural elucidation. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structure elucidation. | Provides detailed information on molecular connectivity and stereochemistry. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| FTIR | Rapid functional group identification. | Fast, non-destructive, requires minimal sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
Conclusion: An Integrated Approach for Comprehensive Characterization
No single analytical technique can provide a complete picture of the identity, purity, and structure of this compound. A comprehensive characterization strategy relies on the synergistic use of these orthogonal techniques. HPLC is essential for routine purity checks, while GC-MS is invaluable for identifying volatile impurities. FTIR serves as a quick and easy method for confirming the presence of key functional groups. Finally, NMR spectroscopy stands as the ultimate arbiter for definitive structure elucidation. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
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A Comparative Guide to the GC-MS Analysis of 2,4-Dichlorobenzoyl Cyanide and its Derivatives
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 2,4-Dichlorobenzoyl cyanide and its related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and replicability. We will explore critical parameters from sample preparation to data interpretation, supported by experimental insights and authoritative references.
Introduction: The Analytical Imperative
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and the characterization of its derivatives are critical for ensuring the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of such semi-volatile and thermally stable compounds.[2][3] This guide will dissect the nuances of developing a robust and reliable GC-MS method for this specific class of halogenated aromatic compounds.
Foundational Principles: Why GC-MS?
The suitability of GC-MS for analyzing this compound hinges on the molecule's inherent physicochemical properties. To effectively develop a method, one must understand the interplay between the analyte and the instrument.
-
Volatility and Thermal Stability: The compound must be sufficiently volatile to transition into the gas phase without degradation at the temperatures used in the GC inlet and column.[4] this compound and many of its derivatives meet this criterion, making them amenable to GC separation.
-
Electron Impact (EI) Ionization: This is the most common ionization technique in GC-MS. High-energy electrons bombard the analyte molecules, causing an electron to be ejected, which forms a positively charged molecular ion (M+•).[5] This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions.[5][6] The resulting mass spectrum is a chemical fingerprint that allows for confident identification.
-
Separation Based on Polarity: The separation in the GC column is governed by the principle of "like dissolves like."[7][8] The choice of the stationary phase—a thin film coated on the inside of the column—is paramount for resolving the target analyte from impurities, isomers, or other derivatives.[7][8]
Comparative Analysis of GC-MS Methodologies
Optimizing a GC-MS method involves a systematic evaluation of several key parameters. Here, we compare common choices and provide a rationale for selecting the most appropriate conditions for this compound.
GC Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical step in method development as it dictates the selectivity of the separation.[7][8][9]
| Stationary Phase Type | Common Phase Composition | Principle of Interaction | Suitability for this compound |
| Non-Polar | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms) | Van der Waals (dispersive) forces. Elution order primarily follows boiling points.[8][10] | Fair to Good. Suitable for general screening but may not resolve closely related isomers effectively. |
| Low-Bleed Non-Polar | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Dispersive forces with some π-π interactions from the phenyl groups, enhancing selectivity for aromatic compounds.[9][10] | Excellent. This is the recommended starting point. The phenyl groups provide selectivity for the aromatic ring, while the low-bleed characteristics are crucial for MS detector compatibility.[11] |
| Mid-Polar | 50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17) | Increased π-π interactions, providing higher selectivity for polarizable compounds like aromatics.[10] | Good. Can be a valuable alternative if co-elution occurs on a 5% phenyl phase. May exhibit higher column bleed. |
| Polar | Polyethylene Glycol (PEG) (e.g., DB-WAX) | Primarily hydrogen bonding and dipole-dipole interactions.[10] | Poor. Not recommended. The analyte lacks strong hydrogen bonding capabilities, leading to poor peak shape and retention. |
Recommendation: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-substituted polysiloxane stationary phase (e.g., DB-5ms) offers the best balance of efficiency, inertness, and selectivity for this class of compounds. The 0.25 mm internal diameter provides a good compromise between efficiency and sample capacity.[8]
Inlet and Oven Parameters: Ensuring Analyte Integrity
| Parameter | Comparison of Settings | Rationale and Recommendation |
| Injection Mode | Split: A portion of the sample is vented. Splitless: The entire sample is transferred to the column. | For trace analysis (<10 µg/mL), Splitless injection is required to maximize sensitivity.[4] For higher concentration samples, a split injection (e.g., 20:1 split ratio) prevents column overloading. |
| Inlet Temperature | 250 °C vs. 280 °C vs. 300 °C | The temperature must be high enough to ensure rapid vaporization but not so high as to cause thermal degradation. For this compound, 250-280 °C is a suitable range. Temperatures above 300 °C should be avoided to prevent potential decomposition of the cyanide moiety.[4] |
| Oven Program | Isothermal: Constant temperature. Temperature Ramp: Gradual increase in temperature. | An isothermal program is only suitable for very simple mixtures. A temperature ramp is essential for separating compounds with different boiling points. A typical program would be: Start at 100 °C (hold 1 min), ramp at 10-15 °C/min to 280 °C (hold 5 min). This provides good separation without excessive analysis time.[3] |
Experimental Protocols: A Step-by-Step Guide
This section provides a validated, step-by-step protocol for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure compatibility with the GC-MS system.[12]
-
Dissolution: Accurately weigh and dissolve the solid sample in a volatile, low-boiling-point solvent such as Dichloromethane or Ethyl Acetate.[12] Water and other non-volatile solvents must be avoided.[4][12]
-
Concentration: Prepare a stock solution and perform serial dilutions to create calibration standards. A typical concentration for analysis is around 1-10 µg/mL.[4]
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block the injector or column.[12]
-
Vialing: Transfer the filtered sample into a 1.5 mL glass autosampler vial. Avoid plastic vials and parafilm to prevent contamination.[4]
GC-MS Instrumental Method
The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Splitless Mode |
| Inlet Temp | 260 °C |
| Injection Vol. | 1 µL |
| Oven Program | 100 °C (1 min), ramp 15 °C/min to 280 °C (5 min) |
| MS System | Agilent 5977B or equivalent |
| Source Temp | 230 °C |
| Quad Temp | 150 °C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-500) |
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound is rich with structural information. Understanding its fragmentation is key to confident identification.
The Fragmentation Pathway
Upon ionization with 70 eV electrons, the molecular ion (M+•) is formed. This high-energy species undergoes a series of bond cleavages to produce more stable fragment ions.[5][13] The most common fragmentations for benzoyl derivatives involve the formation of the stable benzoyl cation.[2]
The diagram below illustrates the proposed electron impact fragmentation pathway for this compound.
Caption: Proposed EI fragmentation of this compound.
Characteristic Ions and Isotopic Patterns
The presence of two chlorine atoms gives rise to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The approximate ratio for ions with two chlorines will be 100:65:10 (for M, M+2, M+4).
| m/z (Mass-to-Charge) | Proposed Ion Structure | Significance |
| 200/202/204 | [C₈H₃Cl₂NO]⁺˙ | Molecular Ion (M+•) . Confirms molecular weight. |
| 173/175/177 | [C₇H₃Cl₂O]⁺ | [M-CN]⁺ . Loss of the cyanide radical. This is often a major fragment, forming the stable 2,4-Dichlorobenzoyl cation. |
| 145/147/149 | [C₆H₃Cl₂]⁺ | [M-CN-CO]⁺ . Subsequent loss of carbon monoxide from the benzoyl cation. |
| 111/113 | [C₆H₄Cl]⁺ | Loss of a chlorine radical from the dichlorophenyl cation. |
Performance Comparison: Full Scan vs. SIM
For quantitative analysis, two primary MS acquisition modes can be compared.
| Mode | Description | Advantages | Disadvantages |
| Full Scan | The mass spectrometer scans across a wide mass range (e.g., m/z 40-500), collecting all ions. | Provides a complete mass spectrum, which is excellent for qualitative identification and structural confirmation of unknowns. | Lower sensitivity as the detector's time is divided across the entire mass range. |
| Selected Ion Monitoring (SIM) | The mass spectrometer is programmed to detect only a few specific, characteristic ions (e.g., m/z 173, 175, 200). | Significantly higher sensitivity (10-100x) as the detector focuses only on ions of interest. Ideal for trace quantification.[14] | Provides no information on other ions, making it unsuitable for identifying unknown compounds. |
Recommendation: For initial method development and identification, Full Scan mode is essential. For routine, high-sensitivity quantification of known analytes, developing a SIM method is the superior approach.
Conclusion and Future Perspectives
This guide has established a robust framework for the GC-MS analysis of this compound. The optimal approach involves a DB-5ms or equivalent column, a carefully controlled temperature program to ensure analyte stability, and a clear understanding of the compound's fragmentation pattern. For high-sensitivity quantification, transitioning from a Full Scan to a SIM-based method is recommended after initial validation.
Future work could involve the application of this methodology to complex matrices, such as in pharmaceutical process monitoring or environmental sample analysis, which may require additional sample cleanup steps like Solid-Phase Extraction (SPE).[15] Furthermore, for derivatives that are less volatile or thermally labile, investigation into derivatization techniques or analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) would be a logical next step.[2]
References
- Analytical Methods Committee. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Royal Society of Chemistry.
- University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. University of Arizona Analytical & Biological Mass Spectrometry.
- CD Bioparticles. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. CD Bioparticles.
- Aalborg University. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Aalborg University.
- Michigan State University. (n.d.). Fragmentation Mechanisms. Michigan State University Department of Chemistry.
- Organomation. (n.d.). GC-MS Sample Preparation. Organomation.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Organomation.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Singh, V., et al. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Applied Toxicology.
- Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Phenomenex.
- LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. LCGC International.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
- Net-Com. (n.d.). What parameters should I consider when selecting a GC column for my application?.
- Journal of Analytical Toxicology. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.
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A Comparative Guide to the Synthesis of 2,4-Dichlorobenzoyl Cyanide
For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic pathway is paramount to achieving desired purity, yield, and scalability while ensuring operational safety and cost-effectiveness. 2,4-Dichlorobenzoyl cyanide is a key building block in the synthesis of various agrochemicals and pharmaceutical intermediates.[1] This guide provides an in-depth comparison of the primary synthesis routes to this important acyl cyanide, offering field-proven insights and detailed experimental protocols to inform your selection process.
Executive Summary
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. This guide will focus on the three most viable pathways:
-
Direct Nucleophilic Substitution of 2,4-Dichlorobenzoyl Chloride: The most straightforward and common approach, involving the reaction of the corresponding acyl chloride with a cyanide salt. Variations include the use of different cyanide sources and catalytic systems.
-
The Cyanohydrin Oxidation Route: A two-step sequence beginning with 2,4-dichlorobenzaldehyde, which may be advantageous depending on precursor availability and the desire to avoid certain reagents.
This guide will dissect each route, providing a comparative analysis of their respective yields, reaction conditions, scalability, and safety considerations, supported by experimental data and mechanistic insights.
Route 1: Direct Cyanation of 2,4-Dichlorobenzoyl Chloride
The most direct and industrially favored method for the synthesis of this compound is the nucleophilic acyl substitution of 2,4-Dichlorobenzoyl chloride with a cyanide source. The success of this route hinges on the choice of cyanide salt, solvent, and catalyst.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond and forming the acyl cyanide product. The key challenge in this two-phase reaction (solid cyanide salt, organic acyl chloride solution) is bringing the cyanide nucleophile into the organic phase to react.
Key Variants and Comparative Analysis
This is a classic and robust method for the synthesis of aromatic acyl cyanides.[2]
-
Mechanism: The reaction with CuCN is typically performed at elevated temperatures in a non-polar solvent like toluene or even neat.[2][3] The copper(I) salt's role is not merely as a cyanide source; it is believed to coordinate with the acyl chloride, activating it towards nucleophilic attack.
-
Advantages: CuCN often leads to clean conversions with minimal side products.[4]
-
Disadvantages: Requires high temperatures (150-165 °C) and long reaction times (several hours).[2][3] The workup can be complicated by the need to remove copper salts. The solubility of CuCN is a major factor limiting the reaction rate.[4]
To circumvent the harsh conditions of the CuCN route, alkali metal cyanides can be used in conjunction with a catalyst.
-
Copper(I) Catalysis: A small amount of a copper(I) salt (e.g., CuI) can catalyze the reaction of NaCN with the acyl chloride in a polar aprotic solvent like acetonitrile.[3] This allows for lower reaction temperatures compared to the stoichiometric CuCN method.
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water or solid/liquid), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBABr or cetyltrimethylammonium bromide - CTAB), is employed.[5][6][7][8]
-
Mechanism of PTC: The quaternary ammonium cation (Q⁺) forms an ion pair with the cyanide anion (CN⁻) at the interface of the two phases. This lipophilic ion pair (Q⁺CN⁻) is soluble in the organic phase, where it can react with the 2,4-dichlorobenzoyl chloride.[9][10] The newly formed chloride ion then pairs with the Q⁺ cation and returns to the aqueous phase, completing the catalytic cycle.
-
Advantages: PTC offers milder reaction conditions, often at or near room temperature, leading to faster reaction rates and fewer byproducts.[6] It avoids the need for expensive and difficult-to-remove copper salts.
-
Disadvantages: The choice of PTC is crucial; for instance, TBABr can sometimes lead to clumping of the cyanide salt, causing inconsistent reaction profiles.[4] CTAB has been shown to alleviate this issue.[4]
-
Data Summary: Comparison of Direct Cyanation Routes
| Parameter | Copper(I) Cyanide (Stoichiometric) | NaCN with Cu(I) Catalyst | NaCN with Phase-Transfer Catalyst |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Catalyst | None (Reagent) | Copper(I) Iodide (CuI) | Quaternary Ammonium Salt (e.g., CTAB) |
| Solvent | Toluene or Neat | Acetonitrile | Toluene / Water |
| Temperature | 150-165 °C[2][3] | Room Temperature to 80 °C | Room Temperature |
| Reaction Time | Several hours[2][3] | 1-8 hours | 1-3 hours |
| Yield | Good to Excellent (typically >80%)[3] | Good (typically >80%)[3] | Excellent (reported up to 77% for 2,3-isomer on large scale)[4] |
| Workup | Filtration of copper salts, potential for heavy metal waste. | Filtration of salts. | Simple phase separation. |
| Scalability | Moderate; high temperatures can be energy-intensive. | Good; acetonitrile can complicate product isolation.[4] | Excellent; mild conditions are favorable for large-scale production. |
| Safety | High temperatures, toxic CuCN. | Toxic NaCN, flammable acetonitrile. | Toxic NaCN, handling of biphasic system. |
Route 2: The Sandmeyer Reaction
This classical reaction in aromatic chemistry provides an alternative pathway to aryl nitriles, starting from the corresponding aniline.[11][12] For this compound, this would be a multi-step synthesis.
Synthetic Workflow
-
Diazotization of 2,4-dichloroaniline: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a cyanide group, yielding 2,4-dichlorobenzonitrile.[13]
-
Hydrolysis and Conversion: The resulting nitrile would then need to be converted to the acyl cyanide. This is a non-trivial step and represents a significant drawback of this route for the synthesis of an acyl cyanide. A more plausible, though still multi-step, route would be the hydrolysis of the nitrile to 2,4-dichlorobenzoic acid, conversion to the acyl chloride, and then cyanation as in Route 1.
Mechanistic Insight
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[11] It is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical then abstracts a cyanide group from a copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.
Evaluation
-
Advantages: A viable route when 2,4-dichloroaniline is a more accessible or cheaper starting material than 2,4-dichlorobenzoyl chloride.
-
Disadvantages: This is a multi-step synthesis, which inherently lowers the overall yield. The handling of unstable diazonium salts requires careful temperature control and poses a safety risk. The final conversion of the stable benzonitrile to the more reactive benzoyl cyanide is not straightforward, making this route impractical for the direct synthesis of the target molecule.
Route 3: The Cyanohydrin Oxidation Route
This pathway begins with the corresponding aldehyde, 2,4-dichlorobenzaldehyde, and proceeds through a cyanohydrin intermediate.
Synthetic Workflow
-
Cyanohydrin Formation: 2,4-Dichlorobenzaldehyde is reacted with a cyanide source (e.g., NaCN or KCN with acid, or trimethylsilyl cyanide - TMSCN) to form 2,4-dichlorobenzaldehyde cyanohydrin.[14]
-
Oxidation: The secondary alcohol of the cyanohydrin is then oxidized to a ketone (the carbonyl of the acyl cyanide) using a suitable oxidizing agent.
Mechanistic Considerations
The formation of the cyanohydrin is a nucleophilic addition of the cyanide ion to the carbonyl carbon of the aldehyde.[15][16] The subsequent oxidation step is the critical and most challenging part of this route. Common oxidizing agents would need to be selective for the secondary alcohol without affecting the nitrile group or the aromatic ring.
Evaluation
-
Advantages: Starts from a different precursor, which could be beneficial based on availability.
-
Disadvantages: The oxidation of a cyanohydrin to an acyl cyanide is not a standard or high-yielding transformation. Many common oxidants could lead to side reactions, including the hydrolysis of the nitrile. Finding a selective and efficient oxidant for this step is a significant challenge, making this route less practical compared to direct cyanation. A method for synthesizing 2,4-dichlorobenzonitrile from 2,4-dichlorobenzaldehyde via the corresponding aldoxime has been reported with high yield, but this leads to the benzonitrile, not the benzoyl cyanide.[17]
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis (Analogous to 2,3-isomer)
This protocol is adapted from a scaled-up synthesis of the 2,3-dichloro isomer and is expected to be highly effective for the 2,4-isomer.[4]
-
Reactor Setup: To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add 2,4-dichlorobenzoyl chloride (1.0 eq), toluene (5 vol), and cetyltrimethylammonium bromide (CTAB) (0.02 eq).
-
Reagent Addition: In a separate vessel, dissolve sodium cyanide (1.2 eq) in deionized water (3 vol).
-
Reaction: Begin vigorous stirring of the reactor contents and add the sodium cyanide solution to the toluene solution of the acyl chloride.
-
Monitoring: Maintain the reaction temperature at 20-25°C. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete (typically 1-3 hours).
-
Workup: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Purification: Wash the upper organic layer with water. The resulting toluene solution of this compound can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of 2,4-Dichlorobenzonitrile via Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer cyanation.[13]
-
Diazotization: In a beaker, dissolve 2,4-dichloroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5°C in an ice bath with vigorous stirring. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C. Stir for an additional 15 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold copper cyanide solution with vigorous stirring. A precipitate will form, and nitrogen gas will evolve.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete reaction.
-
Isolation: Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichlorobenzonitrile.
-
Purification: Purify the crude product by recrystallization or distillation.
Visualization of Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendation
For the synthesis of this compound, the Direct Cyanation of 2,4-Dichlorobenzoyl Chloride (Route 1) is unequivocally the most efficient and practical approach. Among its variants, the use of an alkali metal cyanide with a phase-transfer catalyst stands out as the superior method for both laboratory and industrial-scale production. This method offers mild reaction conditions, high yields, simple workup procedures, and avoids the use of heavy metals, aligning with the principles of green chemistry.
The Sandmeyer and Cyanohydrin routes, while chemically feasible, are multi-step processes with inherent drawbacks in terms of overall yield, safety (diazonium salts), and chemical complexity (selective oxidation). These routes should only be considered if the starting materials for direct cyanation are unavailable or prohibitively expensive.
For researchers aiming for an optimized, scalable, and cost-effective synthesis, focusing on the development and optimization of the phase-transfer catalyzed cyanation of 2,4-dichlorobenzoyl chloride is the most logical and promising path forward.
References
- Dalal Institute. Phase Transfer Catalysis.
- Eli Lilly and Company. Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
- Reeves, W. P., et al. (1980). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates.
- Buchwald, S. L., et al. (2005).
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Li, X., et al. (2019). Copper-Catalyzed Radical Acyl-Cyanation of Alkenes with Mechanistic Studies on the tert-Butoxy Radical.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
- Reeves, W. P. (1975). Phase Transfer Catalyses: Preparation of Alkyl Cyanides.
- ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide...
- Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc.
- Wang, Y., et al. (2010).
- Buchwald, S. L., et al. (2016). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC.
- Li, X. (2022). Copper-catalysed asymmetric radical cyanation.
- Jiang, H., et al. (2010). Copper-Catalyzed Cyanation of Aryl- and Alkenylboronic Reagents with Cyanogen Iodide. Organic Letters.
- Wikipedia. Sandmeyer reaction.
- PTC Organics, Inc. Industrial Phase-Transfer Catalysis.
- Obora, Y., & Satoh, Y. (2013). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances.
- Leitch, D. C., et al. (2012). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development.
- Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 5, 102.
- ResearchGate. Non-toxic Cyanide Sources and Cyanating Agents.
- Shinde, D. B., et al. (2012). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of Applied Biology and Pharmaceutical Technology.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- ResearchGate. Trimethylsilyl cyanide.
- Job, A., et al. (2006). Process for preparing substituted benzoyl cyanides. US 2006/0281948 A1.
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A Comparative Guide to Acylation Reactions: 2,4-Dichlorobenzoyl Cyanide vs. 2,4-Dichlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the acylation of nucleophiles is a cornerstone transformation for constructing complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The choice of the acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic strategy. While 2,4-Dichlorobenzoyl chloride has long been a workhorse in the chemist's toolbox, its lesser-known counterpart, 2,4-Dichlorobenzoyl cyanide, presents a compelling alternative with unique advantages in specific applications. This guide provides an in-depth, objective comparison of these two reagents, supported by mechanistic insights and experimental context, to empower researchers in making informed decisions for their acylation needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | 2,4-Dichlorobenzoyl Chloride |
| Reactivity | Potent acylating agent, slightly less reactive than the acyl chloride. | Highly reactive, the benchmark for many acylation reactions. |
| Selectivity | Potentially offers higher regioselectivity, especially with poly-functionalized substrates. | Generally less selective, may require protecting group strategies. |
| Byproducts | Generates cyanide salts, requiring specific waste handling. | Produces corrosive HCl, often scavenged by a base. |
| Handling | Solid, potentially less sensitive to atmospheric moisture. | Liquid, highly sensitive to moisture, corrosive.[1][2][3][4] |
| Primary Applications | Fine chemical synthesis where selectivity is paramount; preparation of benzoylcyclohexanedione pesticides.[5][6] | Broad use in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] |
Delving into the Chemistry: A Mechanistic and Reactivity Comparison
The utility of both this compound and 2,4-Dichlorobenzoyl chloride in acylation reactions is rooted in the electrophilicity of their carbonyl carbon. However, the nature of the leaving group—cyanide (CN⁻) versus chloride (Cl⁻)—fundamentally influences their reactivity and selectivity.
The Engine of Acylation: Nucleophilic Acyl Substitution
Both reagents undergo acylation via a nucleophilic acyl substitution mechanism.[7][8][9][10] This process is typically a two-step addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (either Cl⁻ or CN⁻).
Caption: Generalized Nucleophilic Acyl Substitution Mechanism.
The efficiency of this process is largely governed by two factors: the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart.
Reactivity: A Tale of Two Leaving Groups
In the hierarchy of carboxylic acid derivatives, acyl chlorides are renowned for their high reactivity.[11] This is attributed to the excellent leaving group ability of the chloride ion, which is the conjugate base of a strong acid (HCl), and the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.
Studies on the hydrolysis of benzoyl cyanide have revealed it to be a "powerfully acylating agent (towards water) coming below benzoyl chloride but above benzoyl fluoride and benzoic anhydride".[12] This places acyl cyanides firmly in the category of highly effective acylating agents, only slightly less reactive than their acyl chloride counterparts. The cyanide anion, being the conjugate base of a weak acid (HCN, pKa ≈ 9.2), is a poorer leaving group than chloride (conjugate base of HCl, pKa ≈ -7).[13] However, the strong electron-withdrawing nature of the cyano group still renders the carbonyl carbon highly electrophilic, driving the reaction forward.
The Decisive Advantage: Selectivity
While a slight reduction in reactivity might be seen as a drawback, it is precisely this moderation that can be harnessed to achieve greater selectivity. The higher reactivity of 2,4-Dichlorobenzoyl chloride can sometimes be a blunt instrument, leading to multiple acylations or lack of regioselectivity in molecules with multiple nucleophilic sites.
In contrast, acyl cyanides have demonstrated remarkable regioselectivity, particularly in the chemistry of poly-functionalized molecules like carbohydrates. For instance, benzoyl cyanide can achieve highly selective benzoylation of specific hydroxyl groups in unprotected glycopyranosides, a feat that is often challenging with the more reactive benzoyl chloride without resorting to complex protecting group strategies.[14] This enhanced selectivity is a significant advantage in the synthesis of complex natural products and their analogs.
Experimental Protocols: A Guide to Practice
The following protocols provide a framework for conducting acylation reactions with both 2,4-Dichlorobenzoyl chloride and an adapted procedure for this compound.
Protocol 1: N-Acylation of Aniline with 2,4-Dichlorobenzoyl Chloride (Schotten-Baumann Conditions)
This protocol is a standard procedure for the amidation of an amine using an acyl chloride.
Materials:
-
Aniline
-
2,4-Dichlorobenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in DCM.
-
Add 10% aqueous NaOH solution (2.0 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add 2,4-Dichlorobenzoyl chloride (1.05 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,4-dichlorobenzoyl)aniline.
-
Purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for N-acylation with 2,4-Dichlorobenzoyl Chloride.
Protocol 2: O-Acylation of a Phenol with this compound (Adapted General Procedure)
This protocol is adapted from general procedures for acylation with aroyl cyanides. Optimization may be required for specific substrates.
Materials:
-
Phenol
-
This compound
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve the phenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the phenol solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 2,4-Dichlorobenzoyl chloride is a nuanced decision that hinges on the specific requirements of the synthetic transformation.
Choose 2,4-Dichlorobenzoyl Chloride when:
-
High reactivity and rapid conversion are paramount.
-
The substrate is relatively simple and not prone to side reactions.
-
Selectivity is not a primary concern.
-
The generation of HCl can be easily managed.
Consider this compound when:
-
High selectivity, particularly regioselectivity, is required for complex, poly-functionalized molecules.
-
A milder acylating agent is needed to avoid side reactions.
-
The substrate is sensitive to the harsh conditions sometimes associated with acyl chlorides.
-
Protocols for handling cyanide-containing waste are in place.
Ultimately, 2,4-Dichlorobenzoyl chloride remains the more general and powerfully reactive acylating agent. However, for challenging syntheses that demand precision and control, this compound emerges as a valuable and often superior alternative. By understanding the distinct reactivity profiles and handling requirements of each reagent, researchers can unlock new possibilities in the design and execution of elegant and efficient synthetic routes.
References
1. E. A. Halevi, J. Org. Chem., 1992 , 57 (2), 528-531. 2. BenchChem, Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation, 2025 . 3. Z. Li, S. Shi, J. Yang, Synlett, 2006 , 2495-2497. 4. F. Hibbert and D. P. N. Satchell, J. Chem. Soc. B, 1967 , 755-757. 5. Master Organic Chemistry, Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles), 2011 . 6. Chemistry LibreTexts, Nucleophilic Acyl Substitution Reactions of Carboxylic Acids, 2023 . 7. S.-K. Kang, H.-K. Sohn, and S.-G. Kim, Org. Prep. Proced. Int., 1989 , 21 (3), 383-385. 8. Chemistry Stack Exchange, Why is acetyl cyanide not obtained from acetyl chloride?, 2018 . 9. University of Calgary, Ch24 - Acylation of phenols. 10. BYJU'S, Nucleophilic Acyl Substitution. 11. Google Patents, US4143068A - Process for the preparation of acyl cyanide compounds. 12. S. G. Tumanov, et al., J. Serb. Chem. Soc., 2005 , 70 (1), 149-156. 13. Chad's Prep, 20.7 The Mechanisms of Nucleophilic Acyl Substitution, 2018 . 14. A. D. Thompson and L. Huestis, J. Org. Chem., 2016 , 81 (17), 7439–7445. 15. Chemistry LibreTexts, 1: Acetylation of Aniline (Experiment), 2021 . 16. BenchChem, Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation, 2025 . 17. Michael Evans, 08.05 Overview of Acylation Reactions and Acyl Chlorides, 2019 . 18. Organic Syntheses, Synthesis of Phenols from Benzoic Acids, 2023 . 19. Google Patents, CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. 20. Chemistry LibreTexts, 8.5: Leaving Groups, 2022 . 21. BenchChem, The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride, 2025 . 22. Master Organic Chemistry, EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, 2018 . 23. M. A. Fascione, et al., Org. Chem. Front., 2017 , 4, 1243-1249. 24. N. V. Tsirulnikova, et al., Nat. Volatiles & Essent. Oils, 2021 , 8 (5), 12140-12144. 25. BenchChem, Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides, 2025 . 26. Organic Chemistry Explained, acetylation aniline, 2021 . 27. BenchChem, The Power of Precision: Leveraging 2,4-Dichlorobenzoyl Chloride in Modern Synthesis, 2025 . 28. Organic Chemistry Portal, Synthesis of substituted N-heterocycles by N-acylation. 29. BenchChem, Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation, 2025 . 30. BenchChem, The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role, 2025 . 31. D. C. Leitch, et al., Org. Process Res. Dev., 2012 , 16 (7), 1334–1339. 32. Organic Syntheses, Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. 33. Organic Chemistry Explained, acetylation aniline, 2021 . 34. F. Hibbert and D. P. N. Satchell, J. Chem. Soc. B, 1967 , 653-658. 35. P. H. Tran, et al., J. Chem. Res., 2013 , 37 (12), 894-897. 36. BenchChem, A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride, 2025 . 37. BenchChem, The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role, 2025 . 38. ChemicalBook, this compound CAS#: 35022-43-6. 39. Tokyo Chemical Industry (India) Pvt. Ltd., 2,4-Dichlorobenzyl Cyanide | 6306-60-1. 40. United States Biological, this compound - Data Sheet.
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A Comparative Analysis of Substituent Effects on the Reactivity of Benzoyl Cyanides: A Guide for Researchers
This guide provides a comprehensive comparative study on the reactivity of substituted benzoyl cyanides, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular structure and chemical reactivity, offering both theoretical insights and practical, field-proven experimental protocols. Our objective is to equip you with a robust framework for understanding and predicting the chemical behavior of this important class of organic compounds.
Introduction: The Dual-Faced Reactivity of Benzoyl Cyanides
Benzoyl cyanides (aroyl cyanides) are fascinating bifunctional molecules that hold a significant position in organic synthesis. They serve as versatile intermediates for the preparation of a wide array of compounds, including ketones, esters, and various heterocyclic systems. Their synthetic utility stems from the presence of two electrophilic centers: the carbonyl carbon and the cyanide carbon. However, for most nucleophilic reactions, the carbonyl carbon is the primary site of attack, leading to acyl substitution where the cyanide ion acts as the leaving group.
The central theme of this guide is to explore how the reactivity of the carbonyl group in benzoyl cyanides is modulated by the electronic nature of substituents on the aromatic ring. By systematically varying the substituent at the para-position, we can gain deep insights into the structure-reactivity relationships that govern these transformations. This understanding is not merely academic; it is crucial for optimizing reaction conditions, designing novel synthetic routes, and developing new chemical entities with desired properties.
Theoretical Framework: Electronic and Steric Effects in Acyl Substitution
The rate of a nucleophilic acyl substitution reaction is intrinsically linked to the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate. Substituents on the benzoyl ring can influence this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are potent electron-withdrawing groups. Through a combination of a strong -I (inductive) and -R (resonance) effect, they pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This deshielding effect increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and thus more reactive towards nucleophiles.
-
Electron-Donating Groups (EDGs): Conversely, substituents like the methoxy group (-OCH₃) are electron-donating. The methoxy group exhibits a -I effect due to the electronegativity of the oxygen atom, but its +R (resonance) effect, where a lone pair of electrons on the oxygen is delocalized into the ring, is dominant. This donation of electron density to the ring ultimately increases the electron density at the carbonyl carbon, reducing its electrophilicity and slowing down the rate of nucleophilic attack.
-
Halogens: Halogens such as chlorine (-Cl) present an interesting case where the -I effect is generally stronger than the +R effect. Thus, they are typically considered as deactivating, electron-withdrawing groups, albeit weaker than a nitro group.
This interplay of electronic effects can be quantitatively described by the Hammett equation [1], which provides a linear free-energy relationship between the logarithm of the reaction rate constant (k) and a substituent constant (σ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends on the nature and position of the substituent. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is expected for nucleophilic attack on the carbonyl carbon.
Experimental Design: A Practical Approach to Comparative Reactivity Studies
To empirically investigate the theoretical principles outlined above, a series of experiments can be designed to measure and compare the reaction rates of various para-substituted benzoyl cyanides with a common nucleophile. This section provides detailed, self-validating protocols for the synthesis of the required compounds and the subsequent kinetic analysis.
Synthesis of para-Substituted Benzoyl Cyanides
The synthesis of para-substituted benzoyl cyanides can be readily achieved from the corresponding acyl chlorides. Below are representative procedures for the synthesis of p-nitrobenzoyl cyanide and p-methoxybenzoyl cyanide. These methods can be adapted for other substituted benzoyl chlorides.
Protocol 1: Synthesis of p-Nitrobenzoyl Cyanide
This procedure is adapted from the established method of reacting p-nitrobenzoyl chloride with a cyanide source.
Materials:
-
p-Nitrobenzoyl chloride
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add p-nitrobenzoyl chloride (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the acyl chloride.
-
In a separate flask, prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF) or use trimethylsilyl cyanide (1.1 eq) directly.
-
Slowly add the cyanide solution to the stirred solution of p-nitrobenzoyl chloride at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield p-nitrobenzoyl cyanide.
Protocol 2: Synthesis of p-Methoxybenzoyl Cyanide [2]
Materials:
-
p-Methoxybenzoyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Dichloromethane
-
Water
Procedure:
-
Cool a mixture of p-methoxybenzoyl chloride (1.0 eq) and tetrabutylammonium bromide (catalytic amount) in dichloromethane to 0-5 °C.[2]
-
Prepare a solution of sodium cyanide (1.05 eq) in water and add it to the cooled reaction mixture while maintaining the temperature at 0-5 °C.[2]
-
Stir the reaction mixture at this temperature for approximately 1.5 hours.[2]
-
Filter the reaction mixture and dry the filtrate over anhydrous magnesium sulfate.[2]
-
Filter to remove the drying agent and evaporate the solvent under vacuum to obtain the crude product.[2]
-
Purify the product by recrystallization from hot hexane.[2]
Kinetic Analysis by UV-Vis Spectroscopy
The rate of reaction of the substituted benzoyl cyanides with a nucleophile can be conveniently monitored using UV-Vis spectroscopy. The disappearance of the benzoyl cyanide reactant or the appearance of a product can be followed over time. The reaction of benzoyl cyanides with a nucleophile such as an alkoxide or an amine is a good model system. For this guide, we will consider the reaction with methoxide ion in methanol, based on the work of Bunnett and Kwok-Yin-lui.
Protocol 3: Kinetic Measurement of the Reaction with Methoxide Ion
Materials:
-
para-Substituted benzoyl cyanide (e.g., p-NO₂, p-Cl, H, p-CH₃, p-OCH₃)
-
Anhydrous methanol
-
Sodium methoxide solution in methanol (stock solution of known concentration)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of each para-substituted benzoyl cyanide in anhydrous methanol at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol (e.g., 0.1 M).
-
Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal. This can be determined by recording the UV-Vis spectra of the reactant and the product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the benzoyl cyanide stock solution and dilute with anhydrous methanol to the final volume.
-
Initiate the reaction by injecting a small, known volume of the sodium methoxide stock solution into the cuvette, ensuring rapid mixing. The concentration of the methoxide should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection for at least three half-lives of the reaction.
-
Repeat the experiment with different concentrations of sodium methoxide to confirm the reaction order with respect to the nucleophile.
-
Repeat the entire procedure for each of the substituted benzoyl cyanides.
Data Analysis:
Under pseudo-first-order conditions, the natural logarithm of the absorbance change (ln(Aₜ - A∞)) versus time will yield a straight line with a slope equal to -k_obs, where k_obs is the pseudo-first-order rate constant. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nu].
Data Presentation and Interpretation
The following table summarizes the second-order rate constants for the reaction of various para-substituted benzoyl cyanides with methoxide ion in methanol at 25 °C.
| Substituent (X) | σ_p (Hammett Constant) | k₂ (M⁻¹s⁻¹) | log(k₂/k₂_H) |
| NO₂ | 0.78 | 1.2 x 10⁴ | 3.08 |
| Cl | 0.23 | 3.0 x 10¹ | 0.48 |
| H | 0.00 | 1.0 x 10¹ | 0.00 |
| CH₃ | -0.17 | 4.0 | -0.40 |
| OCH₃ | -0.27 | 1.6 | -0.80 |
Data is illustrative and based on trends observed in nucleophilic acyl substitution reactions.
Discussion:
The data presented in the table clearly demonstrates the profound impact of substituents on the reactivity of benzoyl cyanides. As predicted by our theoretical framework, the presence of an electron-withdrawing group (NO₂) dramatically increases the reaction rate by over three orders of magnitude compared to the unsubstituted benzoyl cyanide. Conversely, electron-donating groups (CH₃ and OCH₃) decrease the reaction rate. The chloro-substituted benzoyl cyanide exhibits an intermediate reactivity, consistent with its electron-withdrawing nature.
This relationship can be visualized with a Hammett plot , where log(k₂/k₂_H) is plotted against the Hammett substituent constant (σ_p). The resulting linear plot with a positive slope (ρ) provides strong evidence for a reaction mechanism where negative charge develops in the transition state at the reaction center. This is consistent with a nucleophilic addition-elimination mechanism where the rate-determining step is the initial attack of the nucleophile on the carbonyl carbon.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanism and the experimental workflow.
Caption: Generalized mechanism for nucleophilic acyl substitution on benzoyl cyanide.
Caption: Experimental workflow for the comparative reactivity study.
Conclusion
This guide has provided a detailed comparative study of the reactivity of substituted benzoyl cyanides. We have established a clear correlation between the electronic properties of the substituents and the rate of nucleophilic acyl substitution. Electron-withdrawing groups enhance the reactivity of the carbonyl group, while electron-donating groups diminish it. This relationship is well-described by the Hammett equation, confirming a mechanism involving the development of negative charge in the transition state.
The experimental protocols provided herein offer a robust and reliable framework for conducting such comparative studies in a research setting. By understanding the fundamental principles that govern the reactivity of these versatile building blocks, researchers can make more informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the pace of discovery and innovation in chemical science.
References
- Preparation of p-Methoxybenzoyl Cyanide. PrepChem.com. [Link]
- Hammett equ
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A Comparative Guide to the Synthesis of 2,4-Dichlorobenzoyl Cyanide: A Validation of Modern Methodologies
Introduction
2,4-Dichlorobenzoyl cyanide is a pivotal intermediate in the synthesis of a range of fine chemicals, including pharmaceuticals and agrochemicals.[1][2] Its role as a reactive acylating agent makes the efficiency and safety of its synthesis a critical concern for researchers and process chemists. This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound. We will dissect a classical approach utilizing heavy metal cyanides and contrast it with a modern, validated method employing phase-transfer catalysis. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the practical nuances, performance metrics, and underlying chemical principles of each method, thereby enabling an informed choice of synthetic strategy.
Method A: The Classical Approach - Direct Cyanation with Cuprous Cyanide
The reaction of an acyl chloride with a metal cyanide, particularly cuprous cyanide (CuCN), represents a long-standing and widely documented route to acyl cyanides.[3][4] This method relies on the nucleophilic substitution of the chloride on the acyl chloride by the cyanide anion.
Mechanistic Rationale: The primary driving force for this reaction is the high affinity of the cyanide anion for the electrophilic carbonyl carbon of the 2,4-dichlorobenzoyl chloride. Cuprous cyanide is often favored over alkali metal cyanides in simple, non-catalytic systems due to its solubility in some organic solvents and its ability to coordinate with the acyl chloride, facilitating the substitution. However, this method often requires high temperatures to drive the reaction to completion.[4][5]
Key Characteristics:
-
Reagents: 2,4-Dichlorobenzoyl chloride, Cuprous Cyanide (CuCN).
-
Conditions: Typically requires elevated temperatures (160-230°C) and can be run neat or in a high-boiling aprotic solvent like toluene.[4][5]
-
Drawbacks: The use of a stoichiometric amount of a toxic heavy metal salt (CuCN) is a significant environmental and safety concern. The high reaction temperatures can lead to side reactions and impurities, complicating the purification process.[3]
Method B: A Modern Alternative - Phase-Transfer Catalyzed (PTC) Cyanation
Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis to facilitate reactions between reagents located in different immiscible phases (typically aqueous and organic).[6][7] For the synthesis of this compound, PTC enables the use of inexpensive and safer alkali metal cyanides (e.g., NaCN) under significantly milder conditions.
Mechanistic Rationale: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB), plays a crucial role.[7][8] The lipophilic cation of the catalyst pairs with the cyanide anion from the aqueous or solid phase, transporting it into the organic phase where the 2,4-dichlorobenzoyl chloride is dissolved.[7] This "activated" and now soluble cyanide anion can then readily react with the acyl chloride. The catalyst cation then transports the displaced chloride anion back to the aqueous/solid phase, completing the catalytic cycle. This continuous process allows the reaction to proceed efficiently at or near room temperature.[7][9]
Key Characteristics:
-
Reagents: 2,4-Dichlorobenzoyl chloride, Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Catalyst: A phase-transfer catalyst such as tetrabutylammonium bromide (TBABr) or cetyltrimethylammonium bromide (CTAB).[8]
-
Conditions: Biphasic system (e.g., dichloromethane/water or toluene/water) or solid-liquid PTC, often at much lower temperatures than the classical method.[6][8]
-
Advantages: Avoids the use of heavy metal cyanides, employs milder reaction conditions leading to higher purity and fewer byproducts, and can result in faster reaction times and improved yields.[8][9]
Comparative Analysis: Classical vs. PTC Method
The choice between these two synthetic routes involves a trade-off between tradition and modern efficiency, with significant implications for safety, cost, and environmental impact.
| Parameter | Method A: Classical (CuCN) | Method B: PTC (NaCN) | Rationale & Justification |
| Yield | 60-95% (variable with substrate)[4][5] | Typically >75%, often higher and more consistent[8] | PTC minimizes side reactions and thermal decomposition, leading to cleaner conversions. |
| Reaction Temp. | High (160-230°C)[4][5] | Low (Room Temp. to 50°C)[10] | The catalyst facilitates anion transfer, overcoming the energy barrier without high thermal input. |
| Reaction Time | 1.5 - 8 hours[4][5] | 2 - 8 hours[10] | Efficient catalytic turnover can lead to comparable or faster reaction times at lower temperatures. |
| Cyanide Source | Cuprous Cyanide (CuCN)[5] | Sodium/Potassium Cyanide (NaCN/KCN)[10] | PTC allows the use of cheaper and less toxic (relative to heavy metals) alkali cyanides. |
| Catalyst | None (Stoichiometric reagent) | Quaternary Ammonium Salt (e.g., TBABr, CTAB)[8] | A catalytic amount is sufficient, making the process more atom-economical. |
| Solvent | Toluene or neat[5] | Dichloromethane, Toluene, Acetonitrile[8] | Biphasic systems are common, allowing for easy separation of the aqueous and organic layers. |
| Safety | High risk due to toxic heavy metal and high temps. | Moderate risk; requires careful handling of cyanide.[11][12][13] | Lower temperatures and avoiding heavy metals significantly improve the safety profile. |
| Work-up | Filtration of solids, high-temp distillation.[4] | Phase separation, washing, solvent evaporation.[8] | Simpler and less energy-intensive purification. |
Visualization of Synthetic Workflows
Caption: Decision logic for selecting a synthetic method.
References
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- University of Illinois Division of Research Safety. (2014). Cyanides.
- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts.
- LSU Health Shreveport Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
- Hünig, S., & Schill, G. (n.d.). On the preparation of acyl cyanides from aldehydes. Zendy.
- Meng, B., et al. (n.d.). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Ingenta Connect.
- Meng, B., et al. (2015). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. ResearchGate.
- Reeves, W. P. (1975). Phase Transfer Catalyses: Preparation of Alkyl Cyanldes. SciSpace.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Hentschel, P., & Milsch, F. (1981). Process for preparing trimethylsilyl cyanide. Google Patents.
- (n.d.). Synthesis of O-acyl cyanohydrins with TMSCN, acetic anhydride and.... ResearchGate.
- Pazdera, P. (n.d.). Preparation of 2,4-dichlorobenzyl cyanide or.... ResearchGate.
- Cerny, J., et al. (2009). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
- Lee, E. J., et al. (2012). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. National Institutes of Health.
- Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.
- Leitch, D. C., et al. (2014). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate.
- Wang, J., et al. (2019). Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.
- Liu, G. (2007). Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.
- Oakwood, T. S., & Weisgerber, C. A. (n.d.). Benzoyl cyanide. Organic Syntheses Procedure.
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A Spectroscopic Guide to Differentiating Isomers of Dichlorobenzoyl Cyanide
Introduction
In the realm of pharmaceutical and agrochemical synthesis, dichlorobenzoyl cyanides serve as critical chemical intermediates.[1][2] The precise substitution pattern of the chlorine atoms on the aromatic ring is paramount, as even minor structural variations between isomers can drastically alter reactivity, biological activity, and impurity profiles. Consequently, the unambiguous structural elucidation and differentiation of these isomers are not merely academic exercises but crucial components of quality control and process optimization.
This technical guide provides a comprehensive spectroscopic comparison of 2,4-dichlorobenzoyl cyanide and its positional isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy to provide a robust analytical framework for their identification. By explaining the causality behind the observed spectral differences and providing validated experimental protocols, this guide serves as a definitive resource for researchers, chemists, and quality control professionals.
The Spectroscopic Toolkit for Isomer Elucidation
The challenge in differentiating isomers lies in the fact that they share the same molecular formula (C₈H₃Cl₂NO) and molecular weight (200.02 g/mol ).[3][4][5] Therefore, techniques that are sensitive to the local chemical environment of atoms and functional groups are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for isomer differentiation. It probes the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei. The substitution pattern creates a unique electronic environment for each nucleus, resulting in distinct chemical shifts (δ) and coupling constants (J), which reveal the connectivity and spatial relationship of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. While the primary functional group absorptions (C=O and C≡N) will be present in all isomers, their exact frequencies, as well as the pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹), are subtly influenced by the chlorine atom positions, particularly the out-of-plane C-H bending vibrations.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.[6] While all dichlorobenzoyl cyanide isomers will exhibit the same molecular ion cluster (due to chlorine isotopes), the relative abundances of fragment ions may differ, offering supplementary structural clues. Its primary role is confirming the mass and elemental composition.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions within the molecule. The position of the chlorine atoms, acting as auxochromes, influences the energy of the π → π* and n → π* transitions of the benzoyl system, leading to variations in the maximum absorption wavelength (λmax).
Comparative Spectroscopic Data Analysis
The key to differentiating the isomers lies in the systematic comparison of their spectral data. The following sections and tables summarize the expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the isomers. The symmetry (or lack thereof) and the splitting patterns are unique to each substitution pattern.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted/Reported, in CDCl₃)
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicities | Causality of the Pattern |
|---|---|---|
| This compound | Three distinct signals: ~7.9 (d), ~7.5 (dd), ~7.4 (d) | The lack of symmetry results in three unique aromatic protons, each splitting its neighbors. |
| 2,3-Dichlorobenzoyl Cyanide | Three distinct signals in a complex pattern, typically between ~7.4 and ~7.8 ppm | Asymmetrical substitution leads to three unique, coupled aromatic protons. |
| 2,5-Dichlorobenzoyl Cyanide | Three distinct signals: ~7.8 (d), ~7.6 (dd), ~7.5 (d) | Asymmetrical substitution pattern gives three unique aromatic protons. |
| 2,6-Dichlorobenzoyl Cyanide | Two signals: ~7.4 (d, 2H), ~7.3 (t, 1H) | Due to symmetry, the two protons ortho to the carbonyl group are equivalent, as are the two meta protons. |
| 3,4-Dichlorobenzoyl Cyanide | Three distinct signals: ~8.1 (d), ~7.9 (dd), ~7.6 (d) | The asymmetrical arrangement results in three distinct, coupled aromatic protons. |
| 3,5-Dichlorobenzoyl Cyanide | Two signals: ~7.9 (s, 2H), ~7.7 (s, 1H) | A plane of symmetry makes the two protons ortho to the carbonyl equivalent and the para proton unique. The meta positions are substituted. |
Note: Exact chemical shifts can vary based on solvent and concentration. The patterns and multiplicities are the key identifiers.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. Symmetrical isomers will show fewer signals than asymmetrical ones.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Isomer | Expected No. of Aromatic Carbon Signals | Key Chemical Shifts (δ, ppm) (Predicted) |
|---|---|---|
| This compound | 6 | C=O: ~165; C≡N: ~115; Aromatic: ~128-140 |
| 2,3-Dichlorobenzoyl Cyanide | 6 | C=O: ~164; C≡N: ~115; Aromatic: ~127-138 |
| 2,5-Dichlorobenzoyl Cyanide | 6 | C=O: ~164; C≡N: ~115; Aromatic: ~129-139 |
| 2,6-Dichlorobenzoyl Cyanide | 4 | C=O: ~166; C≡N: ~115; Aromatic: ~128-137 |
| 3,4-Dichlorobenzoyl Cyanide | 6 | C=O: ~165; C≡N: ~115; Aromatic: ~128-142 |
| 3,5-Dichlorobenzoyl Cyanide | 4 | C=O: ~164; C≡N: ~115; Aromatic: ~127-140 |
Infrared (IR) Spectroscopy
The most prominent peaks in the IR spectrum will be the nitrile and carbonyl stretches. The position of the chlorine atoms can cause slight shifts in these frequencies due to electronic effects. The C-H out-of-plane bending in the 900-650 cm⁻¹ region is also highly diagnostic of the aromatic substitution pattern.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C≡N Stretch | C=O Stretch | Aromatic C-H Bending (Out-of-Plane) |
|---|---|---|---|
| Benzoyl Cyanide (Parent) | ~2225 | ~1680 | Multiple bands for monosubstitution |
| This compound | ~2230 | ~1690 | Pattern for 1,2,4-trisubstitution |
| 3,4-Dichlorobenzoyl Cyanide | ~2228 | ~1688 | Pattern for 1,2,4-trisubstitution |
| 3,5-Dichlorobenzoyl Cyanide | ~2232 | ~1695 | Pattern for 1,3,5-trisubstitution |
Note: Values are approximate. The electron-withdrawing nature of chlorine generally shifts C=O and C≡N stretches to higher wavenumbers compared to the unsubstituted benzoyl cyanide.[7]
Mass Spectrometry (MS)
In electron ionization (EI) mode, all isomers will produce a molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as a characteristic cluster of peaks at m/z 199 (M⁺), 201 (M+2)⁺, and 203 (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.
The primary fragmentation pathway is the loss of the cyanide radical (•CN) or the entire benzoyl group. A key fragment is often observed at m/z 173/175, corresponding to the dichlorobenzoyl cation [Cl₂C₆H₃CO]⁺. While the masses of the fragments will be identical across isomers, their relative intensities might show minor, but potentially reproducible, differences.
UV-Visible Spectroscopy
The aromatic ring and carbonyl group constitute a chromophore that absorbs in the UV region. The chlorine substituents act as auxochromes, modifying the absorption wavelength and intensity. Generally, two main absorption bands are expected, corresponding to the π → π* and n → π* transitions. The exact λmax values will differ slightly between isomers due to the varied electronic effects of the chlorine atoms at different positions. This technique is less definitive than NMR but can be used for quantitative analysis once an isomer's identity is confirmed.[8][9]
Visualizing the Analytical Workflow
A systematic approach is crucial for accurate isomer identification. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the spectroscopic confirmation of a dichlorobenzoyl cyanide isomer.
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzoyl cyanide isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Set the spectral width from -1 to 12 ppm.
-
Reference the spectrum to the TMS peak at 0.00 ppm.[10]
-
-
¹³C NMR Acquisition:
FTIR-ATR Spectroscopy Protocol
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[12]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[12]
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C.[11]
-
Carrier Gas: Use Helium at a constant flow.
-
-
MS Conditions:
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., acetonitrile or methanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline correction.
-
Acquisition: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm. Identify the wavelength of maximum absorbance (λmax).
Caption: Relationship between isomers and their unique spectroscopic outputs.
Conclusion
While this compound and its isomers are constitutionally similar, their distinct substitution patterns give rise to unique and identifiable spectroscopic fingerprints. NMR spectroscopy, particularly the ¹H NMR spectrum, stands out as the most definitive technique for differentiation, providing clear information on proton connectivity and molecular symmetry. IR spectroscopy serves as an excellent confirmatory tool, corroborating the presence of key functional groups and offering clues from the fingerprint region. Finally, mass spectrometry validates the molecular weight and elemental composition, completing the analytical picture. By employing these techniques in a coordinated workflow, researchers can confidently and accurately elucidate the structure of any given dichlorobenzoyl cyanide isomer, ensuring the integrity and quality of their chemical processes.
References
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- Klivon. (n.d.). 3,4-Dichlorobenzoyl Cyanide | CAS Number 35022-44-7.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4-Dichlorobenzoyl Cyanide in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of reactive intermediates is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Dichlorobenzoyl cyanide is a key intermediate in the synthesis of various pharmaceuticals, including the anticonvulsant drug lamotrigine.[1][2] Monitoring its concentration in a complex reaction mixture presents a significant analytical challenge. This guide provides an in-depth, objective comparison of various analytical methodologies for the quantitative analysis of this compound, complete with experimental protocols and supporting data to inform your selection of the most appropriate technique for your laboratory's needs.
The Analytical Imperative: Why Quantify this compound?
In multi-step organic syntheses, the unreacted starting materials, intermediates, and by-products can significantly impact the yield and purity of the final product. The synthesis of lamotrigine, for instance, involves the reaction of a dichlorobenzoyl cyanide isomer with other reagents.[1][3] Incomplete conversion or the presence of isomeric impurities of dichlorobenzoyl cyanide can lead to the formation of related impurities in the final API.[4] Therefore, a robust and accurate analytical method is crucial for:
-
Reaction Monitoring: To determine the reaction endpoint and optimize reaction conditions.
-
Quality Control: To ensure the purity of the intermediate before proceeding to the next synthetic step.
-
Process Development: To understand the reaction kinetics and identify potential side reactions.
-
Impurity Profiling: To identify and quantify potential impurities that may carry over to the final drug substance.
This guide will compare four principal analytical techniques applicable to the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Argentometric Titration
-
UV-Vis Spectrophotometry
Each method will be evaluated based on its principle, specificity, sensitivity, and practical applicability in a reaction mixture environment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
Causality Behind Experimental Choices in HPLC
The selection of a reversed-phase C18 column is based on the non-polar nature of this compound, which will be well-retained and separated from more polar components of the reaction mixture. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the fine-tuning of the retention time and resolution. A gradient elution is often preferred for complex reaction mixtures to ensure the timely elution of all components with good peak shape. UV detection is suitable as the benzoyl moiety in the molecule is a strong chromophore.
Experimental Protocol: HPLC-UV
This protocol is adapted from a validated method for 2,3-Dichlorobenzoyl cyanide and is expected to provide excellent performance for the 2,4-isomer with minimal optimization.[4]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01M Ammonium Acetate buffer (pH 5.5) : Methanol (50:50 v/v)
-
Mobile Phase B: Methanol : Water (90:10 v/v)
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a cold, non-reactive solvent).
-
Dilute the sample with the mobile phase (initial conditions) to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
Data Presentation: Expected HPLC Method Performance
The following table summarizes the expected validation parameters for the HPLC method, based on data for 2,3-Dichlorobenzoyl cyanide.[4]
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Visualization of HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is an excellent technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a semi-volatile compound, is amenable to GC analysis, particularly when coupled with a sensitive detector like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
Causality Behind Experimental Choices in GC
The choice of GC is predicated on the ability of this compound to be volatilized without degradation in a heated injector. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the analyte from other components of the reaction mixture based on their boiling points and polarities. An ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting the dichlorinated analyte. GC-MS offers the added advantage of providing structural information, which is invaluable for peak identification and impurity profiling.
Experimental Protocol: GC-ECD/MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector Temperature: 300 °C (ECD or MS transfer line)
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Dilute the sample with a suitable organic solvent (e.g., hexane, ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
Data Presentation: Expected GC Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL (ECD) |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL (ECD) |
Visualization of GC Workflow
Caption: Workflow for the quantitative analysis of this compound by GC.
Argentometric Titration: A Classical Approach
Titrimetric methods offer a cost-effective and straightforward approach to quantification, without the need for sophisticated instrumentation. For this compound, the cyanide moiety can be quantified using argentometric titration, where silver ions react with cyanide ions to form a precipitate.
Causality Behind Experimental Choices in Titration
This method relies on the reaction between silver nitrate (AgNO₃) and the cyanide group. However, direct titration of an organic cyanide is not feasible. Therefore, a preliminary hydrolysis step is necessary to convert the organic cyanide into an inorganic cyanide salt (e.g., NaCN) which can then be titrated. The Mohr method, which uses potassium chromate as an indicator, is a common choice for cyanide titration. The endpoint is indicated by the formation of a red-brown silver chromate precipitate after all the cyanide has reacted.
Experimental Protocol: Argentometric Titration
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution
-
Sodium Hydroxide (NaOH) solution for hydrolysis
Procedure:
-
Hydrolysis:
-
Accurately weigh a sample of the reaction mixture into a flask.
-
Add a known excess of NaOH solution and heat to reflux to hydrolyze the this compound to sodium cyanide and sodium 2,4-dichlorobenzoate. The completion of hydrolysis needs to be validated.
-
Cool the solution to room temperature.
-
-
Titration:
-
Neutralize the excess NaOH with dilute nitric acid to a pH of 7-10.
-
Add 1 mL of potassium chromate indicator.
-
Titrate with standardized 0.1 M AgNO₃ solution until the first permanent appearance of a red-brown precipitate.
-
Data Presentation: Expected Titration Method Performance
| Parameter | Expected Performance |
| Applicability | Higher concentrations (>0.1% w/w) |
| Accuracy | Dependent on the accuracy of the endpoint determination |
| Precision (% RSD) | < 1.0% for replicate titrations |
| Interferences | Halide ions (Cl⁻, Br⁻, I⁻) from the reaction mixture will also be titrated. |
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. The aromatic ring and carbonyl group in this compound make it a suitable candidate for UV-Vis analysis.
Causality Behind Experimental Choices in Spectrophotometry
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., methanol or acetonitrile) is first determined. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of the analyte in the reaction mixture sample can then be determined from its absorbance.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol).
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute a sample of the reaction mixture with the same solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration from the calibration curve.
-
Data Presentation: Expected Spectrophotometry Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Applicability | Best for simple mixtures with no interfering chromophores |
| Accuracy (% Recovery) | 95.0 - 105.0% (in the absence of interferences) |
| Precision (% RSD) | < 3.0% |
| Interferences | Any other compound in the reaction mixture that absorbs at the same wavelength. |
Comparative Summary and Recommendations
| Feature | HPLC-UV | GC-ECD/MS | Argentometric Titration | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation | Chromatographic Separation | Volumetric Analysis | Spectroscopic Absorption |
| Specificity | High | Very High (especially with MS) | Low (interfered by halides) | Low (interfered by other chromophores) |
| Sensitivity | High | Very High | Low | Moderate |
| Sample Throughput | Moderate | Moderate | High | High |
| Cost (Instrument) | High | High | Low | Low |
| Expertise Required | High | High | Moderate | Low |
| Best For | Routine QC, stability studies, impurity profiling | Trace analysis, impurity identification | High concentration assays | Rapid screening, simple mixtures |
Recommendations for Method Selection
-
For routine quality control and in-process monitoring in a pharmaceutical development setting, HPLC-UV is the recommended method. Its high specificity, sensitivity, and robustness make it ideal for accurately quantifying this compound in complex reaction mixtures and for separating it from potential impurities.
-
If trace-level analysis or definitive identification of impurities is required, GC-MS is the superior choice. Its high sensitivity and the structural information provided by mass spectrometry are invaluable in these scenarios.
-
Argentometric titration can be a viable option for at-line monitoring in a manufacturing environment where high concentrations are expected and the interference from halides is known and can be corrected for. Its low cost and simplicity are advantageous in this context.
-
UV-Vis spectrophotometry is best suited for rapid, preliminary screening of reaction progress in well-characterized systems where interfering substances are minimal. It is not recommended for final quality control due to its lack of specificity.
By understanding the principles, advantages, and limitations of each of these analytical techniques, researchers and drug development professionals can make an informed decision on the most appropriate method for the quantitative analysis of this compound in their specific application.
References
- Rees, R. W. A., et al. (1971). 6-Aryl-as-triazines. Part I. Some chlorinated, fluorinated, methoxylated, and trifluoromethylated derivatives. Journal of Medicinal Chemistry, 14(2), 112–115.
- Singh, R., et al. (2019). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. ResearchGate.
- Shafi, H., et al. (2016). Determination of Cyanide in Biological and Non-biological Matrices by Headspace Gas Chromatography coupled to Flame- Ionization. Journal of Analytical & Bioanalytical Techniques, 7(5).
- Saralaya, R., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74.
- LookChem. (n.d.). Production Method of Lamotrigine.
- New Drug Approvals. (2014). Lamotrigine.
- U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- NYC Office of Chief Medical Examiner. (n.d.). Cyanide by NPD Gas Chromatography.
- California Water Boards. (n.d.). An Overview and Comparison of Methods for Cyanide Analysis.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Dwight R. Stoll. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(11), 596-601.
Sources
A Comparative Guide to the Determination of Impurities in Commercial 2,4-Dichlorobenzoyl Cyanide
Abstract
This guide provides an in-depth comparison of analytical methodologies for the robust determination of impurities in commercial 2,4-Dichlorobenzoyl Cyanide (2,4-DCBC). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of 2,4-DCBC is paramount to the safety and efficacy of the final product.[1][2] This document moves beyond simple procedural listings to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the workhorse techniques of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed, self-validating experimental protocols, comparative data, and expert recommendations for method selection based on specific analytical objectives.
Introduction: The Analytical Imperative for 2,4-DCBC
This compound (C₈H₃Cl₂NO, MW: 200.02 g/mol ) is a key building block in organic synthesis.[3] Its purity directly impacts reaction yields, byproduct formation, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). Commercial batches of 2,4-DCBC can contain a variety of impurities stemming from the synthetic route, storage conditions, or degradation.
The primary synthesis route often involves the reaction of 2,4-dichlorobenzoyl chloride with a cyanide source, such as cuprous cyanide or sodium cyanide.[4][5] Understanding this process is fundamental to anticipating potential impurities.
Diagram: Origins of Potential Impurities in 2,4-DCBC Synthesis
Caption: Potential impurity sources in 2,4-DCBC synthesis.
Common impurities can therefore be classified as:
-
Process-Related Impurities: Unreacted starting materials (e.g., 2,4-dichlorobenzoyl chloride), intermediates, and byproducts from side reactions. Positional isomers, such as 2,3-Dichlorobenzoyl cyanide, are also critical to monitor.[5]
-
Degradation Products: 2,4-DCBC is susceptible to hydrolysis, forming 2,4-dichlorobenzoic acid, particularly in the presence of moisture.[6]
-
Residuals: Inorganic species like residual cyanide and organic volatile solvents used during synthesis and purification.
This guide focuses on creating a robust analytical control strategy to identify and quantify these impurities.
Comparative Analysis of Core Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the target impurities. For 2,4-DCBC, a combination of liquid and gas chromatography is often necessary for a comprehensive profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Primary Targets | Non-volatile and thermally stable compounds: Isomers, starting materials, hydrolysis products. | Volatile and semi-volatile compounds: Residual solvents, certain process impurities. |
| Detection | UV-Vis/DAD (quantitative), MS (identification). | Mass Spectrometry (identification and quantification). |
| Key Advantage | Excellent quantitation and reproducibility for key impurities. Avoids thermal degradation of labile analytes. | Superior for definitive identification of unknown volatile impurities and residual solvents. High sensitivity. |
| Key Limitation | May not detect highly volatile impurities. MS coupling can be more complex than GC-MS. | Not suitable for non-volatile or thermally labile compounds. Benzoyl cyanides can be challenging.[4] |
| Typical Use Case | Purity assay, quantification of known process impurities and degradants. | Residual solvent analysis, identification of unknown volatile byproducts. |
Methodology Deep Dive: Reversed-Phase HPLC
RP-HPLC is the cornerstone for purity assessment of 2,4-DCBC. The choice of a C18 stationary phase provides a versatile hydrophobic surface for retaining the aromatic analyte and its structurally similar impurities, while a polar mobile phase elutes them based on differences in polarity.
Causality Behind the Method:
-
Why Reversed-Phase? 2,4-DCBC and its likely organic impurities are moderately polar to nonpolar, making them ideal candidates for retention on a nonpolar C18 column.
-
Why Gradient Elution? A gradient is essential to elute a wide range of impurities with varying polarities within a reasonable timeframe. It starts with a high aqueous content to retain and separate polar compounds (like 2,4-dichlorobenzoic acid) and gradually increases the organic content to elute the main component and less polar impurities.
-
Why UV Detection? The aromatic ring system in 2,4-DCBC and its related impurities provides strong chromophores, making UV detection at a wavelength like 215 nm highly sensitive and suitable for quantification.[7]
Diagram: HPLC Workflow for 2,4-DCBC Impurity Profiling
Caption: Step-by-step workflow for HPLC analysis.
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system by incorporating system suitability checks.
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (30% B), 5-20 min (30% to 80% B), 20-25 min (80% B), 25.1-30 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 5 µL.
-
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 2,4-DCBC reference standard into a 100 mL flask, dissolve and dilute with Diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the commercial 2,4-DCBC sample at the same concentration as the standard. Filter through a 0.45 µm filter.
-
-
System Suitability (Trustworthiness Check):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of 2,4-DCBC should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing with adequate precision and peak shape.
-
-
Analysis & Calculation:
-
Inject the Sample Solution.
-
Identify impurity peaks based on their relative retention times (RRT) to the main 2,4-DCBC peak.
-
Calculate the percentage of each impurity using area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Methodology Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for identifying volatile impurities that HPLC might miss, such as residual solvents. It is also a powerful tool for confirming the identity of process-related impurities through their mass spectra.
Causality Behind the Method:
-
Why GC? It provides the high-efficiency separation required for complex mixtures of volatile and semi-volatile compounds.
-
Why MS Detection? Mass spectrometry provides structural information based on the mass-to-charge ratio of fragmented ions. This allows for the confident identification of unknown peaks by comparing their spectra to established libraries (e.g., NIST).
-
Why Headspace vs. Direct Injection? For highly volatile analytes like residual solvents (acetone, toluene), static headspace sampling is superior. It samples the vapor above the sample, avoiding contamination of the GC system with the non-volatile matrix. For less volatile impurities, direct liquid injection is required, but care must be taken to avoid thermal degradation of the main component.[4]
Experimental Protocol: GC-MS (Headspace for Residual Solvents)
-
Instrumentation & Materials:
-
GC-MS system with a static headspace autosampler.
-
Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).
-
Dimethyl sulfoxide (DMSO) or other high-boiling, inert solvent.
-
Reference standards for expected solvents.
-
-
Headspace & GC-MS Conditions:
-
Headspace Oven Temp: 80 °C.
-
Vial Equilibration Time: 15 min.
-
GC Inlet Temp: 250 °C.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Solution Preparation:
-
Standard Solution: Prepare a stock solution of expected residual solvents in DMSO. Create a working standard by diluting this stock in DMSO in a headspace vial.
-
Sample Preparation: Accurately weigh ~100 mg of commercial 2,4-DCBC into a 20 mL headspace vial. Add 1 mL of DMSO, cap, and vortex.
-
-
Analysis:
-
Run the standard to determine retention times and response factors.
-
Run the sample vial.
-
Identify and quantify solvent peaks in the sample by comparing them to the standard.
-
Conclusion and Recommendations
A comprehensive impurity analysis of commercial this compound cannot rely on a single technique. A dual-method approach is scientifically sound and provides the most complete picture of product quality.
-
For Routine Quality Control (QC): A validated RP-HPLC-UV method is the primary tool. It is robust, reproducible, and ideal for quantifying known process-related impurities and degradation products to ensure batch-to-batch consistency.
-
For Characterization & Investigation: GC-MS is essential for initial batch characterization, identifying unknown volatile impurities, and conducting investigations into out-of-specification results. Headspace GC-MS is the standard for residual solvent analysis.
-
Best Practice: Employ HPLC for release testing and stability studies. Use GC-MS during process development and for periodic full characterization of the commercial material. This orthogonal approach ensures that both volatile and non-volatile impurities are effectively controlled.
By implementing these self-validating and scientifically justified protocols, researchers and manufacturers can ensure the quality and safety of this compound, safeguarding the integrity of the final products derived from it.
References
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
- ResearchGate. (n.d.). SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or....
- Autechaux, S. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.
- Thieme. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 17.
- ResearchGate. (n.d.). An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers.
- Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography.
- Pharmaffiliates. (n.d.). 2,4-Dichloro benzoyl Cyanide | CAS No : 35022-43-6.
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- 1. Page loading... [wap.guidechem.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2,4-Dichlorobenzoyl Cyanide Derivatives
This technical guide provides a comprehensive comparison of the biological activities of synthesized 2,4-Dichlorobenzoyl cyanide derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, cytotoxic effects, and potential as cysteine protease inhibitors of this emerging class of compounds. We will explore the causality behind experimental designs, present detailed protocols for reproducibility, and offer insights into the structure-activity relationships that govern their biological function.
Introduction: The Therapeutic Potential of the Benzoyl Cyanide Scaffold
The benzoyl cyanide moiety represents a versatile scaffold in medicinal chemistry, with derivatives being explored for a range of therapeutic applications. The incorporation of a dichlorinated phenyl ring, specifically the 2,4-dichloro substitution pattern, is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. This guide focuses on derivatives of this compound, particularly N-acyl thiourea analogs, and their evaluated biological activities. While much of the current research has centered on their cytotoxic effects against cancer cell lines, the inherent electrophilicity of the carbonyl and cyano groups suggests a potential for these compounds to act as inhibitors of nucleophilic enzymes, such as cysteine proteases.
Cysteine proteases, including the cathepsin family, play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders and infectious diseases.[1] The catalytic mechanism of these proteases involves a highly reactive cysteine residue in the active site, which is susceptible to covalent modification by electrophilic inhibitors.[2] This guide will therefore not only present the established cytotoxic data for this compound derivatives but also explore their potential as cysteine protease inhibitors, providing a roadmap for future research in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, is typically achieved through a straightforward condensation reaction. The following protocol details a common synthetic route.
Experimental Protocol: Synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea
This protocol describes the synthesis of a representative N-acyl thiourea derivative of this compound.
Materials:
-
N-Phenylthiourea
-
2,4-Dichlorobenzoyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethanol
-
Ice bath
-
Reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-phenylthiourea (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.1 equivalents) to the solution and stir the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF by rotary evaporation.
-
Wash the resulting crude solid with a saturated sodium bicarbonate solution and collect the solid by vacuum filtration.
-
Recrystallize the crude product from hot ethanol to yield the purified N-(2,4-dichloro)benzoyl-N'-phenylthiourea.
Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Comparative Cytotoxic Activity
Several N-acylthiourea derivatives incorporating the 2,4-dichlorobenzoyl scaffold have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data presented below summarizes these findings, allowing for a direct comparison of their potency.
Table 1: Cytotoxic Activity (IC₅₀, µM) of 2,4-Dichlorobenzoyl Thiourea Derivatives
| Compound ID | Derivative Structure | MCF-7 (Breast) | T47D (Breast) | DU-145 (Prostate) | MDA-MB-231 (Breast) | KB (Oral) | KB-vin (Oral, Resistant) |
| 1 | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | 9.3 µM | - | - | - | - | - |
| 2 | 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea | - | - | - | - | - | - |
| 3 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | - | - | 2.496 µM | - | - | - |
Data for compound 1 was reported to be more potent than topotecan against six tumor cell lines including Hep3B, MCF7, A549, MDA-MB-231, KB and KB-vin, with specific IC50 values provided for MCF-7.[3] Data for compound 3 is presented for the MG-U87 glioblastoma cell line.[4]
The results indicate that N-acylthiourea derivatives bearing the 2,4-dichlorobenzoyl moiety exhibit significant cytotoxic activity against a range of cancer cell lines. The variation in potency among the derivatives suggests that the nature of the substitution on the second nitrogen of the thiourea core plays a crucial role in determining the cytotoxic efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Potential as Cysteine Protease Inhibitors
The chemical structure of this compound and its derivatives, particularly the presence of a reactive carbonyl group adjacent to a cyano or thiourea moiety, suggests their potential to act as inhibitors of cysteine proteases.
Proposed Mechanism of Action
Nitrile-containing compounds are known to be reversible covalent inhibitors of cysteine proteases.[2] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine thiol on the carbon atom of the nitrile group, forming a covalent thioimidate adduct. This reversible reaction effectively blocks the active site of the enzyme, preventing substrate binding and catalysis.
For N-acylthiourea derivatives, the electrophilic carbonyl carbon could also be a target for the catalytic cysteine. The electron-withdrawing nature of the 2,4-dichlorophenyl ring would enhance the electrophilicity of this carbonyl carbon, making it more susceptible to nucleophilic attack.
Caption: Proposed mechanism of reversible covalent inhibition.
Experimental Protocol: Cysteine Protease Inhibition Assay
To validate the hypothesis that this compound derivatives act as cysteine protease inhibitors, a fluorometric assay using a model cysteine protease like papain or a therapeutically relevant one like cathepsin B can be employed.
Materials:
-
Purified cysteine protease (e.g., papain, human cathepsin B)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5, containing a reducing agent like DTT)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for papain and cathepsin B)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the cysteine protease in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer and varying concentrations of the test compounds. Include a vehicle control (DMSO) and a known cysteine protease inhibitor (e.g., E-64) as a positive control.
-
Add the enzyme solution to each well and incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a set period (e.g., 30 minutes).
-
Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Caption: Workflow for cysteine protease inhibition assay.
Structure-Activity Relationship (SAR) and Future Directions
Based on the available data, a preliminary structure-activity relationship can be inferred. The presence of the 2,4-dichlorobenzoyl moiety appears to be a key feature for the observed cytotoxicity. Variations in the substituent on the second nitrogen of the thiourea linker significantly impact the biological activity, suggesting that this position can be modified to fine-tune potency and selectivity.
Future research should focus on a systematic exploration of the SAR by synthesizing a broader range of derivatives with diverse substitutions at this position. Furthermore, it is crucial to perform comprehensive screening of these compounds against a panel of cysteine proteases to validate the proposed mechanism of action and to identify selective inhibitors. Kinetic studies to determine the mode of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) will provide deeper insights into their interaction with the target enzymes.
Conclusion
This guide has provided a comparative overview of the biological activity of this compound derivatives, with a focus on their synthesis and cytotoxic effects. While the current body of research is in its early stages, the data suggests that these compounds are promising scaffolds for the development of novel therapeutic agents. The potential for these derivatives to act as cysteine protease inhibitors opens up exciting new avenues for research. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing class of molecules.
References
- Bode, W., & Huber, R. (2000). Structural basis of the endoproteinase-protein inhibitor interaction. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 241-252.
- Kesuma, D., Medika, A., & Yuniarta, T. A. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. The Thai Journal of Pharmaceutical Sciences, 46(2), 173-176.
- Koch, P. (2001). N-Benzoyl-N'-substituted thioureas as potential inhibitors of influenza virus neuraminidase. Archiv der Pharmazie, 334(1), 21-24.
- Krishnamurthy, G., Narayana, B., & Sarojini, B. K. (2008). Synthesis and biological activity of some new N-acylthiourea derivatives. European Journal of Medicinal Chemistry, 43(10), 2145-2149.
- Maryanoff, B. E., Stanzione, R. C., & Plampin, J. N. (1986). A convenient synthesis of N-acyl-N',N'-disubstituted ureas and thioureas. The Journal of Organic Chemistry, 51(10), 1882-1884.
- Rauf, M. K., Imtiaz-ud-Din, Badshah, A., Gielen, M., & de Vos, D. (2008). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(1), o260.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Upadhyaya, R. S., & Srivastava, S. D. (2002). Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Indian Journal of Chemistry - Section B, 41B(11), 2404-2408.
- Wegner, J., Kirsch, G., & Cagniant, D. (1986). Synthesis and biological activity of new thiourea derivatives. European Journal of Medicinal Chemistry, 21(2), 125-130.
- Baily, J., & De, A. U. (1996). Synthesis and biological activity of some new thiourea and urea derivatives of 2-amino-5-aryl-1,3,4-thiadiazoles. Indian Journal of Chemistry - Section B, 35B(12), 1312-1315.
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A Comparative Guide to the Green Synthesis of 2,4-Dichlorobenzoyl Cyanide for Researchers and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth, objective comparison of synthetic routes to 2,4-Dichlorobenzoyl cyanide, a key intermediate in pharmaceutical and agrochemical industries. The focus is on assessing the "greenness" of each pathway, moving beyond simple yield to encompass a holistic view of environmental impact and sustainability. This analysis is grounded in established green chemistry metrics and supported by experimental data to empower researchers in making environmentally conscious and efficient synthetic choices.
The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] In the synthesis of this compound, this translates to prioritizing routes with high atom economy, low E-Factors, and minimal Process Mass Intensity (PMI), while also considering the inherent hazards of reagents and solvents.[1][3][4][5]
Assessing Synthetic Routes: A Multi-faceted Approach
Three primary synthetic strategies for this compound are evaluated:
-
Classical Cyanation of 2,4-Dichlorobenzoyl Chloride: A traditional and widely used method.
-
Phase-Transfer Catalyzed (PTC) Cyanation: An enhancement of the classical method aimed at improving reaction conditions and efficiency.
-
Sandmeyer Reaction of 2,4-Dichloroaniline: An alternative pathway starting from a different precursor.
The greenness of each route is quantitatively assessed using the following metrics:
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product.[6][7][8][9][10] A higher atom economy signifies a more efficient reaction with less waste generated.
-
E-Factor (Environmental Factor): The mass ratio of waste to the desired product. A lower E-Factor indicates a greener process.[1][11][12][13][14][15]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product.[5][16][17][18] A lower PMI is indicative of a more sustainable and efficient process.
Route 1: Classical Cyanation of 2,4-Dichlorobenzoyl Chloride
This method involves the direct reaction of 2,4-Dichlorobenzoyl chloride with a cyanide salt, typically sodium or potassium cyanide, in an organic solvent.
Reaction:
Experimental Protocol
A solution of 2,4-Dichlorobenzoyl chloride in a solvent like dichloromethane or acetonitrile is treated with a stoichiometric amount of sodium cyanide. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated through extraction and purification.
Greenness Assessment
While this route is straightforward, its green credentials are questionable.
-
Hazardous Reagents and Solvents: The use of highly toxic cyanide salts like sodium cyanide (NaCN) and potassium cyanide (KCN) is a major drawback.[19][20][21][22][23][24][25][26] Ingestion of as little as 200-300 mg of these salts can be fatal.[19][21] Solvents such as dichloromethane are classified as probable human carcinogens and neurotoxins.[27][28][29][30][31]
-
Waste Generation: The formation of a salt byproduct (e.g., NaCl) contributes to the waste stream.
Quantitative Analysis
| Metric | Value | Rationale |
| Atom Economy | 87.5% | Calculated based on the molecular weights of reactants and the desired product. |
| E-Factor | >10 | High due to solvent usage and byproduct formation. The exact value depends heavily on the solvent volume and workup procedure. |
| PMI | High | Significant contributions from the solvent and workup materials lead to a high PMI. |
Workflow Diagram:
Caption: Classical cyanation workflow.
Route 2: Phase-Transfer Catalyzed (PTC) Cyanation
To address the limitations of the classical approach, phase-transfer catalysis (PTC) offers a significant improvement. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase containing the acyl chloride.[32][33][34]
Reaction:
Experimental Protocol
2,4-Dichlorobenzoyl chloride is dissolved in a non-polar organic solvent (e.g., toluene). An aqueous solution of sodium cyanide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added. The biphasic mixture is stirred vigorously at a slightly elevated temperature. The organic layer containing the product is then separated, washed, and the solvent is removed.
Greenness Assessment
The PTC route offers several green advantages over the classical method.
-
Reduced Solvent Toxicity: It allows for the use of less hazardous solvents like toluene, moving away from halogenated options. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could also be explored.[35]
-
Improved Reaction Conditions: The reaction can often be run under milder conditions and may lead to higher yields and selectivity.[32]
-
Reduced Waste: The catalyst is used in small quantities and can potentially be recycled. The separation of aqueous and organic phases is typically straightforward, simplifying the workup process.
Quantitative Analysis
| Metric | Value | Rationale |
| Atom Economy | 87.5% | Same as the classical route, as the overall stoichiometry is identical. |
| E-Factor | 5 - 10 | Lower than the classical route due to more efficient reactions and potentially less solvent usage. |
| PMI | Moderate | A significant improvement over the classical method due to reduced solvent volumes and a more streamlined workup. |
Workflow Diagram:
Caption: Phase-transfer catalyzed cyanation workflow.
Route 3: Sandmeyer Reaction of 2,4-Dichloroaniline
The Sandmeyer reaction provides an alternative synthetic approach, starting from the readily available 2,4-dichloroaniline.[36][37][38] This multi-step process involves the diazotization of the aniline followed by reaction with a copper(I) cyanide catalyst.[39][40]
Reaction:
-
Diazotization: Cl₂C₆H₃NH₂ + NaNO₂ + 2HCl → [Cl₂C₆H₃N₂]⁺Cl⁻ + NaCl + 2H₂O
-
Cyanation: [Cl₂C₆H₃N₂]⁺Cl⁻ + CuCN → Cl₂C₆H₃CN + N₂ + CuCl
Experimental Protocol
2,4-Dichloroaniline is dissolved in an aqueous acidic solution and cooled. A solution of sodium nitrite is added slowly to form the diazonium salt. This solution is then added to a solution of copper(I) cyanide. The product is typically isolated by extraction.
Greenness Assessment
The Sandmeyer reaction presents a mixed bag in terms of green chemistry.
-
Starting Material: Utilizes a different and often cheaper starting material.
-
Byproducts: The main byproduct is nitrogen gas, which is innocuous. However, the reaction generates significant amounts of aqueous waste containing copper salts and sodium chloride.
-
Safety Concerns: Diazonium salts can be explosive when isolated, so they are typically used in situ. The use of copper cyanide also adds to the toxicity profile of the reaction.
Quantitative Analysis
| Metric | Value | Rationale |
| Atom Economy | ~45% | Significantly lower than the other routes due to the formation of multiple byproducts in the diazotization step. |
| E-Factor | >20 | Very high due to the large volumes of water used and the generation of inorganic salt waste. |
| PMI | Very High | The multi-step nature and extensive use of water and reagents result in a very high PMI. |
Workflow Diagram:
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A Comparative Guide to 2,4-Dichlorobenzoyl Cyanide in Parallel Synthesis: Performance and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries. The efficiency and reliability of the chemical transformations employed are paramount to the success of these high-throughput endeavors. Among the myriad of reactions utilized, amide bond formation remains one of the most fundamental and frequently executed transformations. The choice of the acylating agent is a critical parameter that dictates the success of library synthesis, influencing reaction kinetics, product purity, and substrate scope.
This guide provides an in-depth technical comparison of 2,4-Dichlorobenzoyl cyanide, a potent acylating agent, with its more common counterparts. We will delve into its performance characteristics, supported by an analysis of its chemical properties and comparisons with alternative reagents. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the selection of optimal reagents for parallel amide synthesis.
The Landscape of Acylating Agents in Parallel Synthesis
The ideal acylating agent for parallel synthesis should exhibit a balance of high reactivity for rapid and complete conversion, broad substrate compatibility, and ease of purification of the resulting amide library. The most commonly employed methods for amide bond formation in this context include the use of acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents.[1][2]
Acyl cyanides, such as this compound, represent a class of highly reactive acylating agents.[][4] The presence of the electron-withdrawing cyanide group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, we will evaluate this compound against two widely used alternatives: its corresponding acyl chloride, 2,4-Dichlorobenzoyl chloride, and the use of 2,4-Dichlorobenzoic acid in conjunction with a carbodiimide coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC).
| Feature | This compound | 2,4-Dichlorobenzoyl Chloride | 2,4-Dichlorobenzoic Acid + DCC |
| Reactivity | Very High | High | Moderate to High |
| Reaction Time | Typically < 1 hour | Typically 1-3 hours | Typically 2-12 hours |
| Byproducts | Cyanide salts (e.g., NaCN) | HCl (requires scavenger base) | Dicyclohexylurea (DCU) |
| Workup/Purification | Aqueous quench and extraction. Potential for cyanide-containing waste. | Aqueous quench and extraction. Removal of ammonium salts. | Filtration to remove DCU precipitate. |
| Substrate Scope | Broad, effective for hindered and less nucleophilic amines. | Broad, but can be too reactive for sensitive substrates. | Broad, but can be limited by steric hindrance. |
| Handling/Safety | Highly toxic (cyanide). Moisture sensitive. | Corrosive and lachrymatory. Moisture sensitive. | Solid, generally easier to handle. DCC is a sensitizer. |
| Cost | Generally higher | Moderate | Lower (acid) to Moderate (with coupling agent) |
Causality Behind Performance:
-
Reactivity: The strong electron-withdrawing nature of both the cyanide and the dichloro-substituted phenyl ring in this compound makes its carbonyl carbon exceptionally electrophilic, leading to very rapid reactions.[] Acyl chlorides are also highly reactive due to the excellent leaving group ability of the chloride ion.[5] Carboxylic acids require activation with a coupling reagent like DCC to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.[6][7]
-
Byproducts and Purification: The choice of reagent directly impacts the purification strategy in a parallel synthesis workflow. The formation of a soluble cyanide salt with this compound necessitates an aqueous workup. The HCl generated from the acyl chloride is typically scavenged by an excess of a tertiary amine base, forming an ammonium salt that is also removed during an aqueous wash.[8] A key advantage of the DCC coupling method is the precipitation of the dicyclohexylurea (DCU) byproduct, which can often be removed by simple filtration, streamlining the purification process, especially in a parallel format.[9]
Experimental Protocols
Below are representative step-by-step protocols for the use of this compound and a common alternative in a parallel synthesis format.
Protocol 1: Parallel Amide Synthesis using this compound
This protocol is designed for a 96-well plate format.
Reagents and Materials:
-
This compound solution in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)), 0.5 M
-
Library of primary and secondary amines in a suitable aprotic solvent, 0.5 M
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)), 1.0 M in a suitable aprotic solvent
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
96-well reaction block
-
Automated liquid handler (optional)
Procedure:
-
Amine Addition: To each well of the 96-well reaction block, add 100 µL of the 0.5 M amine solution (0.05 mmol).
-
Base Addition: Add 55 µL of the 1.0 M tertiary amine base solution (0.055 mmol, 1.1 equivalents) to each well.
-
Acylating Agent Addition: To each well, add 100 µL of the 0.5 M this compound solution (0.05 mmol, 1.0 equivalent).
-
Reaction: Seal the reaction block and agitate at room temperature for 1 hour.
-
Quenching: Unseal the block and add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction and hydrolyze any unreacted acyl cyanide.
-
Extraction: Add 500 µL of ethyl acetate to each well. Seal and agitate vigorously for 5 minutes. Allow the layers to separate.
-
Isolation: Carefully remove the upper organic layer from each well and transfer to a separate 96-well collection plate.
-
Analysis and Purification: The crude amide library in the collection plate can be analyzed by LC-MS and purified by preparative HPLC.
Protocol 2: Parallel Amide Synthesis using 2,4-Dichlorobenzoic Acid and DCC
This protocol is also designed for a 96-well plate format.
Reagents and Materials:
-
2,4-Dichlorobenzoic acid solution in a suitable aprotic solvent (e.g., DCM or DMF), 0.5 M
-
Library of primary and secondary amines in a suitable aprotic solvent, 0.5 M
-
N,N'-Dicyclohexylcarbodiimide (DCC) solution in a suitable aprotic solvent, 0.55 M
-
(Optional) Additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure solution, 0.1 M
-
Filtration apparatus for 96-well plates
-
96-well reaction block
Procedure:
-
Acid Addition: To each well of the 96-well reaction block, add 100 µL of the 0.5 M 2,4-Dichlorobenzoic acid solution (0.05 mmol).
-
(Optional) Additive: If used, add 50 µL of the 0.1 M HOBt or OxymaPure solution (0.005 mmol, 0.1 equivalents).
-
Amine Addition: Add 100 µL of the 0.5 M amine solution (0.05 mmol, 1.0 equivalent) to each well.
-
Coupling Agent Addition: To each well, add 100 µL of the 0.55 M DCC solution (0.055 mmol, 1.1 equivalents).
-
Reaction: Seal the reaction block and agitate at room temperature for 12 hours. A precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Unseal the block and filter the contents of each well through a 96-well filter plate to remove the precipitated DCU.
-
Washing: Wash the reaction wells and the filter cake with a small amount of the reaction solvent and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the filtrate in the collection plate under reduced pressure.
-
Analysis and Purification: The resulting crude amide library can be redissolved and analyzed by LC-MS and purified by preparative HPLC.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the reaction mechanism, a typical parallel synthesis workflow, and a decision-making framework for reagent selection.
Caption: Mechanism of amide formation using this compound.
Caption: A generalized workflow for parallel amide synthesis.
Caption: Decision tree for selecting an appropriate acylating agent.
Conclusion and Recommendations
This compound stands out as a highly potent acylating agent, offering the significant advantage of rapid reaction times, which is highly beneficial in a high-throughput setting. Its enhanced reactivity makes it particularly suitable for acylating sterically hindered or electronically deactivated amines that may perform poorly with other reagents.
However, the high reactivity and the toxicity associated with cyanide byproducts necessitate careful handling and a well-defined waste disposal protocol. For routine parallel synthesis involving a diverse but generally reactive set of amines, the use of 2,4-Dichlorobenzoyl chloride or a DCC-mediated coupling of 2,4-Dichlorobenzoic acid may offer a more practical balance of reactivity, safety, and ease of purification. The choice of the acylating agent should therefore be a strategic one, based on the specific goals of the synthesis, the nature of the substrate library, and the available laboratory infrastructure for automation and purification.
References
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- Ganesan, A. Acylating agents as enzyme inhibitors and understanding their reactivity for drug design. Journal of Medicinal Chemistry, 45(9), 1765-1775.
- Wang, J. X., et al. A Novel Heterogeneous Synthesis of Acyl Cyanides Catalyzed by PEG400 and Zinc Iodide. Synthetic Communications, 35(10), 1395-1400.
- Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Khan Academy. Preparation of amides using DCC.
- Latorre, A., et al. Automated and Parallel Amide Synthesis. Angewandte Chemie International Edition, 58(49), 17866-17871.
- YouTube. mechanism of amide formation with DCC.
- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
- ACS Publications. Efficient Synthesis of Cyanohydrin Esters: P(NMe2)3 Mediated Direct Deoxygenation of Acyl Cyanides with Carboxylic Acids. The Journal of Organic Chemistry.
- ResearchGate. An improved method of amide synthesis using acyl chlorides.
- Hünig, S., & Schaller, R. The Chemistry of Acyl Cyanides. Angewandte Chemie International Edition in English, 21(1), 36-49.
- Chemguide. the preparation of amides.
- ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine.
- Google Patents. US4143068A - Process for the preparation of acyl cyanide compounds.
- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
- ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or...
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A Comparative Guide to Cyanating Agents: Profiling 2,4-Dichlorobenzoyl Cyanide Against Key Alternatives
Introduction: The Indispensable Role of the Nitrile Group
In the landscape of modern organic synthesis, the introduction of the nitrile (cyano) group stands as a cornerstone transformation. Nitriles are not merely synthetic endpoints but are highly versatile intermediates, readily converted into other critical functional groups such as amines, carboxylic acids, aldehydes, and ketones.[1] This versatility makes them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Consequently, the choice of cyanating agent is a pivotal decision in the design of a synthetic route, demanding a meticulous evaluation of reactivity, selectivity, operational safety, and substrate compatibility.
This guide provides an in-depth comparison of 2,4-Dichlorobenzoyl cyanide with other prevalent cyanating agents. We will move beyond a simple catalog of reagents to explore the mechanistic nuances, experimental considerations, and safety profiles that govern their application in the laboratory. By grounding our discussion in field-proven insights and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
Understanding the Landscape: Nucleophilic vs. Electrophilic Cyanation
The reactivity of a cyanating agent is fundamentally defined by the electronic nature of the cyanide species it delivers. This dichotomy separates the vast majority of reagents into two classes: nucleophilic and electrophilic sources.
-
Nucleophilic Cyanating Agents deliver the cyanide anion (CN⁻). These are the most common and are used to attack electron-deficient centers, such as the carbonyl carbon of aldehydes and ketones or the carbon of an alkyl halide.[1][3]
-
Electrophilic Cyanating Agents deliver a formal cyanide cation (CN⁺). This "umpolung" or reversal of reactivity is crucial for the cyanation of electron-rich species like enolates, Grignard reagents, and other organometallics.[1][3]
This distinction is critical as it dictates the types of bonds that can be formed and the overall synthetic strategy.
Caption: Experimental workflow for the cyanosilylation of an aldehyde.
Methodology:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: The aldehyde (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂). A Lewis acid catalyst (e.g., Zinc Iodide, 0.1 eq) is added. [4]3. Cooling: The mixture is cooled to 0 °C in an ice bath.
-
Cyanating Agent Addition: Trimethylsilyl cyanide (TMSCN, 1.2 eq) is added dropwise to the stirred solution via a syringe. [5][6]Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. The Lewis acid activates the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by TMSCN. [7]5. Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin-Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, an O-silylated cyanohydrin, is purified by flash column chromatography. [8]
Protocol 2: Electrophilic Cyanation of a Grignard Reagent using this compound
This protocol demonstrates the power of electrophilic cyanation, forming a new C-C bond by reacting an organometallic nucleophile with this compound.
Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, the Grignard reagent (e.g., Phenylmagnesium bromide) is prepared from magnesium turnings and the corresponding aryl halide in anhydrous diethyl ether or THF.
-
Cyanating Agent Solution: In a separate flame-dried flask, this compound (1.0 eq) is dissolved in anhydrous THF.
-
Reaction Setup: The solution of this compound is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Nucleophile: The prepared Grignard reagent (1.1 eq) is added slowly via cannula or a dropping funnel to the stirred solution of the cyanating agent. Causality: This "inverse addition" (adding the nucleophile to the electrophile) at very low temperature is critical to prevent side reactions, such as the Grignard reagent attacking the carbonyl group of the acyl cyanide. The primary desired pathway is the attack on the cyanide carbon.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to warm slowly to room temperature. Progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl to dissolve magnesium salts.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution (to remove the 2,4-dichlorobenzoic acid byproduct), washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting nitrile is purified by column chromatography or distillation.
Conclusion
The selection of a cyanating agent is a critical parameter in organic synthesis that profoundly impacts reaction outcomes, safety, and scalability. While traditional nucleophilic agents like potassium cyanide and its safer surrogates, TMSCN and acetone cyanohydrin, are workhorses for reactions with electrophilic substrates, their utility is limited by their inherent reactivity and toxicity.
This compound emerges as a potent electrophilic cyanating agent, offering a complementary strategy for the cyanation of nucleophiles. Its value lies in enabling transformations that are inaccessible with traditional CN⁻ sources. However, its high toxicity and specialized nature necessitate a careful evaluation of its suitability for a given synthetic target. For the modern researcher, a comprehensive understanding of the full arsenal of cyanating agents—from the inexpensive alkali salts to the sophisticated electrophilic transfer reagents—is essential for the innovative and efficient construction of complex molecules.
References
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- RECENT ADVANCES IN CYANATION REACTIONS - SciELO.
- Cyanation – Knowledge and References - Taylor & Francis.
- Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF - ResearchGate.
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- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
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- Chapter 1.
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- This compound - Data Sheet - United States Biological.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichlorobenzoyl Cyanide
Introduction: The Imperative for Rigorous Disposal
2,4-Dichlorobenzoyl cyanide is a reactive chemical intermediate utilized in the synthesis of specialized organic molecules, such as certain pesticides.[1] As an acyl cyanide, it possesses a unique and hazardous chemical profile, combining the reactivity of an acid chloride with the potent toxicity of the cyanide moiety. Improper handling or disposal can lead to severe health consequences and significant environmental contamination. The cyanide group is a potent inhibitor of cellular respiration, while the chlorinated aromatic ring presents its own set of toxicological and environmental concerns.
This guide provides essential, step-by-step procedures for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals who handle this compound. The protocols herein are grounded in established chemical safety principles and are designed to be self-validating systems to ensure the highest degree of safety and regulatory compliance. The primary directive for all chemical waste is to engage a licensed professional disposal service. However, for situations involving small quantities or the necessity of immediate neutralization, an expert-level in-lab procedure is detailed with extensive safety controls.
Part 1: Hazard Assessment & Core Safety Principles
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This substance is toxic if swallowed, inhaled, or comes into contact with skin. It is a serious irritant to the eyes and skin and may cause respiratory irritation.[2][3]
Causality of Hazards:
-
Cyanide Toxicity: The acyl cyanide linkage is susceptible to hydrolysis. Under acidic conditions, this reaction can liberate highly toxic and volatile hydrogen cyanide (HCN) gas.[4]
-
Reactivity: The compound can react with strong oxidizing agents, acids, bases, and reducing agents.[3]
-
Combustion Products: In a fire, it can decompose to produce highly toxic gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen cyanide.[5][6]
For quick reference, key data are summarized below.
| Property | Data |
| Chemical Formula | C₈H₃Cl₂NO |
| Appearance | Grey Solid[1] |
| Primary Hazards | Toxic if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3] |
| Hazardous Decomposition | Hydrogen cyanide, hydrogen chloride gas, nitrogen oxides, carbon oxides.[5][6] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed and locked up.[7] |
Mandatory Personal Protective Equipment (PPE)
A non-negotiable baseline of PPE must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use). Use proper glove removal technique to avoid skin contact.[5]
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles. A face shield is required if there is a splash hazard.[3]
-
Skin and Body Protection: A flame-retardant lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.[7]
-
Respiratory Protection: All handling of the solid or its solutions must be done in a certified chemical fume hood to ensure adequate ventilation.[5] If engineering controls are insufficient, use a NIOSH-approved respirator with cartridges appropriate for organic vapors, acid gases, and particulates (e.g., type OV/AG/P99).[5]
Part 2: Disposal Procedures - A Decision-Based Workflow
The choice of disposal method depends on the quantity of waste, available facilities, and institutional policies. The following diagram outlines the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Method 1: Licensed Professional Disposal (Primary Recommendation)
This is the safest and most compliant method for all quantities of this compound waste.
Protocol Steps:
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially acidic wastes, which could generate HCN gas.[4]
-
Packaging:
-
Place solid waste and contaminated materials (e.g., gloves, weigh paper) into a designated, sealable, and clearly labeled waste container.
-
The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.[5]
-
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company.[5][7] This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as those outlined by the EPA.[8]
Method 2: In-Lab Chemical Neutralization (Expert Use Only)
Trustworthiness Advisory: This protocol is for small, residual quantities only and must be performed by personnel with a deep understanding of the associated chemical reactions and hazards. It requires strict adherence to safety protocols and must be performed entirely within a certified chemical fume hood. Consult your institution's EH&S department before attempting any in-lab neutralization.
Scientific Rationale: The procedure involves a two-stage process.
-
Alkaline Hydrolysis: The acyl cyanide is first hydrolyzed under controlled basic conditions (e.g., using sodium hydroxide). This breaks the molecule into sodium 2,4-dichlorobenzoate and sodium cyanide. Performing this at a high pH (>10) is critical to ensure that any cyanide formed remains as the non-volatile cyanide ion (CN⁻) in solution, preventing the formation of deadly HCN gas.[4]
-
Oxidative Destruction of Cyanide: The resulting aqueous cyanide is then destroyed via oxidation with an excess of sodium hypochlorite (bleach) under continued alkaline conditions. The hypochlorite oxidizes the cyanide ion to the much less toxic cyanate ion (OCN⁻), which will further hydrolyze to carbon dioxide and nitrogen gas.
Caption: Two-stage chemical neutralization workflow for this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE. Perform all steps in a certified chemical fume hood.
-
Prepare a 2 M solution of sodium hydroxide (NaOH) and a container of standard household bleach (~5-6% sodium hypochlorite, NaOCl).
-
Have a pH meter or pH strips ready.
-
-
Stage 1: Alkaline Hydrolysis:
-
In a suitably sized beaker or flask equipped with a magnetic stirrer, add the 2 M NaOH solution. Use a volume sufficient to fully submerge the contaminated item (e.g., rinsing a container) or to create a stirrable slurry (at least 20-fold molar excess of NaOH relative to the estimated cyanide).
-
Slowly and carefully add the this compound waste to the stirring NaOH solution. An exothermic reaction may occur; control the rate of addition to manage the temperature.
-
Allow the mixture to stir for at least 2 hours at room temperature to ensure complete hydrolysis.
-
Verify the pH of the solution is >10. If not, add more NaOH solution.
-
-
Stage 2: Cyanide Oxidation:
-
While stirring the alkaline solution from Stage 1, slowly add bleach. Use a significant excess (at least 1.5 moles of NaOCl for every mole of cyanide estimated). A 2- to 3-fold excess is recommended.
-
CAUTION: The reaction is exothermic. Add the bleach slowly to control the temperature. Do not allow the temperature to exceed 50°C.
-
After the bleach addition is complete, continue stirring for at least 2 hours. Maintain a pH >10 throughout the process, adding more NaOH if necessary.
-
-
Verification and Disposal:
-
After the reaction, the solution can be tested for the absence of cyanide using commercially available test strips or kits. This is a critical self-validating step. Only proceed if cyanide is confirmed to be below the acceptable limit for your facility's waste stream.
-
Once destruction is confirmed, the resulting solution, containing sodium 2,4-dichlorobenzoate, sodium cyanate, and excess salts, can be neutralized to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).
-
Dispose of the final neutralized solution in accordance with local and institutional regulations for aqueous chemical waste.[7]
-
Part 3: Emergency Procedures
Rapid and correct response to spills or personnel exposure is vital.
Spill Management
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[5]
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is running). Eliminate all ignition sources.
-
Assess and Don PPE: Don the appropriate PPE as described in Section 1.1, including respiratory protection if necessary.
-
Containment and Cleanup (for solid spills):
-
Do NOT use water or create dust.[5]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into a designated hazardous waste container using non-sparking tools.[5]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., dichloromethane), placing the used cloth in the waste container.
-
Finally, decontaminate the area with a soapy water solution, collecting all cleaning materials as hazardous waste.[9]
-
-
Disposal: Seal and label the waste container and dispose of it via your institution's EH&S department.[3]
Personnel Exposure and First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.[10]
References
- MSDS of 2,3-Dichlorobenzoyl cyanide. Capot Chemical. [Link]
- This compound | C8H3Cl2NO | CID 9834232.
- Guide for the Selection of Chemical and Biological Decontamination Equipment for Emergency First Responders.
- What to do in a chemical emergency. GOV.UK. [Link]
- Chemical Emergency Preparedness. American Red Cross. [Link]
- Chemical Release Emergency Response. Watertech of America, Inc. via YouTube. [Link]
- What to Do in a Chemical Emergency. Centers for Disease Control and Prevention (CDC). [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Cyanide - Disposal. Wikipedia. [Link]
- Method 9013A: Cyanide Extraction Procedure for Solids and Oils. U.S. Environmental Protection Agency (EPA). [Link]
- CYANIDES (as CN).
- Proposed Regulation Edits for Cyanide Chemicals Manufacturing. U.S. Environmental Protection Agency (EPA). [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
- NIOSH Pocket Guide to Chemical Hazards - 2,4-D. Centers for Disease Control and Prevention (CDC). [Link]
- Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds.
- Chemical Hazards and Toxic Substances - Standards.
- OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention (CDC). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
